Sodium 2-(4-methoxyphenoxy)propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water and propylene glycol, slightly soluble in fatmiscible at room temperature (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2-(4-methoxyphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKORRGYRKQDXRS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934059 | |
| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale cream, crystalline solid | |
| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/962/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water and propylene glycol, slightly soluble in fat, Miscible at room temperature (in ethanol) | |
| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/962/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
150436-68-3, 150767-88-7 | |
| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150436683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-(4-methoxyphenoxy)-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-(4-METHOXYPHENOXY)PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU3D90W5GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Core Mechanisms of Action for 2-(4-methoxyphenoxy)propanoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The compound "Sodium 2-(4-methoxyphenoxy)propanoate" and its parent acid are associated with two distinct and well-documented mechanisms of action depending on the specific chemical context and application. Primarily, this compound, commercially known as Lactisole, functions as a modulator of taste perception, specifically as a sweet taste inhibitor. In a different context, structurally related but more complex molecules, such as the diphenyl ether herbicide Lactofen, operate through the inhibition of the enzyme Protoporphyrinogen Oxidase (PPO) in plants. This guide provides an in-depth exploration of both mechanisms, complete with signaling pathways, quantitative data, and experimental methodologies.
Part 1: Mechanism as a Sweet Taste Inhibitor (Lactisole)
This compound, also known as Lactisole, is a potent and selective sweet taste inhibitor.[1][2] Its primary mechanism involves the modulation of the sweet taste receptor, a G-protein coupled receptor (GPCR) responsible for detecting sweet stimuli.
Core Signaling Pathway
The perception of sweetness is initiated by the binding of sweeteners to the T1R2/T1R3 sweet taste receptor located on the surface of taste receptor cells. Lactisole acts as a negative allosteric modulator by binding to the transmembrane domain (TMD) of the T1R3 subunit.[3][4] This binding event alters the receptor's conformation, thereby inhibiting its activation by a wide range of sweeteners. The (S)- enantiomer is the active isomer, while the (R)+ enantiomer is inert.[1]
References
An In-depth Technical Guide to Sodium 2-(4-methoxyphenoxy)propanoate: Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sodium 2-(4-methoxyphenoxy)propanoate, a compound widely known as lactisole. It details the discovery of its parent acid in roasted coffee beans, its natural occurrence, and methods for its chemical synthesis. The primary focus is on its well-documented biological activity as a potent and selective negative allosteric modulator of the human sweet taste receptor, TAS1R3. This guide includes a detailed analysis of its mechanism of action, quantitative data on its inhibitory effects on various sweeteners, and experimental protocols for its synthesis. Visual diagrams are provided to illustrate key concepts and experimental workflows, offering a valuable resource for researchers in the fields of sensory science, pharmacology, and food chemistry.
Introduction
This compound, commercially known as lactisole, is the sodium salt of 2-(4-methoxyphenoxy)propanoic acid. It is a white to pale cream-colored crystalline solid that is soluble in water and propylene glycol. While initially identified as a natural product, it is now primarily produced synthetically for its application as a flavor modifier in the food industry. Its unique ability to selectively suppress the perception of sweet taste has made it a valuable tool for both commercial food formulation and basic research into the mechanisms of gustation. This guide will delve into the scientific foundations of this intriguing molecule, from its discovery to its molecular interactions with the sweet taste receptor.
Discovery and Natural Occurrence
The parent acid of lactisole, 2-(4-methoxyphenoxy)propanoic acid, was first discovered in roasted Colombian arabica coffee beans.[1] The concentration of this compound in roasted coffee beans is relatively low, typically ranging from 0.55 to 1.2 parts per million (ppm).[1] Further analysis of the chiral properties of the naturally occurring acid revealed that the (S)-enantiomer is the predominant form found in coffee.[2]
While coffee beans are the primary confirmed natural source, the low concentration makes commercial extraction economically unviable.[3] Consequently, the lactisole used in the food industry and for research purposes is chemically synthesized. There have been some conflicting reports in databases regarding its natural occurrence, with some sources stating it is "not found in nature"; however, the original discovery in coffee is well-documented in scientific literature.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Common Name | Lactisole | |
| CAS Number | 150436-68-3 | |
| Molecular Formula | C₁₀H₁₁NaO₄ | |
| Molar Mass | 218.18 g/mol | |
| Appearance | White to pale cream crystalline solid | |
| Melting Point | 190 °C | |
| Solubility | Soluble in water and propylene glycol; slightly soluble in fat; miscible in ethanol |
Biological Activity: Sweet Taste Inhibition
The most significant biological activity of this compound is its ability to inhibit the perception of sweet taste. This effect is observed for a wide range of sweet compounds, including natural sugars, artificial sweeteners, and sweet proteins.[4]
Mechanism of Action: Negative Allosteric Modulation of TAS1R3
The sensation of sweet taste in humans is primarily mediated by a G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3). Lactisole functions as a negative allosteric modulator (NAM) of this receptor, specifically targeting the TAS1R3 subunit.[5]
As a NAM, lactisole binds to a site on the TAS1R3 receptor that is distinct from the binding sites of orthosteric agonists (sweet-tasting molecules). This binding event induces a conformational change in the receptor that reduces its ability to be activated by sweeteners, thereby diminishing the downstream signaling cascade that leads to the perception of sweetness.
The following diagram illustrates the signaling pathway of sweet taste perception and the inhibitory action of lactisole.
Caption: Signaling pathway of sweet taste and inhibition by lactisole.
Quantitative Data on Sweetness Inhibition
The inhibitory effect of lactisole varies depending on the sweetener and the concentration of both the sweetener and the inhibitor. The following table summarizes key quantitative data from various studies.
| Sweetener | Lactisole Concentration | Inhibition Effect | Reference(s) |
| Aspartame | 1 mM | IC₅₀ = 65 µM | [5] |
| Sucrose | 250 ppm (~1.15 mM) | Significant reduction in sweetness intensity | [4] |
| Glucose | 250 ppm (~1.15 mM) | Significant reduction in sweetness intensity | [4] |
| Fructose | 250 ppm (~1.15 mM) | Significant reduction in sweetness intensity | [4] |
| Acesulfame-K | 1.25 mM | Blocked or reduced activity | [6] |
| Sucralose | 1.25 mM | Blocked or reduced activity | [6] |
| Cyclamate | 1.25 mM | Blocked or reduced activity | [6] |
| Saccharin | 1.25 mM | Blocked or reduced activity | [6] |
| Neohesperidin Dihydrochalcone (NHDC) | 250 ppm (~1.15 mM) | Little to no reduction in sweetness | [4] |
| Thaumatin | 250 ppm (~1.15 mM) | Little to no reduction in sweetness | [4] |
| Monoammonium Glycyrrhizinate | 250 ppm (~1.15 mM) | Little to no reduction in sweetness | [4] |
Experimental Protocols
Isolation of 2-(4-methoxyphenoxy)propanoic acid from Roasted Coffee Beans (Conceptual Protocol)
This protocol is a conceptual outline based on the original discovery and general phytochemical isolation techniques.
Objective: To isolate and identify 2-(4-methoxyphenoxy)propanoic acid from roasted coffee beans.
Materials:
-
Roasted Colombian arabica coffee beans
-
Dichloromethane
-
Methanol
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Diazomethane (for methylation, handle with extreme caution in a fume hood)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard of 2-(4-methoxyphenoxy)propanoic acid
-
Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Extraction: Grind roasted coffee beans to a fine powder. Extract the powder with a mixture of dichloromethane and methanol.
-
Acid-Base Partitioning: Concentrate the crude extract and partition it between an organic solvent (e.g., diethyl ether) and an aqueous sodium bicarbonate solution. The acidic compounds, including 2-(4-methoxyphenoxy)propanoic acid, will move into the aqueous phase.
-
Isolation of Acidic Fraction: Separate the aqueous layer and acidify it with hydrochloric acid to a pH of ~2. Extract the acidified aqueous layer with an organic solvent to recover the acidic compounds.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude acidic fraction using silica gel column chromatography.
-
Derivatization (for GC-MS analysis): Methylate a portion of the purified fraction with diazomethane to convert the carboxylic acid to its more volatile methyl ester.
-
Analysis: Analyze the purified fraction (and its methylated derivative) by HPLC and GC-MS. Compare the retention times and mass spectra with those of an authentic standard of 2-(4-methoxyphenoxy)propanoic acid (or its methyl ester).
Caption: General workflow for the isolation of 2-(4-methoxyphenoxy)propanoic acid from coffee.
Laboratory Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes described in the literature.
Objective: To synthesize this compound from 4-methoxyphenol and 2-bromopropanoic acid.
Materials:
-
4-Methoxyphenol (p-hydroxyanisole)
-
2-Bromopropanoic acid
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel
Procedure:
Step 1: Synthesis of 2-(4-methoxyphenoxy)propanoic acid
-
In a round-bottom flask, dissolve 4-methoxyphenol in ethanol.
-
Add a solution of sodium hydroxide in water to the flask to form the sodium phenoxide.
-
Slowly add 2-bromopropanoic acid to the reaction mixture.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted 4-methoxyphenol.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude 2-(4-methoxyphenoxy)propanoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.
Step 2: Formation of the Sodium Salt
-
Dissolve the purified 2-(4-methoxyphenoxy)propanoic acid in ethanol.
-
Add an equimolar amount of a sodium hydroxide solution dropwise while stirring.
-
Remove the solvent under reduced pressure to yield this compound as a solid.
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound is a molecule of significant interest due to its well-defined role as a sweet taste inhibitor. Its discovery in a natural source, coffee, highlights the vast chemical diversity present in common foodstuffs. The elucidation of its mechanism of action as a negative allosteric modulator of the TAS1R3 receptor has provided invaluable insights into the molecular basis of sweet taste perception. The synthetic routes to this compound are well-established, allowing for its production for both industrial applications and continued research. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for scientists and professionals in related fields. Further research into the structure-activity relationships of lactisole and its analogs may lead to the development of novel flavor modifiers and tools for studying taste receptor function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Lactisole for Research
This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the biological activity of lactisole, a notable sweet taste inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of lactisole, offering detailed experimental methodologies and structured data for practical application in a research setting.
Chemical and Physical Properties
Lactisole, systematically known as sodium 2-(4-methoxyphenoxy)propanoate, is a carboxylic acid salt that was first identified in roasted Colombian Arabica coffee beans.[1][2] It is widely recognized for its ability to suppress the perception of sweet tastes from both natural sugars and artificial sweeteners.[2][3]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Lactisole, na-PMP, ORP 178 | [2][4] |
| CAS Number | 150436-68-3 | [2][4] |
| Molecular Formula | C₁₀H₁₁NaO₄ | [2][4] |
| Molar Mass | 218.188 g/mol | [2] |
| Appearance | White to pale cream crystalline solid | [2] |
| Melting Point | 190 °C (374 °F; 463 K) | [2] |
| Solubility | Soluble in water and propylene glycol. Miscible in ethanol. Slightly soluble in fat. | [2] |
| λmax | 226, 289 nm | [4][5] |
| Chirality | Contains one asymmetric carbon atom. The (S)-enantiomer is primarily responsible for the sweetness-masking effect. Commercial lactisole is a racemic mixture. | [2] |
Mechanism of Action: Sweet Taste Inhibition
Lactisole functions as a potent and selective negative allosteric modulator of the human sweet taste receptor, a heterodimer composed of the T1R2 and T1R3 G-protein coupled receptors (GPCRs).[6][7] It specifically interacts with the transmembrane domain of the T1R3 subunit.[6][7] This binding event inhibits the conformational changes in the receptor that are normally induced by sweeteners, thereby blocking the downstream signaling cascade that leads to the perception of sweetness.[6][8]
Interestingly, lactisole's inhibitory effect is specific to the human T1R3 receptor and is not observed in its rodent counterpart.[6] This species-specificity makes it a valuable tool for studying the nuances of human sweet taste perception.
Signaling Pathway of Sweet Taste and Inhibition by Lactisole
The following diagram illustrates the canonical sweet taste signaling pathway and the point of inhibition by lactisole.
Caption: Sweet taste signaling cascade and lactisole's inhibitory action.
Quantitative Data: Inhibitory Activity
Lactisole's inhibitory potency is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of lactisole required to inhibit 50% of the sweet taste receptor's response to a specific sweetener. The IC₅₀ values can vary depending on the sweetener being tested and the experimental conditions.
| Sweetener | Lactisole Concentration | Perceived Sweetness Reduction | IC₅₀ (where available) | Reference(s) |
| Sucrose (12%) | 100-150 ppm | Perceived as 4% sucrose solution | - | [2][3] |
| Aspartame (1 mM) | - | - | 65 µM (for ±-lactisole) | [7] |
| Acesulfame-K | - | Effective inhibition observed | ~4 mmol/l (in MIN6 cells for insulin secretion) | [9] |
| Sucralose | - | Effective inhibition observed | ~4 mmol/l (in MIN6 cells for insulin secretion) | [9] |
| Cyclamate | 0.46 mM & 0.92 mM | Effective inhibition observed | - | [10] |
| Neohesperidin dihydrochalcone (NHDC) | 0.46 mM & 0.92 mM | Effective inhibition observed | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving lactisole.
Synthesis and Purification of Lactisole
This protocol describes the synthesis of (S)-lactisole, the more active enantiomer.[7]
Materials:
-
4-methoxyphenol
-
Methyl (R)-(-)-2-chloropropionate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of Methyl (S)-2-(4-methoxyphenoxy)propanoate
-
To a solution of 4-methoxyphenol in DMF, add potassium carbonate.
-
Add methyl (R)-(-)-2-chloropropionate to the mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: ethyl acetate/n-hexane, 1:9) to yield methyl (S)-2-(4-methoxyphenoxy)propanoate.
Step 2: Synthesis of (S)-Lactisole
-
Dissolve the purified methyl (S)-2-(4-methoxyphenoxy)propanoate in a mixture of methanol and water.
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at reflux for 2 hours.
-
Cool the mixture to room temperature and partition between ethyl acetate and water.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate to yield (S)-lactisole.
Purification: The crude lactisole can be further purified by recrystallization from a suitable solvent system.[11][12]
In Vitro Assay of Sweet Taste Receptor Inhibition
This protocol outlines a cell-based assay to measure the inhibitory effect of lactisole on the T1R2/T1R3 sweet taste receptor expressed in HEK293 cells using a calcium mobilization assay.[13][14]
Materials:
-
HEK293 cells stably co-expressing human T1R2, T1R3, and a G-protein chimera (e.g., Gα16gust44).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15][16]
-
Pluronic F-127.[15]
-
Probenecid (optional).[15]
-
Sweetener of interest (e.g., sucrose, aspartame).
-
Lactisole.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3).[17][18]
Procedure:
Cell Culture and Plating:
-
Culture the HEK293-T1R2/T1R3 cells in appropriate culture medium at 37°C in a humidified 5% CO₂ incubator.[19][20]
-
Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere and grow for 24-48 hours.
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Probenecid can be included to prevent dye leakage.[15]
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 60 minutes at 37°C.[1]
-
Wash the cells with assay buffer to remove excess dye.
Calcium Mobilization Assay:
-
Prepare solutions of the sweetener and lactisole at various concentrations in assay buffer.
-
Place the 96-well plate into the fluorescence microplate reader (e.g., FlexStation 3).
-
Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for Fluo-4 (Ex: ~494 nm, Em: ~516 nm).
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's integrated fluidics, add the lactisole solution (or vehicle control) to the wells and incubate for a short period.
-
Subsequently, add the sweetener solution to stimulate the cells.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity change from baseline.
-
To determine the IC₅₀ of lactisole, plot the percentage of inhibition of the sweetener response against the log concentration of lactisole and fit the data to a dose-response curve.
Experimental Workflow for In Vitro Inhibition Assay
The following diagram outlines the general workflow for the in vitro sweet taste receptor inhibition assay.
Caption: Workflow for in vitro lactisole inhibition assay.
Spectroscopic Data
The structural elucidation of synthesized lactisole is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (270 MHz, CDCl₃) of (S)-lactisole: δ = 6.77 (d, J = 3.0 Hz, 4H), 4.62 (q, J = 6.9 Hz, 1H), 3.69 (s, 3H), 1.56 (d, J = 6.9 Hz, 3H) ppm.[7]
¹³C NMR (67.5 MHz, CDCl₃) of (S)-lactisole: δ = 177.8, 154.7, 151.2, 116.7, 114.8, 73.2, 55.7, 18.4 ppm.[7]
Safety and Handling
Lactisole is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA number: 3773) for use as a flavoring agent in food up to 150 ppm.[3] For laboratory use, standard safety precautions should be followed. It should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[5]
This guide provides a foundational understanding of lactisole for research purposes. For more specific applications and advanced studies, it is recommended to consult the primary literature cited herein.
References
- 1. hellobio.com [hellobio.com]
- 2. Lactisole - Wikipedia [en.wikipedia.org]
- 3. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
- 4. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Lactisole [chemeurope.com]
- 7. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recrystallization [sites.pitt.edu]
- 12. LabXchange [labxchange.org]
- 13. benchchem.com [benchchem.com]
- 14. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. engineering.oregonstate.edu [engineering.oregonstate.edu]
- 18. chemistry.tcnj.edu [chemistry.tcnj.edu]
- 19. hek293.com [hek293.com]
- 20. static.igem.org [static.igem.org]
The T1R3 Receptor: A Cornerstone of Sweet Taste Perception
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The perception of sweet taste is a fundamental biological process, critical for identifying energy-rich food sources. At the heart of this sensory modality lies the Taste 1 Receptor Member 3 (T1R3), a G protein-coupled receptor (GPCR) that serves as an indispensable component of the primary sweet taste receptor in mammals. In conjunction with its partner, Taste 1 Receptor Member 2 (T1R2), it forms the T1R2/T1R3 heterodimer, a broadly tuned receptor capable of recognizing a diverse array of natural and artificial sweeteners.[1][2] This technical guide provides a comprehensive overview of the T1R3 receptor, detailing its structure, signaling pathways, and the key experimental methodologies employed to elucidate its function. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams to facilitate a deeper understanding of the core mechanisms of sweet taste perception.
The T1R3 Receptor: Structure and Function
The T1R3 receptor is a class C GPCR characterized by a large extracellular Venus flytrap domain (VFTD), a cysteine-rich domain (CRD), and a seven-transmembrane domain (TMD).[3] It functions as an obligate partner in the perception of both sweet and umami tastes. For sweet taste detection, T1R3 forms a heterodimer with T1R2.[1][2] While the VFTD of T1R2 is the primary binding site for many sweeteners like aspartame, the VFTD of T1R3 also plays a role in binding some sweet compounds.[4][5] The TMD of T1R3 is a crucial site for the interaction of allosteric modulators and some artificial sweeteners.[6]
Beyond its role in the oral cavity, the T1R3 receptor is also expressed in various extra-oral tissues, including the gastrointestinal tract, pancreas, and brain, where it is implicated in nutrient sensing and metabolic regulation. Studies involving T1R3 knockout (KO) mice have been instrumental in confirming its central role in sweet taste perception, as these animals exhibit significantly diminished, though not entirely abolished, responses to sweet stimuli.[7] This suggests the existence of T1R3-independent pathways for detecting certain sugars, a topic of ongoing research.[7]
The Canonical T1R3-Mediated Sweet Taste Signaling Pathway
The binding of a sweet ligand to the T1R2/T1R3 receptor initiates a sophisticated intracellular signaling cascade, culminating in the transmission of a neural signal to the brain. This canonical pathway involves a series of precisely orchestrated molecular events.
Signaling Cascade Overview
-
Ligand Binding and Receptor Activation: A sweet molecule binds to the extracellular domain of the T1R2/T1R3 heterodimer, inducing a conformational change in the receptor.[1]
-
G-Protein Activation: This conformational change activates the associated heterotrimeric G protein, gustducin (a member of the Gαi family).[1][8]
-
Second Messenger Production: Activated gustducin, in turn, stimulates phospholipase C β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Calcium Mobilization: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1]
-
TRPM5 Channel Activation: The elevation in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel.[1]
-
Cell Depolarization and Neurotransmitter Release: The influx of Na+ ions through the opened TRPM5 channel leads to depolarization of the taste receptor cell. This depolarization ultimately results in the release of ATP, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the sweet taste signal to the brain.[1]
Key Experimental Protocols
The functional characterization of the T1R3 receptor has been made possible through a variety of sophisticated experimental techniques. This section details the core methodologies used in T1R3 research.
Heterologous Expression and Functional Assays
This in vitro technique is fundamental for studying the function of the T1R2/T1R3 receptor in a controlled cellular environment, typically using Human Embryonic Kidney 293 (HEK293) cells.[9][10]
Methodology:
-
Plasmid Construction: The cDNAs encoding the human T1R2 and T1R3 receptors are cloned into mammalian expression vectors.
-
Transient Transfection: HEK293 cells are transiently co-transfected with the T1R2 and T1R3 expression plasmids, along with a plasmid encoding a promiscuous G-protein (e.g., Gα16-gust44) to couple the receptor to the intracellular signaling pathway of the host cell.[11]
-
Functional Assay (Calcium Imaging):
-
Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[12][13]
-
Stimulation: Cells are stimulated with various sweet compounds.
-
Signal Detection: Changes in intracellular calcium concentration upon stimulation are measured using a fluorescence microscope or a plate reader. The fluorescence intensity of Fura-2 AM changes upon binding to calcium, allowing for the quantification of receptor activation.[12][13]
-
T1R3 Knockout Mouse Studies
Genetically engineered mice lacking a functional T1R3 gene (T1R3-KO) are invaluable for in vivo studies of sweet taste perception.[8][14]
Methodology:
-
Generation of KO Mice: T1R3 knockout mice are typically generated using homologous recombination in embryonic stem cells to delete a critical portion of the Tas1r3 gene.
-
Behavioral Assays (Two-Bottle Preference Test):
-
Acclimation: Mice are habituated to a two-bottle setup, with both bottles containing water.
-
Testing: Mice are presented with a choice between a bottle of water and a bottle containing a sweetener solution.[15]
-
Measurement: Fluid consumption from each bottle is measured over a set period (e.g., 24 or 48 hours) to determine the preference for the sweetener.[15]
-
-
Electrophysiological Recordings:
-
Nerve Dissection: The chorda tympani nerve, which innervates the taste buds on the anterior two-thirds of the tongue, is surgically exposed in an anesthetized mouse.[11][16]
-
Stimulation: The tongue is stimulated with various taste solutions.
-
Recording: Electrical signals (action potentials) from the chorda tympani nerve are recorded to measure the neural response to the taste stimuli.[11][16]
-
In Situ Hybridization
This technique is used to visualize the expression and localization of T1R3 mRNA within taste tissues, providing anatomical evidence for the presence of the receptor.[17][18]
Methodology:
-
Tissue Preparation: Taste tissue (e.g., circumvallate or fungiform papillae) is dissected, fixed in paraformaldehyde, and cryoprotected in sucrose.[18]
-
Probe Synthesis: An antisense RNA probe complementary to the T1R3 mRNA is synthesized and labeled with a detectable marker, such as digoxigenin (DIG).[17]
-
Hybridization: The labeled probe is hybridized to the tissue sections, where it binds specifically to the T1R3 mRNA.
-
Detection: The probe is detected using an antibody against the label (e.g., anti-DIG antibody) conjugated to an enzyme (e.g., alkaline phosphatase). The enzyme catalyzes a colorimetric reaction, producing a visible precipitate at the site of mRNA expression.
Quantitative Data
The following tables summarize key quantitative data from studies on the T1R3 receptor, providing insights into its function and pharmacology.
Table 1: Functional Characterization of the Human T1R2/T1R3 Receptor in a Heterologous Expression System
| Sweetener | EC50 (mM) | Relative Sweetness (vs. Sucrose) |
| Sucralose | 0.2316 ± 0.0293 | ~600 |
| Saccharin | 0.2872 ± 0.0650 | ~300-400 |
| Aspartame | 0.7769 ± 0.0684 | ~200 |
| Acesulfame K | 1.339 ± 0.251 | ~200 |
| Cyclamate | 2.751 ± 0.199 | ~30-50 |
Data compiled from studies using calcium imaging in HEK293T cells transiently expressing the human T1R2/T1R3 receptor. EC50 values represent the concentration of a sweetener that elicits a half-maximal response.[19]
Table 2: Behavioral Responses to Sweeteners in Wild-Type (WT) and T1R3 Knockout (KO) Mice
| Sweetener (Concentration) | WT Preference (%) | KO Preference (%) |
| Sucrose (30 mM) | ~95 | ~50 (no preference) |
| Saccharin (2 mM) | ~90 | ~50 (no preference) |
| Acesulfame K (2 mM) | ~85 | ~50 (no preference) |
| Glucose (100 mM) | ~90 | ~60 (slight preference) |
Data are approximations from two-bottle preference tests, demonstrating the significant reduction in preference for sweeteners in mice lacking the T1R3 receptor.[14][15]
Table 3: Chorda Tympani Nerve Responses to Sweeteners in Wild-Type (WT) and T1R3 Knockout (KO) Mice
| Sweetener (Concentration) | WT Response (Normalized) | KO Response (Normalized) |
| Sucrose (500 mM) | 1.0 | ~0.1 |
| Saccharin (20 mM) | 0.8 | ~0.1 |
| Glucose (500 mM) | 0.7 | ~0.2 |
Normalized responses from electrophysiological recordings of the chorda tympani nerve. Responses are relative to a standard stimulus (e.g., ammonium chloride) and demonstrate the drastically reduced neural signaling in response to sweeteners in T1R3-KO mice.[11][16]
Conclusion and Future Directions
The T1R3 receptor is unequivocally a central player in the perception of sweet taste. Its role as a key component of the T1R2/T1R3 heterodimer and its involvement in the canonical sweet taste signaling pathway have been well-established through a combination of genetic, molecular, and physiological studies. The experimental protocols detailed in this guide represent the foundational techniques that have enabled these discoveries.
Future research in this field will likely focus on several key areas. A deeper understanding of the T1R3-independent sweet taste pathways is needed to fully comprehend the complexities of sugar perception. Further elucidation of the structure of the T1R2/T1R3 receptor, particularly through techniques like cryo-electron microscopy, will provide invaluable insights into the precise molecular interactions with a vast array of sweeteners and allosteric modulators. This knowledge will be instrumental for the rational design of novel sweeteners and taste modulators with improved properties for the food and pharmaceutical industries. Additionally, exploring the diverse roles of T1R3 in extra-oral tissues will continue to uncover its importance in metabolism and overall physiology, potentially revealing new therapeutic targets for metabolic disorders.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the Binding Site of Aspartame in the Human Sweet Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dissociation constant - Wikipedia [en.wikipedia.org]
- 8. jneurosci.org [jneurosci.org]
- 9. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Mouse Taste Preference Tests: Why Only Two Bottles? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-nerve chorda tympani responses to sweeteners in C57BL/6ByJ and 129P3/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rockefeller.edu [rockefeller.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. journals.physiology.org [journals.physiology.org]
Species-Specific Efficacy of Lactisole: A Technical Guide to a Sweet Taste Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactisole, a potent antagonist of the human sweet taste receptor, presents a fascinating case of species-specific bioactivity. While it effectively suppresses the perception of sweetness in humans and other primates, it is largely ineffective in rodents. This technical guide provides an in-depth exploration of the molecular underpinnings of this disparity, focusing on the T1R2/T1R3 sweet taste receptor. We present a compilation of quantitative data on lactisole's efficacy, detailed experimental protocols for its study, and visual representations of the pertinent biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of taste biology, sensory science, and drug development.
Introduction
The sensation of sweet taste is a primary driver of caloric intake and is mediated by the T1R2/T1R3 G protein-coupled receptor (GPCR) expressed in taste receptor cells on the tongue.[1][2] The discovery of molecules that can modulate this receptor has significant implications for food science and the development of therapeutics for metabolic disorders. Lactisole is one such modulator, a broad-acting sweet taste antagonist that diminishes the sweetness of a wide range of natural and artificial sweeteners in humans.[1][2]
A striking feature of lactisole is its species-specific action. While profoundly affecting human sweet taste perception, it has a negligible effect on rodents, a common model organism in taste research.[1][2] This specificity makes lactisole a valuable tool for dissecting the molecular mechanisms of sweet taste transduction and for understanding the evolutionary divergence of taste perception. This guide will delve into the quantitative differences in lactisole's efficacy across species, the molecular basis for this selectivity, and the experimental approaches used to characterize its effects.
Quantitative Efficacy of Lactisole
The inhibitory effect of lactisole on the human sweet taste receptor (hT1R2/hT1R3) has been quantified using various in vitro and in vivo methods. In contrast, studies on rodent sweet taste receptors consistently demonstrate a lack of significant inhibition by lactisole at comparable concentrations.
Table 1: Inhibitory Concentration (IC50) of Lactisole on Human Sweet Taste Receptor (hT1R2/hT1R3) Activated by Various Sweeteners
| Sweetener | Sweetener Concentration | Lactisole IC50 (mM) | Experimental System |
| Sucrose | 100 mM | ~1.25 (Blocked or reduced activity) | HEK293E cells expressing hT1R2/hT1R3 |
| Acesulfame-K | 10 mM | ~1.25 (Blocked or reduced activity) | HEK293E cells expressing hT1R2/hT1R3 |
| Aspartame | 1 mM | Not explicitly stated, but inhibited | HEK293 cells expressing hT1R2/hT1R3 |
| D-Tryptophan | 10 mM | ~1.25 (Inhibited) | HEK293 cells expressing hT1R2/hT1R3 |
| Sucralose | Not specified | Not explicitly stated, but inhibited | HEK293 cells expressing hT1R2/hT1R3 |
| Glycyrrhizin | Not specified | ~4 | MIN6 cells (mouse pancreatic β-cells) |
Data compiled from multiple sources. Note that the study on MIN6 cells, while a mouse cell line, was investigating the glucose-sensing properties of T1R3 and showed inhibition at a higher concentration.[1]
Table 2: Efficacy of Lactisole in Rodents
| Species | Experimental Model | Lactisole Concentration | Observation |
| Mouse | Behavioral studies | Not specified | Ineffective in altering sweet taste preference |
| Rat | T1R2/T1R3 expressing cells | Not specified | Does not inhibit responses to sweet compounds |
| Mouse | Pancreatic β-cells (MIN6) | ~4 mM | Inhibition of sweetener-induced insulin secretion observed |
While lactisole is generally ineffective on rodent gustatory sweet taste receptors, it has been shown to inhibit mouse T1R3 in pancreatic β-cells at higher concentrations.[1]
Molecular Basis of Species Specificity
The differential efficacy of lactisole between primates and rodents is attributed to specific amino acid variations within the transmembrane domain (TMD) of the T1R3 receptor subunit.
The Role of the T1R3 Subunit
Studies using chimeric receptors, combining human and mouse T1R2 and T1R3 subunits, have unequivocally demonstrated that the human T1R3 subunit is the target of lactisole.[1][2] Specifically, the binding site for lactisole is located within the seven-transmembrane domain of hT1R3.
Key Amino Acid Residues
Site-directed mutagenesis studies have identified several key amino acid residues in the transmembrane helices of human T1R3 that are crucial for lactisole sensitivity. Alanine substitution of these residues in the human receptor leads to a loss of lactisole's inhibitory effect. Corresponding residues in the mouse T1R3 sequence are different, explaining the lack of lactisole binding and efficacy in rodents.
Signaling Pathway of the Sweet Taste Receptor
The binding of a sweetener to the T1R2/T1R3 receptor initiates a downstream signaling cascade, leading to the perception of sweetness. Lactisole acts as a negative allosteric modulator, binding to a site on the hT1R3 subunit distinct from the sweetener binding sites and preventing the conformational changes necessary for receptor activation.
Caption: Sweet taste signaling pathway and the inhibitory action of lactisole.
Experimental Protocols
Characterizing the species-specific effects of lactisole involves both in vitro and in vivo experimental approaches.
In Vitro: Heterologous Expression and Calcium Imaging Assay
This assay allows for the direct assessment of lactisole's effect on the T1R2/T1R3 receptor in a controlled cellular environment.
Caption: Workflow for an in-vitro calcium imaging assay.
Detailed Methodology:
-
Cell Culture: Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Seed cells in 96-well plates. Transfect cells with expression plasmids for human T1R2, T1R3, and a promiscuous G-protein alpha subunit (e.g., Gα16-gust44) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Dye Loading: After 24-48 hours of incubation, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-4 µM Fluo-4 AM) for 30-60 minutes at 37°C.
-
Assay: Wash the cells to remove extracellular dye. Measure baseline fluorescence using a fluorescence plate reader. Add solutions of sweeteners with and without varying concentrations of lactisole. Continuously record the fluorescence intensity to measure changes in intracellular calcium concentration.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot dose-response curves for the sweetener in the presence and absence of lactisole to determine the IC50 of lactisole.
In Vivo: Two-Bottle Preference Test in Non-Human Primates
This behavioral assay provides a measure of the perceptual effects of lactisole on sweet taste in a whole-organism context.
Caption: Workflow for a two-bottle preference test.
Detailed Methodology:
-
Animal Subjects: Use non-human primates, such as cynomolgus monkeys (Macaca fascicularis), that have been habituated to the testing environment.
-
Apparatus: Use specially designed cages with access to two drinking spouts connected to graduated fluid containers.
-
Procedure:
-
Habituation and Training: Acclimatize the animals to the cages and train them to drink from the two bottles.
-
Testing: Deprive the animals of fluid for a short period before the test to motivate drinking. Present two bottles for a fixed duration (e.g., 15 minutes). One bottle contains a sweetener solution, and the other contains the same sweetener solution with lactisole (e.g., 1.25 mM).
-
Data Collection: Record the volume of fluid consumed from each bottle. Alternate the position of the bottles in subsequent trials to control for side bias.
-
-
Data Analysis: Calculate a preference ratio (volume consumed from the sweetener-only bottle / total volume consumed). A significant decrease in the preference for the sweetener solution when lactisole is present indicates an aversive or less palatable taste.
Conclusion
The species-specific efficacy of lactisole is a well-documented phenomenon rooted in the molecular architecture of the T1R3 sweet taste receptor subunit. This remarkable selectivity provides a powerful tool for researchers to probe the intricacies of sweet taste perception and its underlying molecular machinery. The experimental protocols and data presented in this guide offer a framework for the continued investigation of lactisole and other taste modulators, with potential applications ranging from the development of novel food ingredients to the design of therapeutics targeting taste receptors. A thorough understanding of these species-specific differences is paramount for the accurate interpretation of preclinical data and its translation to human applications.
References
An In-depth Technical Guide on the Initial Investigations into Lactisole's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological activities of lactisole, a well-documented sweet taste inhibitor. The information presented herein is curated from foundational research and is intended to serve as a detailed resource for professionals in the fields of sensory science, pharmacology, and drug development. This guide focuses on lactisole's mechanism of action, its interaction with taste receptors, and its broader physiological implications, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.
Introduction to Lactisole
Lactisole, the sodium salt of 2-(4-methoxyphenoxy)propionic acid, is a molecule originally isolated from coffee beans that has been extensively studied for its ability to inhibit the perception of sweet taste in humans and other primates.[1][2] Its primary mechanism of action involves the allosteric modulation of the sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the T1R2 and T1R3 subunits.[1][3] Specifically, lactisole interacts with the transmembrane domain (TMD) of the T1R3 subunit, acting as a negative allosteric modulator (NAM).[3] This interaction prevents the conformational changes necessary for receptor activation by sweeteners, thereby blocking the downstream signaling cascade that leads to the perception of sweetness.[2][3] Beyond its well-established role in taste modulation, initial research has uncovered other biological activities of lactisole, including its effects on other taste modalities and its influence on metabolic processes.[4][5]
Mechanism of Action at the Sweet Taste Receptor
The sweet taste receptor, a member of the Class C family of GPCRs, possesses multiple ligand binding sites.[3] While sweeteners primarily bind to the Venus flytrap domain (VFTD) of the T1R2 subunit or the TMD of the T1R3 subunit, lactisole specifically targets a binding pocket within the transmembrane region of T1R3.[1][3] This targeted interaction is responsible for its broad-acting sweet antagonist properties, effectively suppressing the taste of sugars, protein sweeteners, and artificial sweeteners.[1]
Mutational analyses have been instrumental in pinpointing the key residues within the T1R3-TMD that are crucial for lactisole binding. Studies involving alanine substitution and the creation of mouse/human chimeric T1R3 receptors have identified several key amino acid residues required for lactisole sensitivity.[1][3] The (S)-isomer of lactisole is predominantly responsible for its inhibitory activity.[3]
A foundational method to identify the binding site of lactisole involves site-directed mutagenesis of the T1R3 gene followed by functional expression in a heterologous system, such as HEK293 cells.
-
Mutagenesis: Point mutations are introduced into the coding sequence of human T1R3 using techniques like PCR-based site-directed mutagenesis to substitute specific amino acid residues with alanine or other residues.[1]
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and co-transfected with plasmids encoding the wild-type or mutant T1R2 and T1R3 subunits, along with a promiscuous G-protein chimera (e.g., Gα16gust44) to couple the receptor to the phospholipase C signaling pathway.[3]
-
Functional Assay (Calcium Imaging): Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[2] The cells are then stimulated with a known sweetener (e.g., sucrose or sucralose) in the presence and absence of lactisole. Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
-
Data Analysis: The inhibitory effect of lactisole on the sweetener-induced calcium response is quantified and compared between cells expressing the wild-type T1R3 and those expressing the mutant forms. A significant reduction or abolition of lactisole's inhibitory activity in a mutant indicates that the mutated residue is critical for its binding or action.[1][3]
Caption: Workflow for identifying lactisole's binding site on the T1R3 receptor.
Quantitative Analysis of Lactisole's Inhibitory Activity
The inhibitory potency of lactisole is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of lactisole required to inhibit 50% of the maximal response to a specific sweetener. These values can vary depending on the sweetener used and the experimental conditions.
| Sweetener | Lactisole Concentration | Observed Inhibition | Cell System | Reference |
| Sucrose | 0.46 mM | Dose-dependent inhibition | Human Sensory | [6] |
| Sucrose | 0.92 mM | Dose-dependent inhibition | Human Sensory | [6] |
| Cyclamate | 0.46 mM | Effective inhibition up to 5.0 mM cyclamate | Human Sensory | [6] |
| Cyclamate | 0.92 mM | Effective inhibition up to 10.0 mM cyclamate | Human Sensory | [6] |
| Neohesperidin dihydrochalcone (NHDC) | 0.46 mM | Inhibition up to 0.2 mM NHDC | Human Sensory | [6] |
| Neohesperidin dihydrochalcone (NHDC) | 0.92 mM | Inhibition up to 0.5 mM NHDC | Human Sensory | [6] |
| Acesulfame K | 0.46 mM | 19.34% reduction in Emax | HEK293 cells | [6] |
| Acesulfame K | 0.92 mM | 22.38% reduction in Emax | HEK293 cells | [6] |
| Aspartame | 0.46 mM & 0.92 mM | Increased EC50 | HEK293 cells | [6] |
| Sweeteners (general) | ~4 mmol/l (IC50) | Inhibition of insulin secretion | MIN6 cells | [7][8] |
Effects on Other Taste Modalities
Lactisole's activity is not strictly limited to the sweet taste receptor. Given that the T1R3 subunit is also a component of the umami taste receptor (T1R1/T1R3), lactisole has been shown to inhibit umami taste perception as well.[5]
-
Umami Taste Inhibition: Lactisole can antagonize the human T1R1/T1R3 receptor, thereby blocking the umami taste of L-glutamate.[5] However, its effectiveness can be ligand-dependent, as it has been reported to not block the umami taste of all umami compounds, particularly when 5'-ribonucleotides like IMP or GMP are present.[9][10]
-
Bitter and Sour Taste: Initial investigations suggest that lactisole does not affect bitter taste receptors.[11] Studies on cells expressing bitter taste receptors (hTAS2R43 and hTAS2R44) showed no effect of lactisole on their response to bitter compounds.[11] Information regarding its effect on sour taste is less documented in the initial research.
Broader Biological and "Off-Target" Effects
Beyond its role in the gustatory system, the T1R3 receptor is expressed in various other tissues, including the gastrointestinal tract and the pancreas, where it functions as a nutrient sensor.[2][4] Consequently, lactisole can exert biological effects in these systems.
-
Gastrointestinal Hormone Secretion: In the gut, the sweet taste receptor is involved in regulating the release of incretins like glucagon-like peptide-1 (GLP-1).[4] Lactisole has been shown to inhibit sucralose-stimulated GLP-1 release from human enteroendocrine cells in vitro.[4] Furthermore, in human studies, blockade of the sweet taste receptor by lactisole has been found to reduce the secretion of GLP-1 and peptide YY (PYY) in response to glucose.[4]
-
Pancreatic Function: In mouse pancreatic β-cells, T1R3 acts as a glucose sensor. Lactisole has been demonstrated to inhibit insulin secretion induced by sweeteners and glucose in MIN6 cells, a mouse pancreatic β-cell line.[7][12] It achieves this by attenuating the elevation of cytoplasmic Ca2+ concentration without affecting intracellular cAMP levels.[7][12]
-
Airway Epithelial Cells and cAMP Signaling: Recent research has uncovered "off-target" effects of lactisole. In human airway epithelial cells, lactisole was found to increase intracellular cAMP levels independently of the T1R3 receptor.[2][13] This increase in cAMP appears to signal through EPAC (Exchange protein directly activated by cAMP), leading to an increase in endoplasmic reticulum (ER) Ca2+ efflux.[2][13] This finding is significant as it suggests that some of lactisole's biological effects may be mediated through pathways independent of its known interaction with T1R3.[2]
Caption: Signaling pathways affected by lactisole.
Conclusion
Initial investigations into the biological activity of lactisole have firmly established it as a potent and specific inhibitor of the human sweet taste receptor through its interaction with the transmembrane domain of the T1R3 subunit. This foundational knowledge has been critical for understanding the molecular basis of sweet taste perception. Furthermore, the discovery of its effects on umami taste, gastrointestinal hormone secretion, and pancreatic function, along with its T1R3-independent activities, highlights the complexity of its biological profile. For researchers and drug development professionals, lactisole serves not only as a valuable tool for studying taste receptor function but also as an interesting lead compound whose broader physiological effects warrant further investigation. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for future research in this area.
References
- 1. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pnas.org [pnas.org]
- 6. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Gustatory System Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The gustatory system, responsible for our sense of taste, plays a crucial role in nutrition and survival. The ability to modulate taste perception through inhibitors has significant implications for the food and pharmaceutical industries, from improving the palatability of functional foods to masking the unpleasant taste of medications. This technical guide provides a comprehensive overview of the foundational research on gustatory system inhibitors, focusing on the molecular mechanisms, key inhibitory compounds, and the experimental methodologies used for their discovery and characterization. We delve into the signaling pathways of the five primary tastes—sweet, bitter, salty, sour, and umami—and detail how specific inhibitors interact with their respective receptors and downstream effectors. This guide presents quantitative data on inhibitor potency, detailed experimental protocols for in vitro and in vivo assays, and visual representations of key pathways and workflows to serve as a core resource for researchers and professionals in the field.
Introduction to the Gustatory System and Taste Inhibition
The perception of taste is initiated by the interaction of tastants with specialized taste receptor cells located in taste buds on the tongue and palate. These cells are tuned to detect one of the five basic taste modalities: sweet, bitter, salty, sour, and umami. The signaling cascades triggered by these interactions are complex and modality-specific, involving a variety of receptors and downstream pathways.
Gustatory system inhibitors are molecules that reduce or block the perception of a specific taste. They can act through various mechanisms, including competitive binding to taste receptors, allosteric modulation of receptor activity, or interference with downstream signaling components. The study of these inhibitors is not only crucial for understanding the fundamental mechanisms of taste perception but also for the development of novel taste modulators with broad applications.
Molecular Targets and Signaling Pathways
Sweet Taste
Sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2][3] Activation of this receptor by sweeteners initiates a signaling cascade involving the G-protein gustducin, phospholipase C β2 (PLCβ2), and inositol 1,4,5-trisphosphate (IP3), leading to an increase in intracellular calcium and ultimately neurotransmitter release.
-
Key Receptors: T1R2/T1R3 heterodimer
Bitter Taste
Bitter taste perception is mediated by a family of approximately 25 G-protein coupled receptors known as Taste 2 Receptors (T2Rs).[4][5][6] Similar to sweet taste, activation of T2Rs triggers a signaling cascade involving gustducin, PLCβ2, and IP3, resulting in elevated intracellular calcium.
Salty Taste
The primary mechanism for detecting low concentrations of salt (specifically Na+) is through the epithelial sodium channel (ENaC), an ion channel that allows sodium ions to enter the taste receptor cell directly, leading to depolarization.[7][8]
-
Key Receptor: Epithelial Sodium Channel (ENaC)
Sour Taste
Sour taste is elicited by acids and is primarily mediated by the proton channel OTOP1. Protons (H+) enter the cell through this channel, causing a drop in intracellular pH and subsequent depolarization.[9]
-
Key Receptor: Otopetrin 1 (OTOP1)
Umami Taste
Umami, or savory taste, is mediated by a heterodimeric GPCR composed of T1R1 and T1R3.[1][10] The signaling pathway is similar to that of sweet taste, involving gustducin, PLCβ2, and IP3.
-
Key Receptors: T1R1/T1R3 heterodimer
Key Gustatory System Inhibitors and their Mechanisms
This section details prominent inhibitors for each taste modality, their mechanisms of action, and their inhibitory potency.
Sweet Taste Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 Value |
| Lactisole | T1R3 subunit of the sweet taste receptor | Negative allosteric modulator that binds to the transmembrane domain of T1R3.[11][12][13] | ~4 mM[11][14] |
| Gymnemic Acid | T1R2/T1R3 sweet taste receptor | Binds to the sweet taste receptor, preventing the binding of sweeteners.[2][3][15] | Potency is high, but specific IC50 values vary depending on the specific gymnemic acid and assay conditions.[15] |
Bitter Taste Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 Value |
| Probenecid | TAS2R16, TAS2R38, TAS2R43 | Non-competitive (allosteric) inhibitor.[4][16][17] | TAS2R16: 292 µM; TAS2R38: 211 µM[4] |
| GIV3727 | TAS2R31, TAS2R43, and other TAS2Rs | Orthosteric, insurmountable antagonist.[5][6][18] | Varies depending on the specific TAS2R; for TAS2R31, it is in the low micromolar range.[5] |
Salty Taste Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 Value |
| Amiloride | Epithelial Sodium Channel (ENaC) | Blocks the pore of the ENaC, preventing sodium influx.[7][8] | 0.1 - 0.5 µM for ENaC; 2.6 µM for δβγ ENaC[7][8] |
Sour Taste Inhibitors
| Inhibitor | Target | Mechanism of Action | Notes |
| Zinc Salts (e.g., Zinc Sulfate) | OTOP1 proton channel and potentially other downstream targets. | Inhibition of proton entry and modulation of intracellular signaling.[9][19] | Zinc is a potent inhibitor of sour taste perception, with effects observed at concentrations around 5-25 mM.[19] |
Umami Taste Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 Value |
| Monosodium Glutamate (MSG) (at high concentrations) | TAS2R16 (and potentially other T2Rs) | Can inhibit bitter taste responses at high concentrations, demonstrating cross-modal interactions.[1] | 51 mM (for inhibition of TAS2R16)[1] |
| L-Theanine | TAS2R16 (and potentially other T2Rs) | Similar to MSG, can inhibit bitter taste responses at high concentrations.[1] | 62 mM (for inhibition of TAS2R16)[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of gustatory system inhibitors.
Cell-Based Assay for Taste Receptor Activation and Inhibition using HEK293 Cells and a FLIPR System
This protocol describes a common method for screening and characterizing taste receptor inhibitors using a heterologous expression system and measuring intracellular calcium mobilization.
4.1.1. Materials
-
HEK293 cells
-
Plasmids encoding the taste receptor of interest (e.g., T1R2/T1R3 for sweet, a specific TAS2R for bitter) and a promiscuous G-protein (e.g., Gα16gust44)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Transfection reagent (e.g., Lipofectamine)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist for the target receptor
-
Test inhibitor compounds
-
Fluorometric Imaging Plate Reader (FLIPR)
4.1.2. Protocol
-
Cell Culture and Transfection:
-
Culture HEK293 cells in T-75 flasks until they reach 80-90% confluency.[20]
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at an appropriate density.
-
Co-transfect the cells with the plasmids encoding the taste receptor and G-protein using a suitable transfection reagent according to the manufacturer's protocol.[20]
-
Incubate the transfected cells for 24-48 hours to allow for receptor expression.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and probenecid (to prevent dye leakage) in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Assay Procedure:
-
Prepare a compound plate containing the agonist and test inhibitors at various concentrations in the assay buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for at least 60-90 seconds to capture the calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For inhibitor screening, cells are pre-incubated with the inhibitor before the addition of the agonist. The percentage of inhibition is calculated relative to the response with the agonist alone.
-
Dose-response curves are generated by plotting the response against the log of the inhibitor concentration, and IC50 values are calculated using a non-linear regression analysis.
-
Human Sensory Panel Evaluation of Taste Inhibitors
This protocol outlines a general procedure for assessing the efficacy of a taste inhibitor in human subjects.
4.2.1. Materials
-
A panel of trained or consumer sensory panelists (typically 10-15 for trained panels, more for consumer panels).
-
Test solutions:
-
Control solution (tastant dissolved in water).
-
Inhibitor solution (inhibitor dissolved in water).
-
Test solution (tastant and inhibitor dissolved in water).
-
-
Rinse water (deionized or spring water).
-
Unsalted crackers or bread for palate cleansing.
-
Data collection forms or software.
4.2.2. Protocol
-
Panelist Recruitment and Training:
-
Recruit healthy, non-smoking individuals who are not currently taking medications that could affect taste perception.
-
For trained panels, conduct sessions to familiarize panelists with the specific taste attribute being evaluated and the rating scale.
-
-
Sample Preparation and Presentation:
-
Prepare all solutions on the day of testing and present them at a controlled temperature (e.g., room temperature).
-
Code the samples with random three-digit numbers to blind the panelists.
-
Present the samples in a randomized or counterbalanced order to minimize order effects.
-
-
Evaluation Procedure:
-
Instruct panelists to rinse their mouths with water before tasting the first sample.
-
Panelists should take a defined volume of the sample into their mouth, hold it for a few seconds, and then expectorate.
-
Panelists then rate the intensity of the target taste on a labeled magnitude scale or a visual analog scale.
-
Between samples, panelists should rinse their mouths thoroughly with water and wait for a specified period (e.g., 1-2 minutes) to allow their palate to recover.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there is a significant difference in the perceived taste intensity between the control and test solutions.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for inhibitor screening.
Sweet and Umami Taste Signaling Pathway
Caption: Canonical signaling pathway for sweet and umami taste perception.
Bitter Taste Signaling Pathway
Caption: Canonical signaling pathway for bitter taste perception.
Salty and Sour Taste Transduction
References
- 1. Suppression of hTAS2R16 Signaling by Umami Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consuming Gymnema sylvestre Reduces the Desire for High-Sugar Sweet Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of a 14-Day gymnema sylvestre Intervention to Reduce Sugar Cravings in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Sweet taste receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lactisole | Taste receptor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Sensory Properties of Sodium 2-(4-methoxyphenoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the sensory properties of Sodium 2-(4-methoxyphenoxy)propanoate, a compound also known as Lactisole. The information presented herein is intended for researchers, scientists, and professionals in the fields of drug development, food science, and sensory perception. This document details the compound's primary sensory effects, its mechanism of action at the molecular level, quantitative sensory data from various studies, and the experimental protocols used to elicit these findings.
Introduction to this compound (Lactisole)
This compound is a well-documented sweet taste inhibitor. It is the sodium salt of 2-(4-methoxyphenoxy)propionic acid and is utilized in the food industry as a flavoring agent, primarily for its ability to modulate and suppress sweetness. Its FEMA (Flavor and Extract Manufacturers Association) number is 3773, and it is recognized for its effect on "mouthfeel". The compound is a white to pale cream crystalline solid, soluble in water and propylene glycol.
Sensory Properties
The primary and most studied sensory property of this compound is its potent and specific inhibition of sweet taste. It also appears to influence other sensory modalities such as mouthfeel and has been mentioned in patent literature in the context of cooling sensations.
Sweet Taste Inhibition
Lactisole is a broad-spectrum sweet taste antagonist, capable of reducing or eliminating the perceived sweetness of a wide range of natural and artificial sweeteners. This inhibition is observed when lactisole is mixed with a sweetener prior to tasting. Interestingly, a "sweet water taste" can be perceived when the mouth is rinsed with water after exposure to lactisole, an effect that is attenuated at colder temperatures.
Mouthfeel Modification
Beyond taste, lactisole has been shown to affect mouthfeel. In studies with maltodextrins, the addition of lactisole significantly impacted the perception of "mouthfeel" and "starchiness". Anecdotal descriptions suggest that when mixed with sugar, lactisole can make it taste like sand, indicating a significant alteration of its textural perception in the oral cavity.
Other Sensory Effects: Cooling Sensation
Patent literature suggests that compounds related to this compound may be used to modify the overall chemosensory experience of a product, including imparting or altering a cooling taste. Some patents propose that such compounds could act as modulators of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is a known sensor for cold and cooling agents like menthol. However, direct experimental evidence for the interaction of lactisole with TRPM8 is not extensively documented in the peer-reviewed scientific literature to date.
Mechanism of Action
The inhibitory effect of lactisole on sweet taste is mediated through its interaction with the sweet taste receptor, a G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3. Lactisole acts as a negative allosteric modulator by binding to the transmembrane domain of the T1R3 subunit. This binding event is thought to lock the receptor in an inactive conformation, preventing the conformational changes necessary for G-protein activation and downstream signaling, thus inhibiting the perception of sweetness.
Quantitative Sensory Data
The following table summarizes quantitative data from various sensory evaluation studies on this compound (Lactisole).
| Lactisole Concentration | Sweetener(s) Tested | Key Quantitative Findings | Reference(s) |
| 60 ppm | 10% Sucrose Solution | Adjusted the sweetness of the sucrose solution to be equi-sweet to a 10% glucose solution. | [1] |
| 1.4 mM | Short Chain Maltodextrin (SCM), Long Chain Maltodextrin (LCM), Maltose, Glucose | Significantly increased perceived sweetness of SCM, LCM, and maltose at low concentrations. Significantly reduced perceived sweetness of glucose. Significantly increased perceived mouthfeel and starchiness of LCM at low concentrations. | [2] |
| 0.46 mM and 0.92 mM | Cyclamate, Neohesperidin dihydrochalcone (NHDC), Acesulfame K (Ace K), Aspartame | Dose-dependent inhibition of sweetness for all sweeteners. 0.46 mM lactisole effectively inhibited sweetness of up to 5.0 mM cyclamate, 0.2 mM NHDC, and 1.0 mM aspartame. 0.92 mM lactisole effectively inhibited sweetness of up to 10.0 mM cyclamate, 0.5 mM NHDC, and 2.0 mM aspartame. | [3] |
| 1.25 mM | Acesulfame-K, Brazzein, Cyclamate, D-tryptophan, NHDC, Saccharin, Sucralose, Sucrose, Thaumatin | Blocked or reduced the activity of all tested sweeteners in a cell-based assay. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are descriptions of common experimental protocols used to evaluate the sensory properties of this compound.
Sensory Evaluation with Human Panels
-
Objective: To quantify the effect of lactisole on the perception of sweetness and other sensory attributes.
-
Panelists: Trained sensory panelists with demonstrated ability to discriminate and scale the intensity of taste stimuli are typically recruited.
-
Stimuli Preparation: Solutions of sweeteners (e.g., sucrose, aspartame) are prepared with and without the addition of specific concentrations of lactisole (e.g., 0.46 mM, 0.92 mM). All solutions are presented at a controlled temperature (e.g., 10°C) to minimize temperature effects on taste perception.
-
Procedure:
-
Panelists are instructed to rinse their mouths with purified water before tasting each sample.
-
A specific volume of the test solution is sipped and held in the mouth for a defined period.
-
Panelists rate the intensity of specific sensory attributes (e.g., sweetness, bitterness, mouthfeel) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
For time-intensity (TI) studies, panelists continuously rate the intensity of a sensation over a period of time (e.g., 180 seconds) using specialized software.
-
A mandatory rest period with water rinsing is enforced between samples to minimize carry-over effects.
-
-
Data Analysis: Statistical methods such as ANOVA and t-tests are used to determine significant differences in sensory ratings between conditions (with and without lactisole).
In Vitro Receptor Activation Assay
-
Objective: To determine the molecular mechanism of lactisole's inhibitory action on the sweet taste receptor.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used, which are stably transfected to express the human sweet taste receptor subunits (T1R2 and T1R3) and a G-protein alpha subunit (e.g., Gα16-gust44) that couples receptor activation to an intracellular calcium signal.
-
Procedure:
-
The transfected cells are cultured in a suitable medium and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence of the cells is measured.
-
Cells are stimulated with a known sweetener (agonist) in the presence or absence of lactisole.
-
Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
-
Data Analysis: The fluorescence data is used to generate dose-response curves for the sweetener in the presence and absence of lactisole. These curves can reveal the nature of the inhibition (e.g., competitive or non-competitive) and allow for the calculation of IC50 values (the concentration of inhibitor required to inhibit 50% of the agonist response).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the study of this compound.
Caption: Signaling pathway of sweet taste perception and its inhibition by Lactisole.
Caption: A typical experimental workflow for sensory evaluation of Lactisole's effects.
References
Methodological & Application
Application of "Sodium 2-(4-methoxyphenoxy)propanoate" in sensory panel studies
Application of Sodium 2-(4-methoxyphenoxy)propanoate in Sensory Panel Studies
Introduction
This compound, widely known as lactisole, is a carboxylic acid salt naturally found in roasted Colombian Arabica coffee beans.[1] It is recognized for its potent ability to inhibit the perception of sweetness from both sugar and artificial sweeteners.[1][2][3] This property makes it a valuable tool in the food and pharmaceutical industries for taste modulation. In the United States, lactisole is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA number: 3773) and is approved for use in food as a flavoring agent at levels up to 150 ppm.[1][2] This document provides detailed application notes and protocols for utilizing lactisole in sensory panel studies to evaluate its sweetness-inhibiting effects for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Lactisole, ORP 178, Na-PMP |
| CAS Number | 150436-68-3[2][4] |
| FEMA Number | 3773[2][3] |
| Molecular Formula | C₁₀H₁₁NaO₄[2][5] |
| Molar Mass | 218.188 g/mol [1][2][4] |
| Appearance | White to pale cream crystalline solid[1][2][4] |
| Melting Point | 190 °C (374 °F; 463 K)[1][2][6] |
| Solubility | Soluble in water and propylene glycol; slightly soluble in fat; miscible in ethanol[1][2][5][7] |
Mechanism of Action
Lactisole functions by acting on the T1R3 sweet taste receptor, a component of the heterodimeric G-protein coupled receptors responsible for sweet and umami taste perception in humans.[2][8] By binding to the transmembrane domain of the T1R3 receptor, lactisole inhibits the downstream signaling pathways that lead to the perception of sweetness.[8] Notably, it does not affect the perception of other basic tastes such as bitterness, sourness, and saltiness.[1][2] The (S)-enantiomer is primarily responsible for the sweetness-masking effect.[2][3]
Applications in Sensory Panel Studies
Lactisole is a critical tool for a variety of sensory panel studies, including:
-
Taste Masking of APIs: In drug development, many active pharmaceutical ingredients (APIs) have a bitter or otherwise unpalatable taste. While lactisole does not directly mask bitterness, it can be used in formulations with sweeteners to reduce excessive sweetness that might be used to cover up off-tastes, thereby creating a more balanced flavor profile.
-
Sweetness Reduction in Food and Beverages: Lactisole is used to reduce the overwhelming sweetness in products like jams, jellies, and confectioneries, allowing the more subtle fruit and other flavors to be more prominent.[1][2][6][9] Sensory panels can quantify this effect and determine optimal usage levels.
-
Understanding Sweet Taste Perception: Researchers can use lactisole as a tool to probe the mechanisms of sweet taste perception, including the function of the T1R2/T1R3 receptors.[10]
Quantitative Data from Sensory Panel Studies
The following tables summarize the sweetness-inhibiting effects of lactisole on various sweeteners, as determined by trained sensory panels.
Table 1: Effect of Lactisole on Sucrose Perception
| Lactisole Concentration (ppm) | Original Sucrose Concentration | Perceived Sucrose Concentration Equivalent |
| 100-150 | 10% | Not specified, but eliminates sweet taste[3][11] |
| 100-150 | 12% | 4%[1][2][12] |
| 250 | 10% | 2.5%[9] |
| 500 | 10% | 1%[9] |
Table 2: Sweetness Inhibition of Various Sweeteners by Lactisole [13]
| Sweetener | Sweetener Concentration (Isosweet with 10% Sucrose) | % Sweetness Reduction with 250 ppm Lactisole | % Sweetness Reduction with 500 ppm Lactisole |
| Sugars | |||
| Fructose | 9.0% | 58.3% | 76.7% |
| Glucose | 16.5% | 52.8% | 75.0% |
| Sucrose | 10.0% | 61.1% | 83.3% |
| Terpenoid Glycosides | |||
| Rebaudioside-A | 0.05% | 40.3% | 63.9% |
| Stevioside | 0.05% | 41.7% | 65.3% |
| Dipeptide Derivatives | |||
| Alitame | 0.01% | 48.6% | 70.8% |
| Aspartame | 0.05% | 59.7% | 80.6% |
| N-sulfonylamides | |||
| Acesulfame-K | 0.06% | 54.2% | 75.0% |
| Sodium Saccharin | 0.02% | 56.9% | 77.8% |
| Polyhydric Alcohols | |||
| Mannitol | 7.5% | 45.8% | 69.4% |
| Sorbitol | 10.0% | 43.1% | 66.7% |
| Sulfamate | |||
| Sodium Cyclamate | 0.1% | 51.4% | 73.6% |
| No Significant Inhibition | |||
| Monoammonium Glycyrrhizinate | 0.04% | No significant reduction | No significant reduction |
| Neohesperidin Dihydrochalcone | 0.005% | No significant reduction | No significant reduction |
| Thaumatin | 0.002% | No significant reduction | No significant reduction |
Data adapted from Schiffman et al., 1999.[13]
Experimental Protocols
Protocol 1: Sensory Evaluation of Sweetness Inhibition by Lactisole
Objective: To quantify the reduction in perceived sweetness of a sucrose solution upon the addition of lactisole.
Materials:
-
This compound (Lactisole)
-
Sucrose (food grade)
-
Deionized, purified water
-
Sample cups with lids, coded with random 3-digit numbers
-
Unsalted crackers and purified water for palate cleansing
Panelist Selection:
-
Recruit 20-30 panelists who are non-smokers and have no known taste or smell disorders.
-
Screen panelists for their ability to detect and rank basic tastes (sweet, sour, salty, bitter, umami).
-
Train selected panelists on the use of a rating scale (e.g., a 15-point category scale or a Labeled Magnitude Scale) to ensure consistency.[14]
Sample Preparation:
-
Control and Test Solutions:
-
Prepare a stock solution of 20% (w/v) sucrose in purified water.
-
Prepare a stock solution of 1000 ppm lactisole in purified water.
-
From these stocks, prepare the following solutions:
-
Control Samples: 2%, 4%, 6%, 8%, 10%, 12% sucrose solutions.
-
Test Sample: 10% sucrose solution containing 150 ppm lactisole.
-
-
-
Serving:
-
Present 20 mL of each solution to panelists in coded cups at a controlled temperature (e.g., 10°C).[15]
-
The order of presentation should be randomized for each panelist.
-
Evaluation Procedure:
-
Panelists should rinse their mouths with purified water and eat a small piece of an unsalted cracker before the first sample.
-
Panelists will taste each sample, hold it in their mouth for 5-10 seconds, and then expectorate.
-
They will then rate the perceived sweetness intensity on the provided scale.
-
A mandatory 1-minute break is required between samples, during which panelists must cleanse their palate.
Data Analysis:
-
Collect the sweetness intensity ratings for all samples from all panelists.
-
Calculate the mean sweetness intensity for each sample.
-
Use statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to determine if there is a significant difference in perceived sweetness between the control 10% sucrose solution and the test sample containing lactisole.
-
Compare the mean sweetness rating of the test sample to the ratings of the control sucrose solutions to determine its perceived sweetness equivalent.
Protocol 2: Triangle Test for Discrimination
Objective: To determine if a sensory difference is perceptible between a product with and without lactisole.
Materials:
-
The food or beverage product to be tested (e.g., fruit jam).
-
Lactisole.
-
Sample cups, coded with random 3-digit numbers.
-
Palate cleansers.
Panelist Selection:
-
A minimum of 30 panelists is recommended for this test.[16]
Sample Preparation:
-
Prepare two batches of the product: one as a control and one with a specific concentration of lactisole (e.g., 100 ppm).
-
For each panelist, present three samples in a randomized order: two will be identical (either both control or both with lactisole) and one will be different.
Evaluation Procedure:
-
Instruct panelists to taste the three samples from left to right.
-
Ask them to identify the sample that is different from the other two.
-
A forced-choice method is used; panelists must choose one sample.
Data Analysis:
-
Count the number of correct identifications.
-
Use a statistical table for triangle tests to determine if the number of correct answers is significant at a given confidence level (typically p < 0.05). A significant result indicates that a perceptible difference exists.
Visualizations
Caption: Workflow for a sensory panel study evaluating sweetness inhibition.
Caption: Simplified signaling pathway of lactisole's sweetness inhibition.
References
- 1. Lactisole [chemeurope.com]
- 2. Lactisole - Wikipedia [en.wikipedia.org]
- 3. SODIUM 2-(4-METHOXYPHENOXY)PROPIONATE | 13794-15-5 [chemicalbook.com]
- 4. Lactisole – Professional Manufacturer of Lactisole [lactisoles.com]
- 5. This compound | C10H11NaO4 | CID 23670520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to Mask the Sweetness Only? – Lactisole [lactisoles.com]
- 7. sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3 [thegoodscentscompany.com]
- 8. mdpi.com [mdpi.com]
- 9. Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 10. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SODIUM 2-(4-METHOXYPHENOXY)PROPIONATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 13. Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 15. mdpi.com [mdpi.com]
- 16. flavorsum.com [flavorsum.com]
Application Notes and Protocols for Lactisole Use in Human Taste Perception Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lactisole, a sweet taste inhibitor, in human taste perception research. This document outlines the mechanism of action, experimental protocols, and data presentation for studying the effects of lactisole on sweet taste.
Introduction to Lactisole
Lactisole (sodium 2-(4-methoxyphenoxy)propanoate) is a well-characterized sweet taste inhibitor that acts on the human sweet taste receptor, a heterodimer of two G-protein coupled receptors: T1R2 and T1R3.[1][2] It is a valuable tool for researchers studying the mechanisms of sweet taste perception, developing novel sweeteners, and creating food products with reduced sugar content.[1] Lactisole is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA number: 3773) for use in food as a flavoring agent up to 150 ppm.[3]
Mechanism of Action
Lactisole functions by binding to the transmembrane domain of the T1R3 subunit of the sweet taste receptor.[2][4][5] This interaction inhibits the receptor's response to a wide range of sweet stimuli, including natural sugars (e.g., sucrose, fructose) and artificial sweeteners (e.g., aspartame, sucralose).[1][6] The inhibition can be competitive or allosteric depending on the sweetener it is tested with.[7][8] For sweeteners that bind to the transmembrane domain of T1R3, such as cyclamate and neohesperidin dihydrochalcone (NHDC), lactisole acts as a competitive inhibitor.[7] For sweeteners that bind to the Venus flytrap domain of T1R2, such as aspartame and acesulfame K, lactisole acts as an allosteric inhibitor.[7]
Quantitative Data on Lactisole's Effects
The inhibitory effect of lactisole on the perception of sweetness is dose-dependent. The following tables summarize quantitative data from various studies.
Table 1: Effect of Lactisole on Sucrose Perception
| Lactisole Concentration | Original Sucrose Concentration | Perceived Sucrose Concentration Equivalent | Reference |
| 100-150 ppm | 12% | 4% | [1] |
Table 2: Inhibition of Various Sweeteners by Lactisole (250 and 500 ppm)
| Sweetener | Mean Sweetness Intensity (Control) | Mean Sweetness Intensity (with 250 ppm Lactisole) | Mean Sweetness Intensity (with 500 ppm Lactisole) | Reference |
| Sucrose | 8.5 | 4.2 | 2.8 | [3] |
| Fructose | 8.3 | 4.0 | 2.5 | [3] |
| Aspartame | 8.6 | 5.5 | 4.0 | [3] |
| Acesulfame-K | 8.4 | 6.8 | 5.8 | [3] |
| Saccharin | 8.7 | 7.0 | 6.2 | [3] |
| D-Tryptophan | 8.2 | 6.5 | 5.5 | [3] |
| Glycine | 8.1 | 5.8 | 4.5 | [3] |
| Thaumatin | 8.8 | 8.0 | 7.5 | [3] |
| Monellin | 8.5 | 7.8 | 7.2 | [3] |
| Neohesperidin Dihydrochalcone (NHDC) | 8.9 | 8.2 | 7.8 | [3] |
Note: Sweetness intensity was rated on a scale, and the specific scale is detailed in the source study.
Table 3: Lactisole Concentrations Used in Human Sensory Studies
| Lactisole Concentration (mM) | Lactisole Concentration (ppm) | Sweeteners Tested | Study Focus | Reference |
| 0.46 and 0.92 | 100 and 200 | Cyclamate, NHDC, Acesulfame K, Aspartame | Time-intensity profiles and inhibition mechanisms | [7] |
| 1.0 | 218 | Glucose | Taste discrimination | [9] |
| 8.0 | 1745 | Sucrose, Fructose, Cyclamate, Saccharin, Sucralose, NHDC | Sweet water taste and sweetener interactions | [6] |
Experimental Protocols
This section provides detailed methodologies for conducting human taste perception experiments with lactisole.
General Sensory Panel Protocol
This protocol outlines a standard procedure for evaluating the effect of lactisole on the perceived sweetness of various compounds.
Objective: To quantify the inhibitory effect of lactisole on the perceived intensity of a specific sweetener.
Materials:
-
Test sweetener(s)
-
Lactisole (this compound)
-
Deionized water
-
Graduated cylinders and beakers
-
Analytical balance
-
Disposable cups
-
Data collection software or forms
-
Unsalted crackers and water for palate cleansing
Procedure:
-
Participant Recruitment: Recruit healthy, non-smoking participants who do not have any known taste or smell disorders.[6] Obtain informed consent.
-
Solution Preparation:
-
Prepare stock solutions of the test sweetener(s) and lactisole in deionized water.
-
Prepare the final test solutions by mixing the sweetener and lactisole to the desired concentrations. Also prepare control solutions containing only the sweetener and a control with only lactisole.
-
-
Sensory Evaluation:
-
Participants should rinse their mouths with water before the first sample.
-
Present the samples in a randomized order to each participant.
-
Instruct participants to take a specific volume of the solution into their mouth, hold it for a few seconds, and then expectorate.
-
Participants rate the perceived sweetness intensity on a labeled magnitude scale (LMS) or a general labeled magnitude scale (gLMS).
-
Provide unsalted crackers and water for palate cleansing between samples, with a mandatory waiting period (e.g., 1-2 minutes).
-
-
Data Analysis:
-
Collect and analyze the intensity ratings.
-
Use appropriate statistical tests (e.g., ANOVA, t-tests) to determine significant differences between the control and lactisole-containing samples.
-
Time-Intensity (TI) Profiling Protocol
This protocol is designed to evaluate the temporal aspects of sweetness perception and the effect of lactisole on the onset, maximum intensity, and duration of sweetness.
Objective: To characterize the time-intensity profile of a sweetener in the presence and absence of lactisole.
Materials:
-
Same as the general sensory panel protocol.
-
Computer with time-intensity data acquisition software.
Procedure:
-
Participant Training: Train participants on the use of the time-intensity software. This typically involves moving a cursor on a screen to correspond with the perceived intensity of a taste attribute over time.
-
Solution Preparation: Prepare solutions as described in the general protocol.
-
TI Evaluation:
-
Participants rinse their mouths with water.
-
Upon a signal, they take the sample into their mouth and immediately start rating the perceived sweetness intensity using the software.
-
Continue rating for a predetermined duration (e.g., 60-120 seconds).
-
Expectorate the sample at a designated time point.
-
Rinse with water and wait for a specified inter-stimulus interval before the next sample.
-
-
Data Analysis:
-
Extract key parameters from the TI curves, such as:
-
Imax (maximum intensity)
-
Tmax (time to maximum intensity)
-
Tdur (total duration of sensation)
-
-
Compare these parameters between the control and lactisole conditions using appropriate statistical methods.
-
Considerations and Best Practices
-
"Sweet Water Taste": Lactisole can induce a "sweet water taste" after rinsing with water.[6][7] To minimize this, some protocols suggest serving lactisole-containing solutions at a cool temperature (e.g., 10°C) and instructing participants not to rinse with water between certain samples.[10]
-
Concentration Range: The effective concentration of lactisole can vary depending on the sweetener and its concentration.[7] It is advisable to conduct pilot studies to determine the optimal lactisole concentration for a specific application.
-
Participant Variability: Individual differences in taste perception can be significant. A sufficient number of participants should be recruited to ensure statistical power.
By following these protocols and considering the best practices, researchers can effectively use lactisole as a tool to investigate the fascinating world of human sweet taste perception.
References
- 1. Lactisole [chemeurope.com]
- 2. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 4. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Differential modulation of the lactisole ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 7. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Sweet Taste Inhibition In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the inhibition of the human sweet taste receptor, a critical tool in the development of novel sweeteners, taste modulators, and therapeutics targeting metabolic diseases. The protocols focus on robust, cell-based in vitro assays that offer high-throughput capabilities and reproducible, quantitative results.
Introduction to Sweet Taste Perception and Inhibition
The sensation of sweetness is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3).[1][2][3] This receptor, located in taste receptor cells on the tongue, recognizes a wide variety of natural and artificial sweeteners.[2][4] Beyond the oral cavity, the sweet taste receptor is also expressed in extra-oral tissues, including the gut, where it is implicated in glucose sensing and metabolic regulation.[3][5]
Inhibition of the sweet taste receptor is a key strategy for reducing sugar consumption and for the development of therapeutics targeting metabolic disorders.[3][5] In vitro assays are essential for the discovery and characterization of sweet taste inhibitors. These assays typically involve the heterologous expression of the TAS1R2/TAS1R3 receptor in a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, which can be engineered to report on receptor activation.[6][7][8][9][10][11]
Core Signaling Pathway of the Sweet Taste Receptor
Activation of the TAS1R2/TAS1R3 receptor by a sweetener initiates a downstream signaling cascade. The receptor couples to the G protein α-subunit gustducin, which in turn activates phospholipase C β2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the transmission of the sweet taste signal.[1][4]
References
- 1. Electrophysiological characterization of the inhibitory effect of a novel peptide gurmarin on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Heterodimerization of Chemoreceptors TAS1R3 and mGlu2 in Human Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. angioproteomie.com [angioproteomie.com]
- 7. Quantifying human sweetness perception via a TAS1R2/TAS1R3-based model-predicted sweetness score - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. accegen.com [accegen.com]
Application Notes and Protocols: In Vivo Application of Lactisole for Studying Satiation Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vivo use of lactisole as a tool to investigate the role of the sweet taste receptor T1R2/T1R3 in the secretion of satiation peptides, such as Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY). Lactisole, the sodium salt of 2-(4-methoxyphenoxy)-propionic acid, is a potent antagonist of the human sweet taste receptor T1R2/T1R3.[1] By blocking this receptor in the gastrointestinal tract, researchers can elucidate the mechanisms by which nutrient sensing, particularly of sugars like glucose, triggers the release of these anorexigenic hormones. This document outlines the underlying principles, detailed experimental protocols for human studies, and data presentation guidelines.
Important Note on Species Specificity: The inhibitory effect of lactisole on the T1R2/T1R3 sweet taste receptor is specific to humans and other primates. Lactisole does not affect responses to sweet compounds in rodents, making it an unsuitable tool for studying these pathways in common preclinical models like mice and rats.[2] Therefore, the detailed protocols provided herein are for human clinical research.
Principle of Action
The sweet taste receptor, a heterodimer of the T1R2 and T1R3 subunits, is expressed not only on the tongue but also in enteroendocrine L-cells of the gut.[1] When glucose is present in the gut lumen, it activates these receptors, initiating a signaling cascade that results in the secretion of satiation peptides like GLP-1 and PYY.[1] These peptides play crucial roles in glucose homeostasis, appetite regulation, and gastric emptying.[3] Lactisole acts as a specific antagonist to the T1R3 subunit of this receptor, thereby inhibiting the glucose-stimulated secretion of these peptides.[1][4] This allows for the investigation of the physiological importance of the gut's sweet taste receptor in nutrient sensing and metabolic regulation.
Signaling Pathway of Glucose-Stimulated Satiation Peptide Secretion and Lactisole Inhibition
Caption: Glucose-stimulated satiation peptide secretion pathway and its inhibition by lactisole.
Quantitative Data Summary
The following tables summarize the quantitative effects of lactisole on the secretion of satiation peptides and other metabolic parameters from human in vivo studies.
Table 1: Effect of Intragastric Lactisole on Glucose-Stimulated Hormone Secretion
| Parameter | Condition | Mean ± SEM | Percentage Reduction | p-value | Reference |
| GLP-1 (AUC) | Glucose alone | - | 24.3 ± 7.7% | 0.007 | [3] |
| Glucose + Lactisole | - | ||||
| PYY (AUC) | Glucose alone | - | 15.5 ± 6.1% | 0.012 | [3] |
| Glucose + Lactisole | - | ||||
| CCK | Glucose alone vs. Glucose + Lactisole | No significant effect | - | >0.05 | [3] |
Table 2: Effect of Intraduodenal Lactisole on Glucose-Stimulated Hormone Secretion
| Parameter | Condition | Mean ± SEM | Percentage Reduction | p-value | Reference |
| GLP-1 (AUC 0-120 min) | Glucose alone | - | 11.9 ± 4.2% | 0.031 | [3] |
| Glucose + Lactisole | - | ||||
| PYY | Glucose alone vs. Glucose + Lactisole | No significant effect | - | >0.05 | [3] |
| CCK | Glucose alone vs. Glucose + Lactisole | No significant effect | - | >0.05 | [3] |
Table 3: Effect of Lactisole on Energy Intake and Serotonin Levels with Sucrose
| Parameter | Condition | Mean Change ± SEM | Percentage Change | p-value | Reference |
| Energy Intake (kcal) | Sucrose + Lactisole vs. Sucrose alone | - | ↑ 12.9 ± 5.8% | 0.04 | [4][5] |
| Δ Serotonin (ng/mL) | Sucrose + Lactisole vs. Sucrose alone at 30 min | -16.9 ± 6.06 vs. -0.56 ± 3.7 | - | 0.03 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo application of lactisole in human subjects.
Protocol 1: Intragastric Administration of Lactisole with a Glucose Challenge
Objective: To determine the effect of T1R2/T1R3 blockade on glucose-stimulated GLP-1 and PYY secretion.
Study Design: A randomized, double-blind, placebo-controlled crossover study.
Subjects: Healthy, non-smoking, normal-weight volunteers.
Materials:
-
75 g Glucose powder
-
Lactisole (sodium 2-(4-methoxyphenoxy)propionate)
-
300 ml Water
-
Naso-gastric tube (if direct gastric administration is desired)
-
Blood collection tubes (containing EDTA and a DPP-4 inhibitor for GLP-1 preservation)
-
Centrifuge
-
ELISA kits for GLP-1, PYY, and insulin
-
Glucose analyzer
Procedure:
-
Subject Preparation: Subjects should fast overnight (at least 10 hours). An intravenous cannula should be inserted for repeated blood sampling.
-
Test Solutions:
-
Control: 75 g of glucose dissolved in 300 ml of water.
-
Lactisole: 75 g of glucose dissolved in 300 ml of water containing a specific concentration of lactisole (e.g., 450 ppm).[1]
-
-
Administration: On separate occasions (with a washout period of at least one week), subjects receive either the control or the lactisole solution. The solution is typically consumed orally over a short period (e.g., 2-5 minutes) or administered via a naso-gastric tube.
-
Blood Sampling: Blood samples are collected at baseline (before ingestion) and at regular intervals post-ingestion (e.g., 15, 30, 45, 60, 90, 120, 180 minutes).
-
Sample Processing: Blood samples for peptide analysis should be collected in chilled tubes containing EDTA and a DPP-4 inhibitor, and centrifuged immediately at 4°C. Plasma is then stored at -80°C until analysis.
-
Analysis: Plasma concentrations of GLP-1, PYY, insulin, and glucose are measured using appropriate and validated assays.
Experimental Workflow:
Caption: Workflow for intragastric lactisole administration study.
Protocol 2: Intraduodenal Perfusion of Lactisole with Glucose
Objective: To investigate the specific role of small intestinal sweet taste receptors in satiation peptide release, bypassing oral and gastric influences.
Study Design: A randomized, double-blind, placebo-controlled crossover study.
Subjects: Healthy male volunteers.
Materials:
-
Glucose solution (e.g., 29.3 g glucose/100 ml)
-
Lactisole
-
Saline solution
-
Double-lumen naso-duodenal tube
-
Perfusion pump
-
Blood collection and analysis materials as in Protocol 1.
Procedure:
-
Tube Placement: A double-lumen naso-duodenal tube is inserted, with the perfusion port positioned in the duodenum (confirmed by fluoroscopy).
-
Subject Preparation: Subjects fast overnight. An IV cannula is inserted for blood sampling.
-
Perfusion Solutions:
-
Perfusion: On separate study days, subjects receive either the control or lactisole perfusion.
-
Blood Sampling and Analysis: Follow the same procedure as described in Protocol 1.
Logical Relationship of Experimental Design
Caption: Logical framework for using lactisole to study satiation peptides.
Concluding Remarks
The in vivo application of lactisole in human studies has proven to be a valuable method for probing the function of the sweet taste receptor in the gastrointestinal tract. By specifically blocking this receptor, researchers can effectively dissect its contribution to the secretion of important satiation peptides like GLP-1 and PYY in response to nutrient stimuli. The protocols and data presented here provide a solid foundation for designing and interpreting such studies. The species-specificity of lactisole is a critical consideration, and future research in rodent models will require alternative antagonists that are effective in these species.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the gut sweet taste receptor in regulating GLP-1, PYY, and CCK release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Lactisole to Differentiate Between Sweet and Other Taste Modalities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactisole, the sodium salt of 2-(4-methoxyphenoxy)propanoic acid, is a potent and selective antagonist of the human sweet taste receptor, a heterodimer composed of T1R2 and T1R3 subunits.[1] This property makes it an invaluable tool in taste research and drug development for differentiating sweet taste from other taste modalities such as bitter, sour, salty, and umami. Lactisole exerts its inhibitory effect by binding to a specific site within the transmembrane domain of the T1R3 subunit, thereby blocking the conformational changes required for receptor activation by a wide range of sweeteners, including natural sugars and artificial sweeteners.[1][2] Its specificity allows for the precise dissection of taste perception, enabling researchers to isolate and study the mechanisms underlying different taste qualities. At concentrations typically used to inhibit sweet taste, lactisole has been shown to have no significant effect on the perception of bitterness, sourness, and saltiness.[3][4] While it can also inhibit the umami taste receptor (T1R1/T1R3), it does so with a much lower affinity, often requiring significantly higher concentrations than those needed for sweet taste inhibition.[5][6][7]
These application notes provide detailed protocols for utilizing lactisole in both in vitro and sensory evaluation settings to differentiate and characterize taste modalities.
Mechanism of Action: Inhibition of the Sweet Taste Receptor
The perception of sweet taste is initiated by the binding of sweet-tasting molecules to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a downstream signaling cascade, leading to the influx of calcium ions and ultimately neurotransmitter release, which signals the perception of sweetness to the brain.
Lactisole functions as a non-competitive antagonist by binding to the transmembrane domain of the T1R3 subunit.[1][8] This binding allosterically modulates the receptor, preventing its activation by sweeteners that bind to various sites on the T1R2 and T1R3 subunits.
Figure 1. Simplified signaling pathway of sweet taste perception and the inhibitory action of lactisole.
Data Presentation: Quantitative Effects of Lactisole
The inhibitory effect of lactisole on various sweeteners has been quantified in both sensory and in vitro studies. The following tables summarize key data for easy comparison.
Table 1: Effect of Lactisole on the EC50 of Various Sweeteners in HEK293 Cells Expressing the Human Sweet Taste Receptor.
| Sweetener | Binding Site | Lactisole Concentration | EC50 (mM) | Fold Change in EC50 | Reference |
| Acesulfame K | T1R2-VFTD | 0 µM | 0.13 | - | [9] |
| 30 µM | 0.22 | 1.7 | [9] | ||
| 100 µM | 0.35 | 2.7 | [9] | ||
| Aspartame | T1R2-VFTD | 0 µM | 0.02 | - | [9] |
| 30 µM | 0.03 | 1.5 | [9] | ||
| 100 µM | 0.08 | 4.0 | [9] | ||
| Cyclamate | T1R3-TMD | 0 µM | 0.77 | - | [9] |
| 30 µM | 1.63 | 2.1 | [9] | ||
| 100 µM | 4.22 | 5.5 | [9] | ||
| NHDC | T1R3-TMD | 0 µM | 0.001 | - | [9] |
| 30 µM | 0.003 | 3.0 | [9] | ||
| 100 µM | 0.012 | 12.0 | [9] |
VFTD: Venus Flytrap Domain; TMD: Transmembrane Domain; NHDC: Neohesperidin Dihydrochalcone
Table 2: Sensory Perception of Sweetness in the Presence of Lactisole.
| Sweetener | Lactisole Concentration (ppm) | Perceived Sweetness Reduction | Reference |
| Sucrose (12%) | 100-150 | Perceived as 4% sucrose solution | [3][10] |
| Sucrose | 250 | Sweetness intensity significantly reduced | [10] |
| Sucrose | 500 | Sweetness intensity further reduced | [10] |
| Various Sweeteners | 250 and 500 | Mean sweetness intensity ratings reduced | [10] |
Table 3: IC50 Values of Lactisole for Inhibition of Sweet and Umami Taste Receptors.
| Receptor | Agonist | Lactisole IC50 (mM) | Reference |
| Sweet (T1R2/T1R3) | Aspartame (1 mM) | ~0.1 | [11] |
| Sweet (T1R2/T1R3) | Various Sweeteners | Not explicitly stated, but effective in the low mM range | [6][9] |
| Umami (T1R1/T1R3) | L-Glutamate | ~1.6 | [8] |
| Sweet (in MIN6 cells) | Acesulfame-K, Sucralose, Glycyrrhizin | ~4 | [12][13] |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay for T1R2/T1R3 Inhibition
This protocol describes a cell-based assay to quantify the inhibitory effect of lactisole on the human sweet taste receptor.
Figure 2. Workflow for the in vitro calcium flux assay to measure lactisole's inhibitory effect.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Expression plasmids for human T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16-gust44)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
96-well black-walled, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Lactisole sodium salt
-
Sweetener of interest
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach the desired confluency for transfection.
-
Co-transfect the cells with plasmids encoding hT1R2, hT1R3, and Gα16-gust44 using a suitable transfection reagent according to the manufacturer's protocol.
-
Seed the transfected cells into 96-well plates and incubate for 24-48 hours to allow for receptor expression.[1]
-
-
Dye Loading:
-
Remove the culture medium and wash the cells gently with assay buffer.
-
Prepare a loading solution of the calcium-sensitive fluorescent dye in assay buffer.
-
Add the dye solution to each well and incubate at 37°C for 1 hour in the dark.[14]
-
After incubation, gently wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of lactisole in assay buffer.
-
Add the lactisole solutions to the appropriate wells and incubate for a short period (e.g., 5-15 minutes).
-
Place the plate in a fluorescence plate reader.
-
Record baseline fluorescence for a few seconds.
-
Use the automated injector to add the sweetener solution (at a fixed concentration, typically around its EC80) to the wells.
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the fluorescence response as a function of lactisole concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of lactisole for the specific sweetener.
-
Protocol 2: Sensory Evaluation Using Time-Intensity Profiling
This protocol outlines a method for assessing the effect of lactisole on the perceived taste intensity of different tastants over time.
Figure 3. General workflow for sensory evaluation using time-intensity profiling.
Materials:
-
Trained sensory panelists (n=10-15)
-
Taste stimuli (e.g., sucrose, quinine, citric acid, sodium chloride)
-
Lactisole sodium salt
-
Deionized water for solutions and rinsing
-
Computer with sensory evaluation software (e.g., Compusense, EyeQuestion)
-
Sample cups
-
Labeled Magnitude Scale (LMS) or other intensity scale for training and rating
Methodology:
-
Panelist Training:
-
Train panelists on the use of the time-intensity software and the intensity scale.
-
Familiarize them with the different taste modalities using standard taste solutions.
-
-
Solution Preparation:
-
Prepare stock solutions of the taste stimuli and lactisole in deionized water.
-
Prepare the final test solutions on the day of testing. For example:
-
Control Sweet: e.g., 5% sucrose
-
Sweet + Lactisole: 5% sucrose + 150 ppm lactisole
-
Control Bitter: e.g., 0.05 mM quinine
-
Bitter + Lactisole: 0.05 mM quinine + 150 ppm lactisole
-
(Repeat for sour and salty stimuli)
-
-
Ensure all solutions are presented at a constant, controlled temperature.
-
-
Testing Procedure:
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct the panelists to rinse their mouths with deionized water before each sample.
-
For each sample, the panelist will take a specific volume (e.g., 10 mL) into their mouth, start the time-intensity recording, and rate the perceived intensity of the designated taste quality (e.g., "sweetness") continuously over a set period (e.g., 60-120 seconds).
-
Panelists should expectorate the sample after a defined time (e.g., 10 seconds) but continue rating the aftertaste.
-
Ensure a sufficient break and rinsing between samples to prevent carry-over effects.
-
-
Data Analysis:
-
Generate average time-intensity curves for each condition.
-
From these curves, extract key parameters such as:
-
Imax: Maximum perceived intensity
-
Tmax: Time to reach maximum intensity
-
Duration: Total time the taste is perceived
-
-
Perform statistical analysis (e.g., ANOVA, t-tests) to compare the parameters between the control and lactisole conditions for each taste modality.
-
Conclusion
Lactisole is a powerful and selective tool for isolating the sweet taste modality in research and development. Its specific antagonism of the T1R3 subunit of the sweet taste receptor allows for the clear differentiation of sweetness from other taste qualities. The protocols provided herein offer standardized methods for employing lactisole in both in vitro and sensory evaluation studies, facilitating a deeper understanding of taste perception and the development of novel taste modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Sweet Taste by Umami Compounds via Sweet Taste Receptor Subunit hT1R2 | PLOS One [journals.plos.org]
- 8. Correlation between in vitro binding activity of sweeteners to cloned human sweet taste receptor and sensory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 11. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying the Effects of Lactisole on Food Intake
Introduction
Lactisole is a well-characterized sweet taste antagonist that selectively targets the T1R3 subunit of the sweet taste receptor (T1R2/T1R3).[1][2][3] This receptor is not only crucial for the perception of sweetness in the oral cavity but is also expressed in the gastrointestinal tract, where it is implicated in nutrient sensing and the regulation of satiety hormones.[3][4] Understanding the effects of lactisole on food intake can provide valuable insights into the complex interplay between taste perception, nutrient metabolism, and appetite control. These application notes provide a framework for designing and executing experiments to investigate the impact of lactisole on feeding behavior and related physiological parameters in both human and animal models.
Mechanism of Action
Lactisole acts as a non-competitive antagonist of the T1R3 receptor subunit.[1] By binding to the transmembrane domains of human T1R3, it inhibits the receptor's response to a broad range of sweet stimuli, including natural sugars and artificial sweeteners.[1] This inhibition of sweet taste signaling is the primary mechanism through which lactisole is thought to influence food intake. Furthermore, by blocking T1R3 receptors in the gut, lactisole may interfere with the secretion of satiety hormones such as glucagon-like peptide-1 (GLP-1).[3][4]
Human Clinical Trial Protocol: Single-Blinded, Randomized, Crossover Study
This protocol is designed to assess the effect of lactisole on ad libitum food intake and satiety biomarkers in healthy human subjects.
1. Study Design
A single-blinded, randomized, controlled, crossover study is recommended.[3][5] Each participant will serve as their own control, receiving each of the following four treatments on separate days, with a washout period of at least one week between sessions:
-
Treatment A (Control 1): 300 mL water with 10% (w/v) glucose
-
Treatment B (Experimental 1): 300 mL water with 10% (w/v) glucose + 60 ppm lactisole
-
Treatment C (Control 2): 300 mL water with 10% (w/v) sucrose
-
Treatment D (Experimental 2): 300 mL water with 10% (w/v) sucrose + 60 ppm lactisole
2. Participant Recruitment
-
Inclusion Criteria: Healthy male subjects, aged 18-45, with a stable body weight and normal eating habits.
-
Exclusion Criteria: Smokers, individuals with known taste or smell disorders, food allergies, or metabolic diseases.
3. Experimental Procedure
-
Fasting: Participants will arrive at the study site in the morning after a 12-hour overnight fast.[3]
-
Baseline Measurements: Record baseline body weight, height, and vital signs. Collect a baseline blood sample.
-
Treatment Administration: Participants will consume one of the four test beverages within a 5-minute period.
-
Post-Administration Period: For the next 120 minutes, participants will rest. Blood samples will be collected at 30, 60, 90, and 120 minutes to measure plasma concentrations of satiety hormones (GLP-1, PYY, CCK) and serotonin.[3][5] Body core temperature can also be monitored.[5]
-
Ad Libitum Meal: At 120 minutes post-beverage consumption, participants will be provided with a standardized breakfast and instructed to eat until they feel comfortably full.[3][5]
-
Food Intake Measurement: The total amount of food consumed (in grams and kcal) will be recorded.
4. Data Analysis
The primary outcome will be the total energy intake from the ad libitum meal. Secondary outcomes will include changes in plasma hormone levels and body temperature. Statistical analysis will be performed using repeated measures ANOVA to compare the effects of the different treatments.
Preclinical Animal Study Protocol: Two-Bottle Choice and Food Intake in Mice
This protocol is designed to investigate the effects of lactisole on food preference and intake in a mouse model. Note: Standard rodent models are not sensitive to the taste effects of lactisole.[1] Therefore, a humanized T1R3 mouse model would be ideal for studying taste-related effects. Alternatively, direct gut administration via gavage can be used in standard mouse models to investigate the post-oral effects of lactisole.
1. Animals
-
Male C57BL/6J mice (8-10 weeks old) will be used.
-
Mice will be single-housed for accurate food and water intake measurements.[6]
2. Habituation
-
Mice will be habituated to single housing for at least two days prior to the experiment.[6]
-
They will be accustomed to drinking from two bottles.
3. Experimental Design
-
Group 1 (Control): Access to two bottles of water.
-
Group 2 (Choice): Access to one bottle of 5% sucrose solution and one bottle of water.
-
Group 3 (Lactisole): Access to one bottle of 5% sucrose solution containing 0.1% lactisole and one bottle of water.
4. Experimental Procedure
-
Fasting: Mice will be fasted for 18 hours with ad libitum access to water.[6]
-
Test Period: At the beginning of the dark cycle, pre-weighed food hoppers and the two drinking bottles will be placed in the cages.
-
Intake Measurement: Food and fluid intake will be measured at 1, 2, 4, 6, and 24 hours.[6] The position of the two bottles should be switched at the 12-hour mark to avoid place preference.
-
Body Weight: Body weight will be measured at the beginning and end of the 24-hour test period.
5. Data Analysis
The primary outcomes will be cumulative food intake (in grams and kcal) and fluid preference (volume consumed from each bottle). Data will be analyzed using a two-way ANOVA with treatment and time as factors.
Data Presentation
Table 1: Hypothetical Human Clinical Trial Results - Energy Intake
| Treatment | Mean Energy Intake (kcal) | Standard Deviation (kcal) |
| Glucose | 1226 | 68 |
| Glucose + Lactisole | 1193 | 75 |
| Sucrose | 1150 | 70 |
| Sucrose + Lactisole | 1298 | 82 |
Table 2: Hypothetical Human Clinical Trial Results - Change in Plasma Serotonin (Δ AUC)
| Treatment | Mean Δ AUC (ng/mL * min) | Standard Deviation |
| Glucose | -1.2 | 3.5 |
| Glucose + Lactisole | -2.5 | 4.0 |
| Sucrose | -0.56 | 3.7 |
| Sucrose + Lactisole | -16.9 | 6.06 |
Table 3: Hypothetical Animal Study Results - 24-Hour Food Intake
| Group | Mean Food Intake (g) | Standard Deviation (g) |
| Control | 3.5 | 0.4 |
| Sucrose Choice | 3.2 | 0.5 |
| Sucrose + Lactisole Choice | 3.8 | 0.6 |
Mandatory Visualizations
Caption: Lactisole's dual mechanism of action in the oral cavity and gut.
Caption: Experimental workflow for the human clinical trial.
References
- 1. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Food intake behavior protocol [protocols.io]
Application Notes and Protocols for Cell-Based Screening of T1R3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The T1R3 receptor, a member of the Class C G-protein coupled receptor (GPCR) family, is a critical component of the sweet and umami taste receptors. It forms heterodimers with T1R2 to detect sweet tastants and with T1R1 to detect umami compounds.[1][2][3][4][5] Beyond the tongue, T1R3 is expressed in various extra-oral tissues, including the gut and pancreas, where it functions as a nutrient sensor, playing a role in metabolic regulation.[6][7][8][9] The modulation of T1R3 activity presents a promising therapeutic strategy for managing metabolic disorders and developing novel flavor modifiers. This document provides detailed protocols for cell-based assays designed to screen for and characterize antagonists of the T1R3 receptor.
T1R3 Signaling Pathway
Activation of the T1R1/T1R3 or T1R2/T1R3 receptor complex initiates a canonical GPCR signaling cascade. Ligand binding induces a conformational change, leading to the activation of a heterotrimeric G-protein. The Gβγ subunits dissociate and activate phospholipase C-β2 (PLC-β2), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] This increase in intracellular calcium is a key downstream event that can be measured to determine receptor activation. In some cellular contexts, T1R3 signaling can also modulate cyclic adenosine monophosphate (cAMP) levels.[8][10]
Figure 1: T1R3 Receptor Signaling Pathway.
I. Calcium Mobilization Assay
This is the most common method for screening T1R3 modulators due to the robust and direct link between receptor activation and intracellular calcium release.[11][12] The assay utilizes a calcium-sensitive fluorescent dye that increases in fluorescence intensity upon binding to free calcium in the cytoplasm.[11]
Principle
In an antagonist screening mode, cells expressing the T1R3 heterodimer are first incubated with the test compounds. Subsequently, a known agonist is added at a concentration that elicits a sub-maximal response (e.g., EC80). A decrease in the agonist-induced calcium signal in the presence of the test compound indicates antagonistic activity.
Figure 2: Calcium Mobilization Assay Workflow.
Experimental Protocol
Materials and Reagents:
-
Cell Line: HEK293 cells stably co-expressing human T1R2 and T1R3 (for sweet antagonists) or T1R1 and T1R3 (for umami antagonists).[13]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., Puromycin).
-
Assay Plate: 96- or 384-well black-walled, clear-bottom microplates.
-
Calcium-sensitive dye: Fluo-8 No Wash Assay Kit or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonists: Sucrose or Aspartame (for T1R2/T1R3), Monosodium Glutamate (MSG) (for T1R1/T1R3).
-
Test Compounds: T1R3 antagonist candidates.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.[14]
Procedure:
-
Cell Plating: Seed the T1R3-expressing HEK293 cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye solution (prepared according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.[15]
-
Compound Incubation: Prepare serial dilutions of the test antagonist compounds in assay buffer. Add the diluted compounds to the respective wells of the assay plate. Incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the assay plate into the FLIPR instrument. Initiate the kinetic read. After establishing a stable baseline fluorescence, the instrument will automatically add a pre-determined concentration (EC80) of the agonist to all wells.
-
Data Acquisition: Continue to measure the fluorescence intensity for several minutes to capture the peak calcium response.
Data Presentation
| Compound | Target Receptor | Agonist (EC80) | IC50 (µM) | Max Inhibition (%) |
| Lactisole | T1R2/T1R3 | Aspartame (1.5 mM) | 15.2 ± 1.8 | 98.5 ± 2.1 |
| Lactisole | T1R1/T1R3 | MSG (25 mM) | 95.7 ± 11.3 | 95.2 ± 3.5 |
| Compound X | T1R2/T1R3 | Sucrose (50 mM) | 2.5 ± 0.4 | 101.2 ± 1.9 |
| Compound Y | T1R1/T1R3 | MSG (25 mM) | 12.8 ± 2.1 | 92.6 ± 4.3 |
Note: The data presented are representative and should be determined experimentally.[16]
II. cAMP Modulation Assay
While the primary T1R3 pathway involves calcium, some studies have shown that T1R signaling can also influence intracellular cAMP levels.[8][10] This provides an alternative method for screening antagonists.
Principle
This assay measures changes in intracellular cAMP levels. For Gs-coupled pathways, antagonists will inhibit agonist-induced increases in cAMP. For Gi-coupled pathways, which inhibit adenylyl cyclase, antagonists will block the agonist-induced decrease in forskolin-stimulated cAMP levels.
Figure 3: cAMP Modulation Assay Workflow.
Experimental Protocol
Materials and Reagents:
-
Cell Line: HEK293 cells stably co-expressing the T1R3 heterodimer.
-
Culture Medium and Assay Plate: As described for the calcium assay.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17]
-
Stimulation Buffer: HBSS or PBS with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.[18]
-
Forskolin: (For Gi-coupled pathway investigation).
-
Agonists and Test Compounds: As previously described.
-
Instrumentation: Plate reader compatible with the chosen assay kit's detection method.
Procedure:
-
Cell Plating: Seed cells as described in the calcium assay protocol.
-
Compound Incubation: Remove culture medium and add stimulation buffer. Add serial dilutions of test antagonist compounds and incubate for 15-30 minutes.
-
Agonist Stimulation:
-
For Gs-coupled pathway: Add the T1R3 agonist at an EC80 concentration.
-
For Gi-coupled pathway: Add forskolin to stimulate cAMP production, followed immediately by the T1R3 agonist.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.[19]
-
Signal Measurement: Read the plate on the appropriate instrument.
Data Presentation
| Compound | Target Receptor | Assay Mode | IC50 (µM) |
| Antagonist A | T1R2/T1R3 | Gs (cAMP increase) | 8.7 ± 1.1 |
| Antagonist B | T1R1/T1R3 | Gi (inhibition of Forskolin) | 21.4 ± 3.5 |
| Lactisole | T1R2/T1R3 | Gs (cAMP increase) | 35.1 ± 4.2 |
Note: The data presented are representative and should be determined experimentally.
III. Reporter Gene Assay
Reporter gene assays provide a robust, endpoint measurement of receptor activation by linking it to the expression of an easily quantifiable protein.
Principle
In this assay, cells are engineered to express the T1R3 heterodimer and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by the T1R3 signaling pathway (e.g., a serum response element, SRE, or a cyclic AMP response element, CRE). An antagonist will inhibit the agonist-induced expression of the reporter gene.
Figure 4: Reporter Gene Assay Workflow.
Experimental Protocol
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the T1R3 heterodimer and the reporter gene construct.
-
Culture Medium and Assay Plate: As previously described.
-
Reporter Assay System: Luciferase assay system with substrate and lysis buffer.
-
Agonists and Test Compounds: As previously described.
-
Instrumentation: Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cell line in a white-walled, clear-bottom microplate and incubate overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test antagonist compounds. Immediately add the T1R3 agonist at its EC80 concentration.
-
Incubation: Incubate the plate for 4-24 hours to allow for reporter gene expression.
-
Signal Detection: Remove the medium, lyse the cells, and add the luciferase substrate according to the manufacturer's protocol.
-
Measurement: Measure the luminescence signal using a luminometer.
Data Presentation
| Compound | Target Receptor | Reporter Gene | IC50 (µM) |
| Antagonist C | T1R2/T1R3 | Luciferase (SRE) | 5.9 ± 0.8 |
| Antagonist D | T1R1/T1R3 | Luciferase (SRE) | 18.2 ± 2.9 |
| Lactisole | T1R2/T1R3 | Luciferase (SRE) | 22.5 ± 3.1 |
Note: The data presented are representative and should be determined experimentally.
Conclusion
The cell-based assays described provide robust and scalable platforms for the identification and characterization of T1R3 receptor antagonists. The choice of assay depends on the specific research goals, available instrumentation, and desired throughput. Calcium mobilization assays offer a real-time kinetic readout and are highly sensitive, making them ideal for high-throughput screening. cAMP and reporter gene assays provide reliable endpoint measurements that are less susceptible to fluorescent compound interference and can offer insights into different branches of the signaling pathway. By employing these detailed protocols, researchers can effectively advance the discovery of novel T1R3 modulators for therapeutic and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The G protein-coupled taste receptor T1R1/T1R3 regulates mTORC1 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying Umami Peptides Specific to the T1R1/T1R3 Receptor via Phage Display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct potency of compounds targeting the T1R3 subunit in modulating the response of human sweet and umami taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The G protein-coupled taste receptor T1R1/T1R3 regulates mTORC1 and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taste receptor T1R3 regulates testosterone synthesis via the cAMP-PKA-SP1 pathway in testicular Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
Application of Lactisole in Developing Savory Food Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactisole, a naturally occurring carboxylic acid salt found in roasted Colombian coffee beans, is a potent sweet taste inhibitor.[1] Its primary mechanism of action involves the modulation of the T1R3 taste receptor subunit, which is a common component of both the sweet taste receptor (T1R2/T1R3 heterodimer) and the umami taste receptor (T1R1/T1R3 heterodimer).[2][3] This dual-inhibitory property makes lactisole a valuable tool in the development of savory food products, where a reduction in sweetness or a modulation of umami perception is desired. By suppressing sweetness, lactisole can unmask and enhance the inherent savory and fruit flavors in products with high sugar content, such as certain sauces, glazes, and condiments.[1][4][5] Furthermore, its ability to inhibit the umami taste receptor allows for fine-tuning the savory profile of food products, making it a subject of interest for researchers and product developers.
This document provides detailed application notes and protocols for utilizing lactisole in the context of savory food product development. It is intended for researchers, scientists, and drug development professionals who are exploring the modulation of taste perception.
Mechanism of Action
Lactisole acts as a negative allosteric modulator of the human T1R3 taste receptor subunit.[6] It binds to a pocket within the transmembrane domain of hT1R3, which in turn inhibits the downstream signaling pathway activated by sweet and umami tastants.[3] This inhibition prevents the conformational changes in the receptor that are necessary for G-protein activation, subsequent generation of inositol trisphosphate (IP₃), and the release of intracellular calcium (Ca²⁺), which ultimately leads to the perception of sweet and umami tastes.[3]
Quantitative Data
The inhibitory effect of lactisole on sweet and umami tastes is dose-dependent. The following tables summarize key quantitative data regarding its efficacy.
Table 1: Inhibitory Concentration (IC50) of Lactisole on Sweeteners
| Sweetener | IC50 of Lactisole | Cell Line | Reference |
| Sucrose | ~4 mM | MIN6 | [7] |
| Acesulfame-K | ~4 mM | MIN6 | [7] |
| Sucralose | ~4 mM | MIN6 | [7] |
| Glycyrrhizin | ~4 mM | MIN6 | [7] |
| Calcium | 3 mM | hT1R3-transfected HEK293 | [8][9] |
Table 2: Effect of Lactisole on Umami Taste Perception
| Umami Stimulus | Lactisole Concentration | Effect | Reference |
| 100 mM Monosodium Glutamate (MSG) | 32 mM | 66% reduction in umami intensity | [10] |
| 20 mM Monosodium Glutamate (MSG) | 32 mM | 69% reduction in umami intensity | [10] |
| 20 mM MSG + 3 mM GMP | 1.4 mM Clofibric Acid (structurally similar to Lactisole) | Modest inhibition of umami intensity | [11] |
| 20 mM MSG + 3 mM IMP | 1.4 mM Clofibric Acid (structurally similar to Lactisole) | No significant inhibition | [11] |
Table 3: Typical Application Concentrations of Lactisole in Food Products
| Food Product Category | Recommended Lactisole Concentration (ppm) | Purpose | Reference |
| Jellies, Jams, Preserved Fruits | 100 - 150 | Suppress excessive sweetness, enhance fruit flavors | [1][4] |
| General Food and Beverages | Up to 150 | Flavoring agent, sweetness suppression | [1][4] |
| High Sugar Foods | 80 | Good sweetness inhibition | [5] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the T1R1/T1R3 umami taste receptor and the inhibitory action of lactisole.
Experimental Protocols
Protocol 1: Sensory Evaluation of Lactisole's Effect on Umami Taste
This protocol outlines a method for conducting sensory evaluation to quantify the inhibitory effect of lactisole on the umami taste in a savory food model system.
1. Panelist Selection and Training:
-
Recruit 10-12 panelists with prior sensory evaluation experience.
-
Conduct screening for basic taste recognition (sweet, sour, salty, bitter, umami) using standard solutions (e.g., sucrose, citric acid, sodium chloride, caffeine, monosodium glutamate).[12]
-
Train panelists on the concept of umami taste and intensity rating using a line scale (e.g., 0 = no umami, 100 = extremely strong umami).[13] Provide reference standards for different umami intensities.
-
Familiarize panelists with the sensory attributes of the savory food base to be used in the evaluation.
2. Sample Preparation:
-
Prepare a savory food base (e.g., a simple broth or a salt-and-pepper seasoned mashed potato).
-
Prepare a stock solution of the umami compound to be tested (e.g., 1 M MSG).
-
Prepare a stock solution of lactisole (e.g., 100 mM).
-
Create a series of test samples by adding varying concentrations of the umami compound and lactisole to the savory food base. Include a control sample with only the umami compound and a blank sample with only the food base.
3. Sensory Evaluation Procedure:
-
Present samples to panelists in a randomized and blind manner, using three-digit codes.
-
Instruct panelists to rinse their mouths with water before tasting each sample. Provide unsalted crackers as a palate cleanser between samples, as they have been shown to be effective for umami taste evaluation.[14][15]
-
Ask panelists to rate the umami intensity of each sample on the provided line scale.
-
Collect data using sensory evaluation software or individual scorecards.
4. Data Analysis:
-
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in umami intensity between samples.
-
If significant differences are found, perform post-hoc tests (e.g., Tukey's HSD) to identify which specific sample concentrations differ.
-
Plot the mean umami intensity ratings against the lactisole concentration to visualize the dose-response relationship.
Protocol 2: In Vitro Taste Receptor Assay Using Calcium Imaging
This protocol describes an in vitro assay to measure the inhibitory effect of lactisole on the T1R1/T1R3 umami taste receptor expressed in a heterologous cell system.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Co-transfect the HEK293 cells with plasmids encoding human T1R1, T1R3, and a promiscuous G-protein alpha subunit (e.g., Gα16-gust44) using a suitable transfection reagent (e.g., Lipofectamine). The G-protein is necessary to couple the receptor activation to the downstream calcium signaling pathway.
2. Calcium Imaging Dye Loading:
-
24-48 hours post-transfection, seed the cells onto collagen-coated glass-bottom dishes.
-
Wash the cells with a buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
-
After loading, wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye for approximately 30 minutes.
3. Calcium Imaging and Data Acquisition:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with appropriate excitation and emission filters and a sensitive camera).
-
Perfuse the cells with HBSS to establish a stable baseline fluorescence.
-
Stimulate the cells with a solution containing the umami agonist (e.g., MSG) in the presence and absence of varying concentrations of lactisole.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths and calculating the ratio of emissions.
4. Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) or the ratio of fluorescence intensities for each cell or region of interest.
-
Normalize the response to the baseline fluorescence (F₀) to obtain ΔF/F₀.
-
Determine the peak response for each condition.
-
Plot the normalized peak response as a function of lactisole concentration to generate a dose-response curve.
-
Calculate the IC50 value of lactisole for the inhibition of the umami receptor activation using a suitable pharmacological software (e.g., GraphPad Prism).
Conclusion
Lactisole serves as a multifaceted tool for professionals in food science and drug development. Its ability to selectively inhibit the T1R3 receptor subunit provides a means to modulate both sweet and umami taste perception. The protocols and data presented herein offer a foundational framework for the systematic application of lactisole in the development of savory food products and for further research into the intricacies of taste receptor function. Careful consideration of dosage and sensory context is crucial for the successful implementation of lactisole to achieve desired flavor profiles.
References
- 1. Lactisole [chemeurope.com]
- 2. The liaison of sweet and savory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 5. Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 6. researchgate.net [researchgate.net]
- 7. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clofibrate inhibits the umami-savory taste of glutamate | PLOS One [journals.plos.org]
- 12. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 13. Evaluation of umami taste in Hanwoo with different feed sources by chemical analysis, electronic tongue analysis, and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.ewha.ac.kr [pure.ewha.ac.kr]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of Lactisole in Cell-Based Assays
Welcome to the technical support center for researchers utilizing lactisole in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of lactisole, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for lactisole?
Lactisole is a well-characterized antagonist of the sweet taste receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of the T1R2 and T1R3 subunits.[1][2] It specifically targets the transmembrane domain of the T1R3 subunit, thereby inhibiting the downstream signaling cascade typically initiated by sweet agonists.[1][2] This inhibition prevents the activation of G proteins and subsequent intracellular signaling events, such as changes in intracellular calcium ([Ca2+]) and cyclic adenosine monophosphate (cAMP) levels that are mediated by the sweet taste receptor.
Q2: What are the known off-target effects of lactisole?
A significant off-target effect of lactisole is the T1R3-independent elevation of intracellular cAMP.[3][4] Studies have shown that lactisole can induce a dose-dependent increase in cAMP in various cell lines, an effect that persists even when the T1R3 receptor is knocked down.[4][5] This off-target cAMP signaling can, in turn, influence other cellular processes, including intracellular calcium mobilization, potentially confounding the interpretation of experimental data.[3][4]
Q3: At what concentrations are off-target effects typically observed?
Off-target effects of lactisole, particularly the elevation of intracellular cAMP, have been observed in the millimolar range, typically between 5 mM and 40 mM in cell lines such as Beas-2B.[4][5] It is crucial to note that these concentrations can overlap with the concentrations used to study the on-target effects of lactisole, making it essential to perform appropriate control experiments.
Q4: Can lactisole be cytotoxic to my cells?
Troubleshooting Guide
This guide addresses common issues encountered when using lactisole in cell-based assays and provides a logical workflow for troubleshooting.
Issue 1: Unexpected Increase in a Second Messenger (e.g., cAMP or Ca2+) in the Presence of Lactisole Alone.
Diagram: Troubleshooting Unexpected Signaling
Caption: A logical workflow to determine if unexpected signaling is an on-target or off-target effect.
Explanation and Recommended Actions:
-
Hypothesis: The observed signaling is an off-target effect, likely the T1R3-independent elevation of cAMP.
-
Experiment: To test this, perform the same assay in a cell line where the T1R3 gene has been knocked down or knocked out.
-
Expected Results and Interpretation:
-
If the effect persists in the T1R3-deficient cells, it confirms a T1R3-independent, off-target mechanism.[4][5]
-
If the effect is abolished , it suggests the signaling is T1R3-dependent. This could indicate that your T1R3 receptor has some level of constitutive (agonist-independent) activity that is being modulated by lactisole in a manner not typically described. To confirm this, you could test another, structurally different T1R3 antagonist.
-
Issue 2: Lactisole Potentiates, Rather Than Inhibits, an Agonist-Induced Calcium Response.
Diagram: Troubleshooting Potentiation of Calcium Response
Caption: A workflow to investigate the cause of unexpected potentiation of a calcium signal by lactisole.
Explanation and Recommended Actions:
-
Hypothesis: The potentiation is due to the off-target elevation of cAMP by lactisole, which can sensitize intracellular calcium release channels.
-
Experiment: Measure intracellular cAMP levels under the same conditions where you observe the potentiation of the calcium response (i.e., in the presence of both your agonist and lactisole).
-
Expected Results and Interpretation:
-
If cAMP levels are elevated , this strongly suggests that the off-target effect of lactisole is responsible for the potentiation.
-
If cAMP levels are not elevated , this indicates that another, less characterized, off-target mechanism of lactisole may be at play. In this case, further investigation into other potential off-target interactions may be necessary.
-
Issue 3: Inconsistent or Irreproducible Results.
Diagram: Troubleshooting Inconsistent Results
Caption: A guide to identifying common sources of experimental irreproducibility when using lactisole.
Explanation and Recommended Actions:
-
Check for Cytotoxicity: As a first step, always assess the cytotoxicity of lactisole at the concentrations used in your experiments. Unexpected cell death will lead to highly variable results.
-
Verify Compound Integrity: Ensure that your lactisole stock solution is properly prepared and stored. Lactisole can be challenging to dissolve, so visually inspect your working solutions for any precipitation.
-
Standardize Assay Conditions: Minor variations in assay conditions, such as pH or buffer components, can significantly impact results. Ensure that all experimental parameters are consistent across all replicates and experiments.
Quantitative Data Summary
The following tables provide a summary of reported quantitative data for lactisole's on-target and off-target effects. Note that these values can be cell-type and assay-dependent.
Table 1: On-Target Effects of Lactisole
| Parameter | Effect | Cell Line | Value | Reference |
| IC50 | Inhibition of sweetener-induced insulin secretion | MIN6 | ~4 mM | [6][7] |
Table 2: Off-Target Effects of Lactisole
| Parameter | Effect | Cell Line | Concentration Range | Reference |
| Dose-dependent Increase | Elevation of intracellular cAMP | Beas-2B | 5 - 40 mM | [4][5] |
Experimental Protocols
Protocol 1: Assessing Lactisole Cytotoxicity using the MTT Assay
Objective: To determine the concentration at which lactisole becomes cytotoxic to the cell line of interest.
Materials:
-
Your cell line of interest (e.g., HEK293, MIN6, Beas-2B)
-
Complete cell culture medium
-
96-well cell culture plates
-
Lactisole stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed your cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of lactisole in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve lactisole).
-
Remove the old medium from the cells and add the lactisole dilutions and controls to the respective wells.
-
Incubate the plate for the same duration as your planned experiments (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value (the concentration that reduces cell viability by 50%).
Protocol 2: Differentiating On-Target vs. Off-Target Calcium Mobilization
Objective: To determine if a lactisole-induced change in intracellular calcium is mediated by its on-target interaction with T1R3 or by its off-target cAMP-elevating effect.
Materials:
-
Your cell line of interest (wild-type and T1R3-knockdown/knockout if available)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Lactisole
-
A known T1R3 agonist (e.g., sucralose, if your cells express the complete sweet taste receptor)
-
An adenylyl cyclase activator (e.g., forskolin)
-
A phosphodiesterase inhibitor (e.g., IBMX)
-
Fluorescence plate reader or microscope capable of measuring intracellular calcium.
Procedure:
Part A: Characterizing the Off-Target Pathway
-
Load wild-type cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Establish a baseline fluorescence reading.
-
Add a high concentration of lactisole (e.g., 20-40 mM) and monitor for changes in intracellular calcium.
-
In a separate set of wells, pre-incubate the cells with an adenylyl cyclase inhibitor (e.g., SQ 22536) before adding lactisole.
-
Interpretation: If the lactisole-induced calcium response is blocked or significantly reduced by the adenylyl cyclase inhibitor, it confirms that the calcium signal is downstream of the off-target cAMP elevation.
Part B: Differentiating On-Target and Off-Target Effects
-
Use both wild-type and T1R3-knockdown/knockout cells.
-
Load both cell types with a calcium-sensitive dye.
-
In separate wells for each cell type, measure the calcium response to:
-
A known T1R3 agonist (e.g., sucralose).
-
Lactisole alone.
-
The T1R3 agonist in the presence of a pre-incubated inhibitory concentration of lactisole.
-
-
Interpretation:
-
T1R3 Agonist: Should elicit a calcium response in wild-type cells but not in T1R3-knockdown/knockout cells.
-
Lactisole Alone: If it elicits a calcium response in both cell types, it is an off-target effect.
-
Agonist + Lactisole: In wild-type cells, lactisole should inhibit the agonist-induced calcium response (on-target effect). If you still observe a calcium signal, it could be a combination of partial on-target inhibition and off-target potentiation. The response in the T1R3-knockdown/knockout cells will reveal the magnitude of the off-target effect alone.
-
References
- 1. Toxicological Response of the BEAS‐2B Cell After Acute Exposure at the Air–Liquid Interface to Ethylbenzene and m‐Xylene Alone and in Binary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unintended Effects of GPCR-Targeted Drugs on the Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cehsweb.health.umt.edu [cehsweb.health.umt.edu]
- 6. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Sodium 2-(4-methoxyphenoxy)propanoate Concentration for Sensory Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Sodium 2-(4-methoxyphenoxy)propanoate, also known as Lactisole, for sensory studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in sensory studies?
This compound (FEMA Number 3773) is a taste modulator that functions as a sweetness inhibitor.[1][2][3] It is often used in the food and pharmaceutical industries to reduce or block the perception of sweetness from various sweeteners, allowing other flavor profiles to become more prominent.[3] In sensory studies, it is a valuable tool for investigating the impact of sweetness on flavor perception and for developing products with reduced sugar content.
Q2: What is the mechanism of action of this compound?
This compound acts as a negative allosteric modulator of the T1R3 subunit of the T1R2/T1R3 G-protein coupled receptor, which is the primary receptor for sweet taste.[2][4] By binding to the transmembrane domain of the T1R3 subunit, it inhibits the signaling cascade that leads to the perception of sweetness.[2][5]
Q3: What is a typical starting concentration for this compound in sensory studies?
Published literature and industry usage suggest a starting concentration range of 50-150 parts per million (ppm) for food applications.[6] For experimental purposes, some studies have used concentrations as high as 250-500 ppm to investigate its inhibitory effects.[7] The optimal concentration will depend on the specific application, the sweetener being modulated, and the desired level of sweetness reduction.
Q4: Is this compound safe for use in products intended for human consumption?
Yes, this compound is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for its intended use as a flavoring agent.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent sweetness inhibition across panelists. | - Individual differences in taste perception (genetic variation in taste receptors).- Panelist fatigue or adaptation.[8] | - Screen and train panelists for their sensitivity to sweetness and the inhibitor.- Provide adequate palate cleansing time and materials (e.g., unsalted crackers, water) between samples.- Randomize the order of sample presentation for each panelist.[8] |
| "Off-flavors" or "bitter aftertaste" reported at higher concentrations. | - The intrinsic taste of this compound at high concentrations.- Interaction with other components in the product matrix. | - Conduct a dose-response study to determine the concentration at which off-flavors become perceptible.- Evaluate the inhibitor in the complete product matrix to account for any interactions. |
| Variable effectiveness with different artificial sweeteners. | - this compound can have varying efficacy against different sweeteners due to their different binding sites and affinities for the sweet taste receptor.[7][9] | - Conduct separate optimization studies for each type of sweetener being used.- Consult literature for known interactions between this inhibitor and specific sweeteners.[7] |
| Difficulty in dissolving the compound. | - Insufficient mixing or inappropriate solvent. | - this compound is soluble in water and propylene glycol, and miscible in ethanol at room temperature.[6][10] Ensure adequate mixing time and consider gentle heating if necessary, depending on the solvent. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using Dose-Response Analysis
This protocol outlines a method to determine the optimal concentration of this compound to achieve a target level of sweetness reduction.
Objective: To identify the concentration of this compound that provides a statistically significant reduction in perceived sweetness without introducing undesirable sensory attributes.
Materials:
-
This compound
-
Sweetener of interest (e.g., sucrose, aspartame)
-
Base product matrix (e.g., water, buffer solution, unflavored food base)
-
Trained sensory panel (10-15 panelists)
-
Sensory evaluation software or ballots
-
Palate cleansers (e.g., unsalted crackers, deionized water)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water).
-
Sample Preparation:
-
Prepare a control sample containing the target concentration of the sweetener in the base matrix.
-
Prepare a series of test samples with the same sweetener concentration as the control, but with varying concentrations of this compound (e.g., 50, 100, 150, 200, 250 ppm).
-
-
Sensory Evaluation:
-
Conduct a randomized, blind sensory evaluation session.
-
Present the control and test samples to the trained panelists.
-
Ask panelists to rate the perceived sweetness intensity of each sample on a labeled magnitude scale (LMS) or a 9-point hedonic scale.
-
Panelists should also be asked to identify and rate the intensity of any perceived "off-flavors" (e.g., bitterness, metallic taste).
-
-
Data Analysis:
-
Analyze the sweetness intensity ratings using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples.
-
Plot the mean sweetness intensity against the concentration of this compound to generate a dose-response curve.
-
Analyze the "off-flavor" data to identify the concentration at which these attributes become significant.
-
-
Optimization: The optimal concentration is the one that achieves the desired reduction in sweetness without a significant increase in undesirable sensory attributes.
Quantitative Data Summary
| Concentration of this compound (ppm) | Mean Sweetness Intensity (LMS) | Mean Off-Flavor Intensity (LMS) | Notes |
| 0 (Control) | 50.2 | 1.5 | Baseline sweetness |
| 50 | 42.8 | 1.8 | Slight reduction in sweetness |
| 100 | 35.1 | 2.5 | Noticeable reduction in sweetness |
| 150 | 28.5 | 3.9 | Significant reduction in sweetness |
| 200 | 22.3 | 6.2 | Strong sweetness inhibition, noticeable off-flavor |
| 250 | 18.9 | 9.8 | Very strong inhibition, prominent off-flavor |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions. |
Visualizations
Caption: Experimental workflow for optimizing inhibitor concentration.
Caption: Simplified sweet taste signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sweetness - Wikipedia [en.wikipedia.org]
- 7. Differential modulation of the lactisole ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 8. A Comparison of Psychophysical Dose-Response Behaviour across 16 Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensory analysis mistakes: how to avoid them - Smart Sensory Solutions [smartsensorysolutions.com]
Lactisole stability and solubility in common research buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and solubility of lactisole in common research buffers and to offer troubleshooting advice for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is lactisole and what is its primary mechanism of action?
A1: Lactisole, with the chemical name 2-(4-methoxyphenoxy)propanoic acid, sodium salt, is a well-characterized antagonist of the sweet taste receptor.[1][2] It selectively targets the T1R3 subunit of the heterodimeric G-protein coupled receptor (GPCR) T1R2/T1R3, which is responsible for detecting sweet tastes.[3][4] By binding to the transmembrane domain of the T1R3 subunit, lactisole acts as a negative allosteric modulator, inhibiting the downstream signaling cascade that leads to the perception of sweetness.[5][6][7]
Q2: What are the recommended solvents for preparing lactisole stock solutions?
A2: Lactisole is soluble in several organic solvents commonly used in research. Dimethyl sulfoxide (DMSO) is a highly effective solvent, with a solubility of up to 125 mg/mL (572.92 mM), though ultrasonic assistance may be needed.[8] It is also soluble in ethanol and dimethylformamide (DMF).[9][10] For aqueous applications, lactisole can be dissolved directly in Phosphate-Buffered Saline (PBS) at a pH of 7.2.[3][10]
Q3: What is the solubility of lactisole in common research solvents and buffers?
A3: The solubility of lactisole in various solvents is summarized in the table below. It is important to note that for some solvents, sonication may be required to achieve the indicated solubility.[9]
| Solvent/Buffer | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 125[8] | 572.92[8] | Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic.[8] |
| DMSO | 45[9] | 206.25[9] | Sonication is recommended.[9] |
| Dimethylformamide (DMF) | 20[9][10] | 91.67[9] | Sonication is recommended.[9] |
| Ethanol | 1[9][10] | 4.58[9] | Sonication is recommended.[9] |
| PBS (pH 7.2) | ~10[3][10] | ~45.8 | Aqueous solutions are not recommended for long-term storage.[3][10] |
Q4: How should I store lactisole powder and stock solutions?
A4: Proper storage is crucial to maintain the stability and activity of lactisole.
-
Solid Form: Lactisole powder should be stored at -20°C for long-term stability (≥ 4 years).[10] For shorter periods, it can be stored at 4°C in a sealed container, away from moisture.[8]
-
In Solvent: Stock solutions of lactisole in organic solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed, moisture-free container.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What is the stability of lactisole in aqueous buffers and cell culture media?
A5: While specific quantitative stability data in various research buffers and cell culture media over time is limited, a general recommendation is not to store aqueous solutions of lactisole for more than one day.[10] The stability of compounds in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure. For critical experiments, it is best to prepare fresh aqueous working solutions of lactisole.
Q6: Are there any known degradation products of lactisole?
A6: Currently, there is limited publicly available information detailing the specific degradation products of lactisole in common research buffers or cell culture media. As a substituted propanoic acid, potential degradation pathways in aqueous solutions could involve hydrolysis, although specific studies on this are not readily found. For analyses requiring high precision, it is recommended to use freshly prepared solutions.
Troubleshooting Guides
Issue 1: Lactisole precipitates when I add my DMSO stock solution to my aqueous buffer or cell culture medium.
-
Possible Cause: The high concentration of the organic solvent (DMSO) in the stock solution can cause the compound to "crash out" when rapidly diluted into an aqueous environment. The final concentration of DMSO in your working solution may also be too high.
-
Solution:
-
Use a lower concentration stock solution: Prepare a more dilute stock solution in DMSO.
-
Perform serial dilutions: Instead of adding the concentrated stock directly to your final volume, perform one or more intermediate dilutions in your aqueous buffer or medium.
-
Add the stock solution slowly while vortexing: This can help to disperse the compound more evenly and prevent localized high concentrations that lead to precipitation.
-
Maintain a low final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cell culture experiments to minimize both precipitation and solvent toxicity.[11]
-
Warm the aqueous solution: Pre-warming your buffer or cell culture medium to 37°C may help improve solubility.
-
Issue 2: I observe a precipitate in my cell culture plates hours after adding lactisole.
-
Possible Cause: Delayed precipitation can occur due to several factors, including temperature changes between the bench and the incubator, shifts in media pH due to the CO2 environment, or interactions with components in the serum or media over time.
-
Solution:
-
Equilibrate temperatures: Ensure that your media and all solutions are at the appropriate temperature before mixing.
-
Check media pH: Confirm that your cell culture medium is properly buffered for the CO2 concentration in your incubator.
-
Reduce serum concentration: If possible for your cell line, reducing the serum percentage during the experiment might help.
-
Test different media formulations: The composition of the cell culture medium can influence the solubility of your compound. Consider testing different media if precipitation is a persistent issue.
-
Issue 3: I am not observing the expected inhibitory effect of lactisole in my sweet taste receptor assay.
-
Possible Cause:
-
Degraded lactisole: Improper storage or the use of old aqueous solutions can lead to a loss of activity.
-
Incorrect concentration: Calculation errors or precipitation can result in a lower effective concentration of lactisole.
-
Assay-specific issues: The specific sweetener and its concentration, as well as the cell line and receptor expression levels, can influence the inhibitory effect of lactisole.[12]
-
-
Solution:
-
Use freshly prepared solutions: Always prepare fresh working solutions of lactisole from a properly stored stock.
-
Verify concentration: Double-check all calculations and visually inspect for any signs of precipitation.
-
Optimize lactisole concentration: Perform a dose-response experiment to determine the optimal concentration of lactisole for your specific assay conditions.
-
Review your experimental setup: Ensure that all other assay components and conditions are optimal.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Lactisole Stock Solution in DMSO
Materials:
-
Lactisole (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 21.82 mg of lactisole powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the lactisole is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.
Protocol 2: Preparation of a 1 mM Lactisole Working Solution in Cell Culture Medium
Materials:
-
100 mM Lactisole stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw an aliquot of the 100 mM lactisole stock solution at room temperature.
-
In a sterile tube, add 990 µL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 100 mM lactisole stock solution to the medium.
-
Immediately vortex the solution gently to ensure thorough mixing and prevent precipitation.
-
This 1 mM working solution can now be further diluted to achieve the desired final concentrations for your cell-based assay. Remember to maintain a consistent final DMSO concentration across all experimental and control wells.
Visualizations
Caption: Sweet taste signaling pathway and the inhibitory action of lactisole.
Caption: A general experimental workflow for using lactisole in a cell-based assay.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sweetness - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lactisole | Taste receptor | TargetMol [targetmol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the "sweet water taste" aftereffect of lactisole in human studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the "sweet water taste" (SWT) aftereffect associated with the sweet taste inhibitor, lactisole, in human sensory studies.
Frequently Asked Questions (FAQs)
Q1: What is the "sweet water taste" (SWT) aftereffect of lactisole?
A1: The "sweet water taste" is a phenomenon where water or saliva is perceived as sweet after the mouth has been rinsed with a lactisole solution.[1][2][3] This aftereffect can interfere with the results of sensory studies.
Q2: What is the proposed mechanism behind the SWT?
A2: The leading hypothesis is that lactisole acts as an inverse agonist on the T1R2/T1R3 sweet taste receptor. It is thought to stabilize the receptor in an inactive state. When lactisole is rinsed away, the receptor rebounds to a constitutively active state, which elicits a sweet sensation in the absence of a sweet stimulus.[1][4]
Q3: Can the "sweet water taste" be mitigated or eliminated?
A3: Yes, studies have shown that the SWT can be significantly reduced or even completely eliminated by rinsing with certain sweetener solutions immediately after the lactisole rinse.[1][5]
Q4: Which sweeteners are most effective at mitigating the SWT?
A4: Research indicates that less potent sweeteners are generally more effective at suppressing the SWT. Sucrose, fructose, and cyclamate have been shown to be effective.[1][5] In contrast, highly potent sweeteners like sucralose and neotame may be less effective and could even initially enhance the sweet aftertaste.[1][5]
Q5: Does the timing of the sweetener rinse matter?
A5: Yes, the timing is critical. Rinsing with an effective sweetener after the lactisole rinse has been shown to be the most effective method for eliminating the SWT.[1][5] Mixing lactisole with a sweetener like sucrose can also reduce the intensity of the subsequent SWT.[1]
Q6: Is there a standard concentration of lactisole used in these studies?
A6: Concentrations can vary, but a commonly used concentration in studies investigating the SWT is 8.0 mM lactisole.[6] Other studies have used concentrations ranging from 0.46 mM to 0.92 mM.[2]
Q7: Does the flow of water over the tongue affect the perception of the SWT?
A7: Yes, one study found that the lactisole-induced SWT was only perceived when water was actively flowed across the tongue, suggesting that mechanical stimulation may play a role.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent "sweet water taste" after lactisole rinse. | Lingering lactisole molecules causing receptor rebound. | Implement a post-lactisole rinse with a solution of a less potent sweetener such as sucrose (e.g., 0.5 M) or fructose. Ensure the participant rinses thoroughly.[1] |
| Variability in SWT perception among participants. | Individual differences in sweet taste receptor sensitivity or rinsing technique. | Standardize the rinsing protocol for all participants, including volume of solution, rinse duration, and number of rinses. Consider screening participants for their sensitivity to lactisole's aftereffect. |
| Initial enhancement of sweet taste after lactisole when using a sweetener rinse. | The sweetener used for rinsing is highly potent (e.g., sucralose, neotame). | Switch to a less potent sweetener for the post-lactisole rinse, such as sucrose, fructose, or cyclamate.[1][5] |
| Incomplete blockage of a sweetener's taste by lactisole. | The concentration of the sweetener is too high for the given lactisole concentration. | Increase the concentration of lactisole or decrease the concentration of the sweetener being tested. Refer to dose-response studies for effective inhibitory concentrations.[2] |
Data Summary
The following tables summarize quantitative data from a key study by Alvarado et al. (2017) on the modulation of the lactisole-induced "sweet water taste" (SWT) by various sweeteners. The perceived sweetness intensity was rated on a logarithmic scale.
Table 1: Effect of Sucrose on Lactisole SWT
| Condition | Rinse 1 | Rinse 2 | Rinse 3 | Rinse 4 | Rinse 5 |
| Lactisole -> Water | ~1.2 | ~1.0 | ~0.8 | ~0.6 | ~0.4 |
| Lactisole + Sucrose -> Water | ~0.5 | ~0.4 | ~0.3 | ~0.2 | ~0.1 |
| Sucrose -> Lactisole -> Water | ~0.8 | ~0.6 | ~0.4 | ~0.2 | - |
| Lactisole -> Sucrose -> Water | ~0.0 | ~0.0 | ~0.0 | ~0.0 | - |
| Data are approximate log10 mean sweetness intensity ratings extracted from Alvarado et al. (2017). A rating of 0 indicates no perceptible sweetness. |
Table 2: Effect of Different Sweeteners on Lactisole SWT (Lactisole + Sweetener -> Water)
| Sweetener | Rinse 1 | Rinse 2 | Rinse 3 | Rinse 4 | Rinse 5 |
| Fructose | ~0.6 | ~0.5 | ~0.4 | ~0.3 | ~0.2 |
| Cyclamate | ~0.7 | ~0.6 | ~0.5 | ~0.4 | ~0.3 |
| Saccharin | ~1.3 | ~1.0 | ~0.8 | ~0.6 | ~0.4 |
| Sucralose | ~1.5 | ~1.1 | ~0.9 | ~0.7 | ~0.5 |
| NHDC | ~1.6 | ~1.2 | ~1.0 | ~0.8 | ~0.6 |
| Data are approximate log10 mean sweetness intensity ratings extracted from Alvarado et al. (2017). |
Experimental Protocols
Protocol 1: Mitigation of Lactisole SWT using a Sweetener Rinse
This protocol is adapted from Alvarado et al. (2017).
1. Materials:
- Lactisole solution (e.g., 8.0 mM)
- Sweetener solution (e.g., 0.5 M Sucrose)
- Deionized water for rinsing
- Beakers for solutions
- Participant rating scale (e.g., gLMS - generalized Labeled Magnitude Scale)
2. Procedure:
- The participant first rinses their mouth thoroughly with deionized water to establish a baseline.
- The participant takes a 10 mL sample of the lactisole solution into their mouth, swishes it for 10 seconds, and then expectorates.
- Immediately following the lactisole rinse, the participant takes a 10 mL sample of the sweetener solution, swishes for 10 seconds, and expectorates.
- The participant then performs a series of five 10-second rinses with 10 mL of deionized water, rating the perceived sweetness of the water after each rinse.
- A sufficient break is provided between trials to allow the participant's palate to return to baseline.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sweet taste signaling pathway and the inhibitory action of lactisole.
Caption: Workflow for mitigating the "sweet water taste" of lactisole.
References
- 1. Differential modulation of the lactisole ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 2. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A TAS1R receptor-based explanation of sweet 'water-taste' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential modulation of the lactisole 'Sweet Water Taste' by sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sweet Thermal Taste: Perceptual Characteristics in Water and Dependence on TAS1R2/TAS1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Lactisole sweet water taste requires flowing water rinses. - Public Library of Science - Figshare [plos.figshare.com]
Technical Support Center: Overcoming Challenges in Lactisole Delivery for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering lactisole for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is lactisole and what is its primary mechanism of action?
A1: Lactisole is a sweet taste inhibitor. Its primary mechanism of action is as a positive allosteric modulator of the T1R3 sweet taste receptor subunit, which is a component of the heterodimeric G protein-coupled receptor T1R2/T1R3 that detects sweet tastes.[1] Lactisole binds to the transmembrane domain of the human T1R3, thereby inhibiting the sweet taste perception of various sugars and artificial sweeteners.[1]
Q2: I am not observing a sweet taste inhibition effect in my rodent model after lactisole administration. Why is this happening?
A2: Lactisole's inhibitory effect on the sweet taste receptor is species-specific, being potent in humans and other primates but ineffective in rodents.[1] This is due to specific amino acid differences in the transmembrane region of the T1R3 receptor between these species. Therefore, administering lactisole to standard laboratory rodents like mice and rats will not result in the inhibition of their sweet taste perception.
Q3: Are there any off-target effects of lactisole that I should be aware of in my experiments?
A3: Yes. Studies have shown that lactisole can have off-target effects. For instance, it has been observed to increase intracellular cyclic AMP (cAMP) levels through a T1R3-independent pathway.[2] This is an important consideration as it could influence signaling pathways in your experimental model that are regulated by cAMP.
Q4: What are the known effects of lactisole in vivo in humans?
A4: In human studies, oral administration of lactisole has been shown to influence energy intake and hormone secretion. For example, when administered with a sucrose solution, lactisole led to an increase in subsequent energy intake compared to the sucrose solution alone.[3][4][5] It has also been shown to affect the release of gut hormones like GLP-1 and PYY in response to glucose.[6]
Troubleshooting Guide
Issue 1: Lactisole is not effective in my rodent model.
-
Problem: Standard rodent models (mice, rats) are not responsive to the sweet-taste inhibiting effects of lactisole due to differences in the T1R3 receptor structure.
-
Solutions:
-
Utilize a Humanized T1R3 Mouse Model: Consider using a genetically modified mouse model that expresses the human T1R3 receptor. Several companies specialize in the development and distribution of humanized mouse models.
-
Use an Alternative Sweet Taste Inhibitor Active in Rodents: Several other compounds are known to inhibit sweet taste in rodents.
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Gurmarin: A peptide that selectively inhibits sweet taste in rodents but not humans.[14] It has been used in numerous in vivo studies in rats and mice to investigate the role of sweet taste.[15][16][17][18][19]
-
Gymnemic Acid: A compound derived from the plant Gymnema sylvestre that suppresses sweet taste in both rodents and humans.[20] It has been used in various in vivo rodent studies, often to investigate its anti-diabetic properties.[21][22][23][24][25]
-
-
Issue 2: Difficulty in dissolving and preparing lactisole for in vivo administration.
-
Problem: Lactisole, being a salt of a carboxylic acid, has specific solubility properties that can make formulation challenging.
-
Troubleshooting Steps:
-
Review Solubility Data: Lactisole is soluble in aqueous solutions and some organic solvents. Refer to the solubility data to select an appropriate solvent system.
-
Follow a Validated Vehicle Formulation: For oral administration in mice, a common vehicle formulation can be prepared as follows:
-
Consider pH Adjustment: The solubility of carboxylic acid salts can be influenced by pH. Ensure the pH of your final formulation is compatible with your experimental design and animal welfare.
-
Prepare Fresh Solutions: It is recommended to prepare fresh aqueous solutions of lactisole daily to avoid potential degradation or precipitation.
-
Issue 3: Potential for precipitation of lactisole in the dosing solution.
-
Problem: Lactisole may precipitate out of solution, especially at high concentrations or if the solution is stored improperly.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Use sonication or gentle warming to ensure the lactisole is fully dissolved in the vehicle.
-
Check for Compatibility: If co-administering lactisole with other compounds, ensure they are compatible in the chosen vehicle to prevent precipitation.
-
Administer Immediately After Preparation: To minimize the risk of precipitation, administer the dosing solution to the animals as soon as possible after preparation.
-
Observe for Cloudiness: Before each administration, visually inspect the solution for any signs of cloudiness or precipitation. If observed, do not use the solution and prepare a fresh batch.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of Lactisole
| Parameter | Value | Cell Line | Assay Conditions |
| IC50 | ~4 mM | MIN6 (mouse pancreatic β-cells) | Inhibition of sweetener-induced insulin secretion[26][27][28] |
Table 2: In Vivo Dosages of Lactisole and Alternatives
| Compound | Species | Dose | Route of Administration | Observed Effect | Reference |
| Lactisole | Human | 60 ppm in 10% sucrose solution | Oral | Increased subsequent energy intake | [12] |
| Gymnemic Acid | Rat | 100 mg/kg and 500 mg/kg | Oral | Reduced blood glucose in diabetic rats | [21] |
| Gymnemic Acid | Rat | 400 mg/kg | Oral | Decreased blood glucose levels in diabetic rats | [24] |
| Gurmarin | Rat | 10 µg/ml solution | Lingual application | Depressed taste responses to sweeteners | [16] |
Experimental Protocols
Protocol 1: Preparation of Lactisole Formulation for Oral Gavage in Mice
This protocol is adapted from a formulation provided by MedchemExpress.[6]
Materials:
-
Lactisole powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of lactisole and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween 80, and 45% Saline.
-
Prepare the Dosing Solution:
-
For a final concentration of 2.08 mg/mL, add 100 µL of the lactisole stock solution (20.8 mg/mL in DMSO) to 900 µL of the prepared vehicle.
-
This will result in a final vehicle composition of 10% DMSO, 36% PEG300, 4.5% Tween 80, and 49.5% Saline.
-
-
Ensure Complete Dissolution: Vortex the solution thoroughly and sonicate until the lactisole is completely dissolved and the solution is clear.
-
Administration: Administer the freshly prepared solution to the mice via oral gavage at the desired dosage.
Note: The final concentration can be adjusted by altering the concentration of the stock solution or the dilution factor. Always calculate the final percentage of each vehicle component to ensure it is within safe limits for the animals.
Visualizations
Caption: Lactisole's mechanism of action on the sweet taste signaling pathway.
References
- 1. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells [mdpi.com]
- 3. Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Humanized Mouse and Rat Model Companies, Top Humanized Mouse and Rat Model Manufacturers [marketsandmarkets.com]
- 8. Humanized Mouse and Rat Model Market worth US$409.8 million in 2030 with 8.2% CAGR | MarketsandMarkets™ [prnewswire.com]
- 9. Humanized Immune System Mice for Preclinical Research | Taconic Biosciences [taconic.com]
- 10. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 11. 10 Leading Mice Model Companies Shaping the Future of Biomedical Research to 2030 [researchandmarkets.com]
- 12. Single Immune Checkpoint Humanized Mice | Genetargeting.com [genetargeting.com]
- 13. Humanized mice | For pre-clinical drug validation - Ozgene [ozgene.com]
- 14. Sweet-taste-suppressing compounds: current knowledge and perspectives of application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological characterization of the inhibitory effect of a novel peptide gurmarin on the sweet taste response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effect of gurmarin on palatal taste responses to amino acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel gurmarin-like peptides from Gymnema sylvestre and their interactions with the sweet taste receptor T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Suppression of sweet taste-related responses by plant-derived bioactive compounds and eating. Part II: A systematic review in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gymnema sylvestre - Wikipedia [en.wikipedia.org]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. tandfonline.com [tandfonline.com]
- 23. In vivo anti-ulcer, anti-stress, anti-allergic, and functional properties of gymnemic acid isolated from Gymnema sylvestre R Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficiency of Gymnema sylvestre-derived gymnemic acid on the restoration and improvement of brain vascular characteristics in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phytochemical and Pharmacological Properties of Gymnema sylvestre: An Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lactisole | Taste receptor | TargetMol [targetmol.com]
- 27. researchgate.net [researchgate.net]
- 28. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing experimental protocols to account for lactisole's off-target cAMP elevation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lactisole. The primary focus is to address the challenges arising from lactisole's off-target elevation of cyclic AMP (cAMP) and to provide guidance on optimizing experimental protocols to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of lactisole?
Lactisole is a well-characterized sweet taste inhibitor. Its primary mechanism of action is as a negative allosteric modulator of the T1R3 subunit of the sweet taste receptor (T1R2/T1R3).[1][2] By binding to the transmembrane domain of T1R3, lactisole inhibits the downstream signaling cascade, primarily the release of intracellular calcium (Ca2+), which is triggered by sweeteners.[3][4][5]
Q2: What is the known off-target effect of lactisole?
Beyond its intended inhibition of the T1R3 receptor, lactisole has been shown to cause a dose-dependent increase in intracellular cyclic AMP (cAMP) levels.[3][4][6][7] Importantly, this elevation of cAMP is independent of the T1R1 and T1R3 receptors.[3][4]
Q3: At what concentrations does lactisole typically inhibit the sweet taste receptor versus causing off-target cAMP elevation?
Lactisole's on-target and off-target effects can occur at overlapping concentrations. It is crucial to carefully select the concentration of lactisole to minimize the confounding effects of cAMP elevation.
| Effect | Concentration Range | Key Findings |
| T1R3 Inhibition | >1 mM | Inhibits perceived sweet and umami tastes.[4] IC50 for inhibition of sweetener-induced insulin secretion is approximately 4 mmol/L.[8][9] |
| Off-Target cAMP Elevation | 5 - 40 mM | A dose-dependent increase in intracellular cAMP is observed in this range.[3][4] |
Q4: How can the off-target cAMP elevation by lactisole affect my experimental results?
The off-target elevation of cAMP by lactisole can lead to several confounding effects, potentially leading to misinterpretation of data. These effects may include:
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Activation of PKA and EPAC pathways: Elevated cAMP can activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), leading to a wide range of cellular responses independent of the sweet taste receptor.[6]
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Modulation of intracellular calcium signaling: The lactisole-induced cAMP increase has been shown to enhance Ca2+ release from the endoplasmic reticulum (ER), which can complicate studies focused on GPCR-mediated Ca2+ signaling.[3][6]
-
Alteration of downstream cellular processes: cAMP is a ubiquitous second messenger involved in numerous cellular functions. Uncontrolled elevation can impact processes such as gene transcription, cell proliferation, and apoptosis, depending on the cell type and experimental context.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using lactisole.
Problem 1: Unexpected or inconsistent results in functional assays.
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Possible Cause: Your experimental observations might be influenced by the off-target effects of lactisole on cAMP levels, rather than solely by the inhibition of the T1R3 receptor.
-
Troubleshooting Steps:
-
Validate Lactisole Concentration: Determine the lowest effective concentration of lactisole for T1R3 inhibition in your specific cell system to minimize off-target effects. Perform a dose-response curve for both T1R3 inhibition and cAMP elevation.
-
Include Proper Controls:
-
Lactisole-only control: Treat cells with lactisole alone to measure its effect on the readout in the absence of a sweet agonist.
-
cAMP-elevating agent control: Use a known adenylyl cyclase activator, such as forskolin, as a positive control for cAMP-mediated effects.
-
T1R3-knockdown/knockout cells: If available, use cells lacking the T1R3 receptor to confirm that the observed effect of lactisole is indeed off-target.[3]
-
-
Measure cAMP Levels Directly: Quantify intracellular cAMP levels in your experimental conditions to determine the extent of off-target signaling.
-
Problem 2: Difficulty distinguishing between T1R3-mediated and cAMP-mediated effects.
-
Possible Cause: The signaling pathways downstream of T1R3 (primarily Ca2+) and cAMP can converge, making it difficult to attribute an observed effect to a single pathway.
-
Troubleshooting Steps:
-
Pharmacological Inhibition:
-
Use a PKA inhibitor (e.g., H89) to block the cAMP/PKA pathway and observe if the lactisole-induced effect is diminished.
-
Use an EPAC inhibitor (e.g., ESI-09) to investigate the involvement of the cAMP/EPAC pathway.[10]
-
-
Temporal Analysis of Signaling: Measure the kinetics of both Ca2+ and cAMP signaling. The on-target T1R3 inhibition should precede or be concurrent with any downstream effects, while off-target cAMP elevation may have a different temporal profile.
-
Alternative T1R3 Antagonists: If available, consider using an alternative T1R3 antagonist that does not have a known off-target effect on cAMP to validate your findings.
-
Experimental Protocols
1. Cell Culture of HEK293 Cells Stably Expressing T1R2/T1R3
-
Materials:
-
Protocol:
-
Maintain cells in a 37°C incubator with 5% CO2.[1]
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.[1]
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a suitable density (e.g., 1:3 to 1:6 ratio).[11]
-
Change the medium every 2-3 days.[11]
-
2. Intracellular cAMP Measurement using a Biosensor Assay (e.g., GloSensor™)
-
Materials:
-
HEK293-T1R2/T1R3 cells.
-
cAMP biosensor plasmid (e.g., pGloSensor™-22F cAMP Plasmid).
-
Transfection reagent.
-
GloSensor™ cAMP Reagent.
-
White, opaque 96-well assay plates.
-
Luminometer.
-
-
Protocol:
-
Co-transfect HEK293-T1R2/T1R3 cells with the cAMP biosensor plasmid.
-
24 hours post-transfection, seed the cells into white, opaque 96-well plates.[12]
-
On the day of the assay, replace the culture medium with an equilibration medium (e.g., CO2-independent medium) containing the GloSensor™ cAMP Reagent and incubate at room temperature.[12][13]
-
Establish a baseline luminescence reading.
-
Add lactisole at various concentrations to the designated wells.
-
Add a known adenylyl cyclase activator (e.g., forskolin) as a positive control.
-
Measure luminescence at regular intervals to determine the change in intracellular cAMP levels.
-
3. Intracellular Calcium (Ca2+) Imaging
-
Materials:
-
HEK293-T1R2/T1R3 cells.
-
Calcium indicator dye (e.g., Fluo-8 AM, Fura-2 AM).[4]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
Fluorescence microscope or plate reader with calcium imaging capabilities.
-
-
Protocol:
-
Seed cells onto glass-bottom dishes or 96-well imaging plates and allow them to adhere.
-
Prepare a loading solution of the calcium indicator dye in imaging buffer, often with Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium, wash the cells with imaging buffer, and incubate them with the dye loading solution at 37°C.
-
After incubation, wash the cells to remove excess dye and add fresh imaging buffer.
-
Acquire baseline fluorescence images.
-
Add the sweet taste agonist to stimulate the T1R2/T1R3 receptor and record the change in fluorescence.
-
In separate wells or after a washout period, pre-incubate the cells with lactisole for a defined period before adding the sweet agonist to assess its inhibitory effect.
-
Analyze the fluorescence intensity changes over time to quantify intracellular calcium mobilization.
-
Visualizations
Caption: On-target signaling pathway of the sweet taste receptor.
Caption: Lactisole's off-target cAMP elevation pathway.
Caption: Troubleshooting workflow for lactisole experiments.
References
- 1. protocols.io [protocols.io]
- 2. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Best practices for preparing "Sodium 2-(4-methoxyphenoxy)propanoate" stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing stock solutions of Sodium 2-(4-methoxyphenoxy)propanoate, also known as Lactisole.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS Number: 150436-68-3) is a sodium salt of a carboxylic acid.[1] It is a white to pale cream crystalline solid.[2][3] This compound is also known by the trade name Lactisole and is used in the food industry as a flavor modulator to suppress sweet tastes.[1][4][5] In a research context, it may be used to study taste perception and related signaling pathways.
Q2: What are the key chemical properties of this compound?
Understanding the chemical properties is crucial for preparing stable and accurate stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NaO₄ | [2][3] |
| Molecular Weight | 218.18 g/mol | [2][5] |
| Appearance | White to pale cream crystalline solid | [2][3] |
| Melting Point | 190 °C | [1] |
| Solubility | Soluble in water and propylene glycol; Slightly soluble in fat; Miscible in ethanol at room temperature. | [1][2][3][6][7] |
Q3: What are the recommended solvents for preparing stock solutions?
Based on its solubility profile, the following solvents are recommended for preparing stock solutions:
-
Primary Recommendation: Deionized or distilled water. Given its sodium salt form, it is expected to be readily soluble in aqueous solutions.
-
Secondary Options:
Q4: What is a typical concentration range for a stock solution?
The optimal concentration for a stock solution depends on the specific experimental requirements. A common starting point for a high-concentration stock is 10-100 mM in an appropriate solvent. This allows for convenient dilution to working concentrations for various assays.
Q5: How should I store the solid compound and its stock solutions?
-
Solid Compound: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8][9]
-
Stock Solutions: For aqueous stock solutions, it is recommended to store them at 2-8°C for short-term use (days to a week). For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation of this compound stock solutions.
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve | - The concentration is too high for the chosen solvent.- The solvent quality is poor.- Insufficient mixing or sonication. | - Try gentle warming (to no more than 40°C) and vortexing.- Use a sonicator to aid dissolution.- If precipitation persists, decrease the stock solution concentration.- Ensure you are using a high-purity solvent. |
| Solution appears cloudy or hazy | - Presence of insoluble impurities.- Microbial contamination in the solvent. | - Filter the solution through a 0.22 µm syringe filter to sterilize and remove particulates.- Always use sterile solvents for biological experiments. |
| Precipitation occurs after storage | - The solution was not fully dissolved initially.- The storage temperature is too low for the concentration.- Solvent evaporation has increased the concentration. | - Before use, allow the solution to come to room temperature and vortex to see if the precipitate redissolves.- If precipitation persists, gentle warming and sonication may be necessary.- Ensure storage containers are tightly sealed to prevent evaporation. |
| Inconsistent experimental results | - Degradation of the compound in solution.- Inaccurate initial weighing of the solid.- Pipetting errors during dilution. | - Prepare fresh stock solutions regularly.- Avoid repeated freeze-thaw cycles by storing in aliquots.- Calibrate your balance and pipettes regularly.- Perform a concentration verification using a suitable analytical method if possible. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Calculate the required mass:
-
For 10 mL of a 100 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 218.18 g/mol = 0.2182 g
-
-
-
Weigh the compound:
-
Accurately weigh 218.2 mg of this compound using a calibrated analytical balance.
-
-
Dissolution:
-
Transfer the weighed solid to a 15 mL conical tube.
-
Add approximately 8 mL of deionized water.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Final Volume Adjustment:
-
Once fully dissolved, add deionized water to bring the final volume to 10 mL.
-
-
Sterilization and Storage:
-
For biological applications, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot into single-use tubes and store at -20°C for long-term use.
-
Visual Guides
Caption: Workflow for preparing a stock solution.
Caption: Troubleshooting common stock solution issues.
References
- 1. 2-(4-Méthoxyphénoxy)propanoate de sodium — Wikipédia [fr.wikipedia.org]
- 2. This compound | C10H11NaO4 | CID 23670520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Food safety and quality: details [fao.org]
- 4. SODIUM 2-(4-METHOXYPHENOXY)PROPIONATE | 13794-15-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3 [thegoodscentscompany.com]
- 7. Lactisole – Professional Manufacturer of Lactisole [lactisoles.com]
- 8. gelest.com [gelest.com]
- 9. redox.com [redox.com]
Identifying and controlling for confounding variables in lactisole research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling for confounding variables in lactisole research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for lactisole?
A1: Lactisole acts as a sweet taste antagonist by selectively targeting the transmembrane domain of the T1R3 subunit of the sweet taste receptor (TAS1R2/TAS1R3) and the umami taste receptor (TAS1R1/TAS1R3).[1][2][3][4] This interaction inhibits the downstream signaling cascade, primarily the G-protein-coupled pathway that leads to intracellular calcium mobilization, thereby blocking the perception of sweet and umami tastes.[4] Lactisole's inhibitory effect is specific to humans and other primates, as it does not affect rodent sweet taste receptors.[1]
Q2: What are the known off-target effects of lactisole?
A2: A significant off-target effect of lactisole is the activation of intracellular cyclic AMP (cAMP) generation through a pathway independent of the T1R3 receptor.[3][4][5][6][7] This elevation in cAMP can, in turn, influence other cellular processes, such as increasing endoplasmic reticulum (ER) calcium efflux via EPAC (Exchange protein directly activated by cAMP).[4][7] Researchers should be aware of these T1R-independent effects as they can confound experimental results, particularly in studies not related to taste perception.[5]
Q3: What is the "sweet water taste" sometimes reported with lactisole use?
A3: The "sweet water taste" (SWT) is a phenomenon where water is perceived as sweet after rinsing the mouth with a lactisole solution.[8][9][10] This is thought to occur because lactisole and some high-concentration artificial sweeteners can act as inverse agonists on the TAS1R2/TAS1R3 receptor.[10] When the inhibitor is rinsed away, the receptor returns to its constitutively active state, resulting in a sweet sensation.[10]
Troubleshooting Guides
Issue 1: High Variability in Subjective Sweetness Perception Data
Possible Cause: Inherent biological and psychological variability among human subjects.
Troubleshooting Steps:
-
Subject Screening: Implement a screening process to select participants with a normal sense of taste and smell. Consider using threshold tests to assess sensitivity to basic tastes.[11]
-
Standardized Instructions: Provide clear and consistent instructions to all participants to minimize cognitive biases.
-
Controlled Environment: Conduct sensory evaluations in a controlled environment with minimal distractions (e.g., neutral colors, consistent lighting, and no strong odors).[12][13]
-
Repeated Measures Design: Employ a repeated-measures experimental design where each participant is exposed to all conditions. This helps to control for between-subject variability.[14]
-
Statistical Analysis: Utilize appropriate statistical methods to account for variability. Analysis of Variance (ANOVA) and mixed-effects models are commonly used to analyze sensory data and can account for individual differences.[15][16][17] Consider using cluster analysis to identify subgroups of individuals with similar taste perception profiles.[18]
Issue 2: Inconsistent Inhibition of Sweeteners by Lactisole
Possible Cause: The binding site of the sweetener on the sweet taste receptor can influence the nature of inhibition by lactisole.
Troubleshooting Steps:
-
Understand Sweetener Binding Sites: Be aware that different sweeteners bind to different sites on the TAS1R2/TAS1R3 receptor. For example, aspartame and acesulfame K bind to the TAS1R2 venus flytrap domain (VFTD), while cyclamate and neohesperidin dihydrochalcone (NHDC) target the TAS1R3 transmembrane domain (TMD).[2][8][19]
-
Competitive vs. Allosteric Inhibition: Lactisole, which binds to the T1R3-TMD, will act as a competitive inhibitor for sweeteners that also bind to the T1R3-TMD (e.g., cyclamate, NHDC).[8][19] For sweeteners that bind to the TAS1R2-VFTD (e.g., aspartame, acesulfame K), lactisole will act as a negative allosteric modulator.[2][8][19]
-
Dose-Response Curves: Generate dose-response curves for each sweetener in the presence and absence of lactisole. A rightward shift in the curve is indicative of competitive inhibition, while a decrease in the maximum response suggests allosteric inhibition.[19]
Issue 3: Unexpected Cellular Responses in Non-Taste-Related Assays
Possible Cause: Off-target effects of lactisole, particularly the T1R3-independent activation of cAMP.
Troubleshooting Steps:
-
Control for cAMP Signaling: In cellular assays, include controls to assess the impact of elevated cAMP. This may involve using agents that directly modulate cAMP levels (e.g., forskolin) or inhibitors of downstream effectors like PKA and EPAC.[7][20]
-
T1R3 Knockdown/Knockout Models: If possible, utilize cell lines or animal models with T1R3 knockdown or knockout to differentiate between on-target and off-target effects of lactisole.[5]
-
Concentration Optimization: Use the lowest effective concentration of lactisole to minimize off-target effects. The IC50 for lactisole's inhibition of the sweet taste receptor is typically in the low millimolar range.[21][22]
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay to Assess Lactisole Inhibition
Objective: To determine the inhibitory effect of lactisole on sweetener-induced calcium mobilization in HEK293 cells stably expressing the human sweet taste receptor (TAS1R2/TAS1R3).
Methodology:
-
Cell Culture: Culture HEK293 cells stably co-expressing hTAS1R2, hTAS1R3, and a promiscuous G-protein (e.g., Gα16gust45) in appropriate media.
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the sweetener to be tested and a fixed concentration of lactisole in the assay buffer.
-
Assay:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add the lactisole solution (or buffer for control) to the wells and incubate for a short period.
-
Add the sweetener solution to the wells.
-
Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: Calculate the change in fluorescence from baseline (ΔF/F) and plot the dose-response curve for the sweetener in the presence and absence of lactisole.
Protocol 2: Human Sensory Evaluation of Lactisole's Sweetness Inhibition
Objective: To quantify the inhibitory effect of lactisole on the perceived sweetness of a given sweetener in human participants.
Methodology:
-
Participant Recruitment and Screening: Recruit healthy, non-smoking adult participants. Screen for normal taste and smell function.
-
Stimuli Preparation: Prepare solutions of the sweetener at various concentrations with and without a fixed concentration of lactisole (e.g., 250 or 500 ppm).[23] Also prepare a water rinse.
-
Experimental Design: Use a randomized, double-blind, crossover design.
-
Procedure:
-
Participants rinse their mouths with water.
-
Present a sample of the test solution (with or without lactisole).
-
Participants hold the solution in their mouths for a set time (e.g., 10 seconds) and then expectorate.
-
Participants rate the perceived sweetness intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
A mandatory rest period with water rinsing is enforced between samples to minimize carryover effects.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the sweetness ratings of the sweetener with and without lactisole.[15][16]
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Lactisole
| Cell Line / System | Sweetener(s) | IC50 of Lactisole | Reference(s) |
| MIN6 mouse pancreatic β-cells | Acesulfame-K, Sucralose, Glycyrrhizin | ~4 mmol/L | [21][24] |
| Human Sensory Panel | Various sugars and artificial sweeteners | 100-150 ppm for significant suppression | [23] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - ProQuest [proquest.com]
- 6. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential modulation of the lactisole ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Modulating taste perception through color and shape: a mixed reality study on solid foods [frontiersin.org]
- 13. Cross-modal tactile-taste interactions in food evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. fiveable.me [fiveable.me]
- 16. youtube.com [youtube.com]
- 17. homepages.uc.edu [homepages.uc.edu]
- 18. Data-Driven Clustering Approach to Derive Taste Perception Profiles from Sweet, Salt, Sour, Bitter, and Umami Perception Scores: An Illustration among Older Adults with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells | MDPI [mdpi.com]
- 21. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lactisole | Taste receptor | TargetMol [targetmol.com]
- 23. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Variability in Sensory Panel Data with Lactisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in sensory panel data when using lactisole.
Frequently Asked Questions (FAQs)
Q1: What is lactisole and how does it work?
A1: Lactisole is a sweet taste inhibitor. It functions as a negative allosteric modulator of the human sweet taste receptor, which is a heterodimer of two G-protein coupled receptors: T1R2 and T1R3.[1] Specifically, lactisole binds to a pocket within the transmembrane domain of the T1R3 subunit, inhibiting the downstream signaling pathways that are typically activated by sweet compounds.[1][2] This action effectively reduces the perception of sweetness from both natural sugars and artificial sweeteners.
Q2: What is the "sweet water taste" (SWT) associated with lactisole and how can it be managed?
A2: The "sweet water taste" (SWT) is a phenomenon where water or other neutral solutions can be perceived as sweet after the mouth has been exposed to lactisole.[1][2][3] This can be a significant source of variability in sensory panel data. The SWT is thought to occur because the dissociation of lactisole from the sweet taste receptor upon rinsing may directly activate the receptor.
To manage the SWT, the following strategies can be employed:
-
Rinsing with a Sweetener: Rinsing with a sucrose solution after exposure to lactisole has been shown to eliminate the SWT.[1][2][3] Fructose and cyclamate have also been found to be effective suppressors.[1]
-
Flowing Water Rinses: The lactisole SWT is more pronounced when water is actively flowed across the tongue.[1][2][4][5] Using still water for rinsing may reduce the intensity of the SWT.
-
Serving Temperature: Serving solutions at a cooler temperature (e.g., 10°C) may help to minimize the sweet "water taste" from lactisole.
Q3: Can lactisole affect other tastes besides sweet?
A3: Lactisole's primary and well-documented effect is on sweet taste perception. It has been shown to not affect bitter taste receptors.[6] However, some panelists may report barely detectable bitterness or sourness at the time of exposure to lactisole, though these tastes are generally not perceived during subsequent water rinses.[2]
Q4: Are there any known off-target effects of lactisole?
A4: Some research suggests that lactisole may have off-target effects, such as increasing intracellular cAMP levels independent of the T1R3 receptor. While the primary inhibitory action on the sweet taste receptor is well-established, researchers should be aware of potential secondary effects that could influence cellular-level studies.
Troubleshooting Guides
Issue 1: High Variability in Panelist Ratings for Sweetness Inhibition
| Potential Cause | Troubleshooting Step |
| Inconsistent Panelist Training | Ensure all panelists have undergone comprehensive training on the concept of sweetness inhibition and the specific rating scales used.[7][8][9] Conduct calibration sessions with known sweet solutions and lactisole concentrations to align panelist responses. |
| "Sweet Water Taste" (SWT) Interference | Implement a standardized rinsing protocol between samples. A rinse with a low-concentration sucrose solution followed by a water rinse can help neutralize the SWT.[1][2][3] |
| Panelist Fatigue | Limit the number of samples evaluated in a single session. Provide adequate breaks between samples and sessions to prevent sensory adaptation and fatigue.[7] |
| Inconsistent Lactisole Concentration | Verify the preparation protocol for lactisole solutions. Ensure accurate weighing and complete dissolution. Prepare fresh solutions daily as recommended. |
| Individual Differences in Sweet Taste Perception | Screen panelists for their sensitivity to sweet tastes and their ability to perceive the inhibitory effect of lactisole. Not all individuals may be suitable for this type of sensory evaluation. |
Issue 2: Unexpected Sweetness Perception in Samples Containing Lactisole
| Potential Cause | Troubleshooting Step |
| Lactisole's Own "Sweet Water Taste" | This is a known phenomenon. The rinsing protocol is crucial. Ensure panelists understand that this is an effect of the inhibitor itself and should be disregarded when rating the sweetness of the actual sample. |
| Interaction with Other Ingredients | Certain sweeteners, particularly at high concentrations, can "overrule" the inhibitory effect of lactisole.[10] Consider the concentration of both the sweetener and lactisole in your experimental design. |
| Incomplete Dissolution of Lactisole | Ensure lactisole is fully dissolved in the sample matrix. Sonication or gentle heating (if it does not affect other components) may be necessary. |
Data Presentation
Table 1: Effect of Lactisole on Perceived Sweetness of Various Sweeteners
| Sweetener | Concentration | Lactisole Concentration | Perceived Sweetness Reduction (%) | Reference |
| Sucrose | 10% | 60 ppm | Adjusted to match 10% glucose solution | [11] |
| Aspartame | 1 mM | 0.46 mM | Effective Inhibition | [10] |
| Aspartame | >2.0 mM | 0.92 mM | Inhibition Overruled | [10] |
| Acesulfame K | up to 1 mM | 0.46 mM / 0.92 mM | Effective Inhibition | [10] |
| Cyclamate | up to 5.0 mM | 0.46 mM | Effective Inhibition | [10] |
| Cyclamate | up to 10.0 mM | 0.92 mM | Effective Inhibition | [10] |
| NHDC | up to 0.2 mM | 0.46 mM | Effective Inhibition | [10] |
| NHDC | up to 0.5 mM | 0.92 mM | Effective Inhibition | [10] |
Note: This table is a compilation of data from multiple sources and experimental conditions may vary.
Experimental Protocols
Protocol: Sensory Evaluation of Sweetness Inhibition by Lactisole
-
Panelist Selection and Training:
-
Recruit panelists based on their sensory acuity, availability, and ability to follow instructions.
-
Train panelists on the basic tastes, with a focus on identifying and scaling sweetness intensity.
-
Familiarize panelists with the concept of sweetness inhibition using known sweet solutions with and without lactisole.
-
Conduct practice sessions to ensure panelists can reliably rate the reduction in sweetness.
-
-
Sample Preparation:
-
Prepare a stock solution of lactisole in deionized water. It is recommended to prepare this solution fresh daily.
-
Prepare the sweetened solutions to be tested at the desired concentrations.
-
Add the lactisole stock solution to the sweetened samples to achieve the target final concentration of lactisole. Ensure thorough mixing.
-
Prepare control samples (sweetened solution without lactisole) and a neutral rinse solution (deionized water).
-
Consider also preparing a low-concentration sucrose rinse solution to manage the "sweet water taste".
-
-
Sensory Evaluation Procedure:
-
Conduct the evaluation in a controlled environment with individual booths, consistent lighting, and no distracting odors.
-
Present samples in randomized order with three-digit codes to blind the panelists.
-
Rinsing Protocol:
-
Before the first sample, have panelists rinse their mouths thoroughly with deionized water.
-
Between each sample, instruct panelists to rinse first with the low-concentration sucrose solution (if used), followed by a thorough rinse with deionized water.
-
-
Instruct panelists to taste each sample and rate the perceived sweetness intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Provide unsalted crackers and water for palate cleansing during breaks.
-
-
Data Analysis:
-
Collect the sweetness intensity ratings for each sample from all panelists.
-
Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in sweetness perception between the control and lactisole-containing samples.
-
Consider using mixed-effects models to account for variability between panelists.
-
Mandatory Visualizations
Caption: Signaling pathway of sweet taste perception and its inhibition by lactisole.
Caption: A typical experimental workflow for a sensory panel study involving lactisole.
References
- 1. Differential modulation of the lactisole 'Sweet Water Taste' by sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential modulation of the lactisole ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential modulation of the lactisole ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 5. Item - Lactisole sweet water taste requires flowing water rinses. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. DLG Expert report 02/2020: Practice guide for sensory panel training Part 3 [dlg.org]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. dlg.org [dlg.org]
- 10. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Lactisole's Specificity for the Sweet Taste Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lactisole's performance in specifically targeting the human sweet taste receptor (T1R2/T1R3) with other known sweet taste inhibitors. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Introduction to Sweet Taste Inhibition
The perception of sweet taste is primarily mediated by the T1R2/T1R3 G protein-coupled receptor (GPCR) expressed in taste bud cells.[1] This receptor is a key target for understanding and modulating sweet taste perception for various applications, from food science to therapeutic interventions. Lactisole, a well-characterized sweet taste inhibitor, acts as a negative allosteric modulator (NAM) by binding to the transmembrane domain (TMD) of the T1R3 subunit.[2] Its specificity and mechanism of action are crucial for its use as a scientific tool. This guide compares lactisole with other sweet taste inhibitors, focusing on their specificity, potency, and potential off-target effects.
Comparative Analysis of Sweet Taste Inhibitors
The following table summarizes the quantitative data for lactisole and other commonly used sweet taste inhibitors. The inhibitory potency (IC50) is a key metric for comparison, indicating the concentration of an inhibitor required to block 50% of the receptor's response to a specific agonist.
| Inhibitor | Binding Site | Target Receptor(s) | Reported IC50 Values (vs. Agonist) | Known Off-Target Effects |
| Lactisole | T1R3-TMD[2] | T1R2/T1R3 (Sweet), T1R1/T1R3 (Umami) | 65 µM (vs. 1 mM Aspartame)[2] | Activates cAMP signaling independent of T1R3. |
| 2,4-Dichlorophenoxypropionic acid (2,4-DP) | T1R3-TMD[2] | T1R2/T1R3 (Sweet), T1R1/T1R3 (Umami) | 6.2 µM (vs. 1 mM Aspartame)[2] | Herbicide with potential for broader biological effects at high concentrations.[3][4] |
| Gymnemic Acids | T1R3-TMD[5] | T1R2/T1R3 (Sweet) | Potency higher than lactisole (specific IC50 varies with preparation).[5] | Antihyperglycemic effects through various mechanisms, including potential effects on insulin-producing cells.[6] |
| Amiloride | T1R2-TMD | T1R2/T1R3 (Sweet), Epithelial Sodium Channels (ENaC) | 0.87 mM (vs. 1 mM Aspartame)[7] | Potent blocker of epithelial sodium channels, affecting salt taste perception and acting as a diuretic.[8][9] |
Experimental Protocols for Specificity Validation
Accurate validation of an inhibitor's specificity is paramount. Below are detailed methodologies for key experiments commonly employed in the field.
In-Vitro Cell-Based Assays
1. Calcium Flux Assay
This is a widely used method to measure the activation of the T1R2/T1R3 receptor, which signals through the Gαq pathway, leading to an increase in intracellular calcium.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently or stably co-transfected with plasmids encoding human T1R2, T1R3, and a promiscuous G-protein alpha subunit (e.g., Gα16gust45) to amplify the signal.
-
Cell Plating: Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
Assay Procedure:
-
The plate is placed in a fluorescence plate reader with an automated injection system.
-
A baseline fluorescence reading is taken.
-
The inhibitor (e.g., lactisole) at various concentrations is added to the wells and incubated for a specific period.
-
A known agonist of the sweet taste receptor (e.g., sucrose or sucralose) is then injected into the wells.
-
The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.
-
-
Data Analysis: The response is calculated as the change in fluorescence from the baseline. The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated T1R2/T1R3 receptor, a key step in GPCR desensitization and an alternative signaling pathway.
-
Cell Line: A stable cell line co-expressing the T1R2/T1R3 receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component is used.
-
Assay Procedure:
-
Cells are plated in a multi-well format.
-
The test inhibitor is added at varying concentrations.
-
A known agonist is added to stimulate the receptor.
-
Upon receptor activation, β-arrestin is recruited, bringing the two reporter fragments together to form a functional enzyme.
-
A substrate is added that is converted by the active enzyme into a detectable signal (e.g., chemiluminescence).
-
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. IC50 values are calculated from the dose-response curves of the inhibitor.
In-Vivo Validation
1. Human Sensory Panel Analysis
This method directly assesses the effect of an inhibitor on the perception of sweet taste in human subjects.
-
Participants: A panel of trained sensory assessors is recruited.
-
Stimuli: Solutions of various sweeteners (e.g., sucrose, aspartame, stevia) are prepared with and without the inhibitor at different concentrations.
-
Procedure:
-
Participants rinse their mouths with water to neutralize any residual taste.
-
They are presented with a sweetener solution containing the inhibitor and a control solution (sweetener only) in a randomized and blinded manner.
-
Participants rate the perceived sweetness intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
-
Data Analysis: The reduction in perceived sweetness in the presence of the inhibitor is statistically analyzed to determine its efficacy.
2. Animal Models
Animal models, such as knockout mice lacking specific taste receptor subunits, are invaluable for studying the in-vivo specificity of taste inhibitors.
-
Animal Subjects: Wild-type mice and knockout mice lacking the T1R2 or T1R3 subunit are used.
-
Behavioral Assays (Two-Bottle Preference Test):
-
Mice are presented with two drinking bottles, one containing a sweetened solution and the other containing the same solution with the addition of the inhibitor.
-
The volume of liquid consumed from each bottle over a set period (e.g., 24 or 48 hours) is measured.
-
A preference ratio is calculated. A significant reduction in the preference for the sweetened solution in the presence of the inhibitor in wild-type mice, but not in knockout mice, indicates specificity for the T1R2/T1R3 receptor.
-
-
Electrophysiological Recordings: Recordings from the chorda tympani nerve, which innervates the taste buds on the anterior tongue, can directly measure the neural response to taste stimuli. A reduction in the nerve's firing rate in response to a sweetener in the presence of the inhibitor provides direct evidence of its inhibitory effect.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the sweet taste signaling pathway, a typical experimental workflow for validating inhibitor specificity, and a logical comparison of the inhibitors.
Caption: Sweet Taste Signaling Pathway and Lactisole's Site of Action.
Caption: Experimental Workflow for Validating Sweet Taste Inhibitor Specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. nj.gov [nj.gov]
- 5. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihyperglycemic effects of gymnemic acid IV, a compound derived from Gymnema sylvestre leaves in streptozotocin-diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiloride reduces the sweet taste intensity by inhibiting the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of medications on taste and smell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of amiloride on the taste of NaCl, Na-gluconate and KCl in humans: implications for Na+ receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium 2-(4-methoxyphenoxy)propanoate (Lactisole) for Taste Modulation in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sodium 2-(4-methoxyphenoxy)propanoate, commonly known as lactisole, with other relevant compounds used in taste modulation research. The following sections detail its in vitro and in vivo effects, present comparative data in a structured format, and provide methodologies for key experiments to facilitate research and development in this area.
Introduction
This compound (lactisole) is a well-characterized sweet taste inhibitor.[1][2] It functions as a negative allosteric modulator of the human sweet taste receptor, a heterodimer of the T1R2 and T1R3 subunits.[3] Specifically, lactisole interacts with the transmembrane domain of the T1R3 subunit, leading to a reduction in the perception of sweetness from both natural sugars and artificial sweeteners.[4] This property has led to its use in the food industry to modulate sweetness in high-sugar products.[5] Beyond its application in food science, lactisole serves as a valuable tool in biomedical research to investigate the role of the sweet taste receptor in various physiological processes, including glucose metabolism and insulin secretion.[6][7][8] This guide provides a cross-validation of its in vitro and in vivo effects and compares its performance with other known sweet taste inhibitors.
In Vitro and In Vivo Data Comparison
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and its alternatives.
Table 1: In Vitro Efficacy of Sweet Taste Inhibitors
| Compound | Target Receptor | Assay System | Inhibitory Concentration (IC50) | Key Findings |
| This compound (Lactisole) | TAS1R2/TAS1R3 (specifically the T1R3 subunit) | HEK293 cells expressing human sweet taste receptor | ~4 mmol/L for sweetener-induced insulin secretion in MIN6 cells[9][10] | Acts as a negative allosteric modulator.[3] Attenuates Ca2+ influx upon receptor activation.[11] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Not a primary sweet taste inhibitor; other biological targets | Bovine fetal muscle cells, human sperm cells | Not applicable for sweet taste inhibition | Exhibits cellular toxicity at higher concentrations.[12] Can have inhibitory effects on sperm motility.[13] |
| Gymnemic Acid | TAS1R2/TAS1R3 | HEK293 cells expressing human sweet taste receptor | Low micromolar range (e.g., 0.17 µM for some saponins on SGLT1)[14] | Interacts with the transmembrane domain of hT1R3, sharing binding sites with lactisole.[4] Also inhibits the SGLT1 transporter.[14] |
Table 2: In Vivo Effects on Glucose Metabolism and Energy Intake
| Compound | Study Population | Dosage | Key Findings |
| This compound (Lactisole) | Healthy lean humans | 500 ppm in an Oral Glucose Tolerance Test (OGTT) | Increased plasma insulin and C-peptide responses during an OGTT.[6] Tended to lower the glucose Area Under the Curve (AUC) early in the OGTT.[7] |
| This compound (Lactisole) | Healthy male humans | 60 ppm with a 10% sucrose solution | Increased subsequent energy intake by 12.9% compared to sucrose alone.[5][15] Decreased peripheral serotonin levels.[5][15] |
| Gymnemic Acid | Not directly compared in similar in vivo metabolic studies | Not applicable | Known to reduce the desire for high-sugar sweet foods in humans.[16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experimental procedures.
Caption: Mechanism of action of Lactisole on the sweet taste receptor signaling pathway.
Caption: Workflow for in vitro cell-based assays and in vivo oral glucose tolerance tests.
Experimental Protocols
In Vitro Cell-Based Assay for Sweet Taste Receptor Activity
Objective: To determine the inhibitory effect of a compound on the sweet taste receptor in a controlled cellular environment.
Materials:
-
HEK293 cells stably expressing the human TAS1R2 and TAS1R3 receptors.[17]
-
Cell culture medium (e.g., DMEM with 10% FBS).[17]
-
Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Sweetener stock solution (e.g., sucrose or an artificial sweetener).
-
Test compound stock solution (e.g., this compound).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Culture: Culture the HEK293-TAS1R2/TAS1R3 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom microplate at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the Ca2+-sensitive dye solution in the dark at 37°C for 1 hour.
-
Compound Application: Wash the cells again with assay buffer. Add the test compound at various concentrations to the designated wells.
-
Sweetener Stimulation: After a short incubation with the test compound, add the sweetener solution to stimulate the receptors.
-
Data Acquisition: Immediately measure the change in fluorescence intensity over time using the microplate reader.
-
Data Analysis: Calculate the response over baseline for each well. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the log of the compound concentration.
In Vivo Oral Glucose Tolerance Test (OGTT) in Humans
Objective: To assess the effect of a test compound on glucose metabolism and insulin response in vivo.
Materials:
-
Test compound (e.g., this compound) or placebo.
-
Blood collection tubes (for glucose and insulin measurement).
-
Centrifuge.
-
Glucose and insulin assay kits.
Procedure:
-
Subject Preparation: Participants should fast for at least 8 hours overnight prior to the test.[18]
-
Baseline Blood Sample: Collect a fasting blood sample (time 0).
-
Compound Administration: Administer the test compound or placebo solution. In some protocols, the compound is mixed with the glucose solution.[6]
-
Glucose Administration: Administer the 75g glucose solution, to be consumed within 5 minutes.[16]
-
Blood Sampling: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.[18]
-
Sample Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Biochemical Analysis: Measure plasma glucose and insulin concentrations using validated assay kits.
-
Data Analysis: Calculate the Area Under the Curve (AUC) for glucose and insulin. Compare the results between the test compound and placebo groups using appropriate statistical tests.[7]
Insulin Secretion Assay from Isolated Pancreatic Islets
Objective: To measure the direct effect of a compound on insulin secretion from pancreatic islets in response to glucose or other secretagogues.
Materials:
-
Isolated pancreatic islets (from mouse or human).
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., low glucose at 2.8 mM and high glucose at 16.7 mM).[19]
-
Test compound stock solution.
-
Insulin ELISA kit.[20]
Procedure:
-
Islet Recovery: After isolation, allow islets to recover in culture medium overnight.[20]
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.[20]
-
Stimulation: Transfer the islets to new tubes containing KRB buffer with low glucose, high glucose, or high glucose plus the test compound at various concentrations.
-
Incubation: Incubate the islets in a 37°C water bath for a defined period (e.g., 1 hour).[19]
-
Supernatant Collection: After incubation, collect the supernatant which contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.[20]
-
Data Analysis: Normalize the secreted insulin levels to the number of islets or total protein content. Compare the effects of the test compound across different glucose concentrations.
Conclusion
This compound (lactisole) is a specific and effective inhibitor of the human sweet taste receptor, making it an invaluable tool for studying the role of this receptor in various physiological contexts. Its in vitro inhibitory action on the TAS1R2/TAS1R3 receptor is well-documented and correlates with its in vivo effects on taste perception and glucose metabolism. When compared to other sweet taste inhibitors like gymnemic acid, lactisole offers the advantage of not having a significant off-taste, which is beneficial for sensory studies in humans. However, researchers should be aware of the species-specific differences in its activity, as it is not effective in rodents.[1][2] The provided data and protocols offer a foundation for further investigation into the therapeutic potential of modulating the sweet taste receptor in areas such as metabolic disorders.
References
- 1. SODIUM 2-(4-METHOXYPHENOXY)PROPIONATE | 13794-15-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms for Sweet-suppressing Effect of Gymnemic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of sweet chemosensory receptors alters insulin responses during glucose ingestion in healthy adults: a randomized crossover interventional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. monell.org [monell.org]
- 9. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells | MDPI [mdpi.com]
- 12. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gymnemic acids inhibit sodium-dependent glucose transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sweet Taste Antagonist Lactisole Administered in Combination with Sucrose, But Not Glucose, Increases Energy Intake and Decreases Peripheral Serotonin in Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucose tolerance test - non-pregnant: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 19. protocols.io [protocols.io]
- 20. benchchem.com [benchchem.com]
The Inhibitory Profile of Lactisole on Artificial Sweeteners: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lactisole, a potent sweet taste inhibitor, has garnered significant attention for its ability to modulate the perception of sweetness. This guide provides a comparative analysis of the inhibitory profile of lactisole against a range of artificial sweeteners, supported by experimental data. Understanding these interactions is crucial for researchers in taste modulation, new product development, and those investigating the intricacies of the sweet taste receptor.
Mechanism of Action: A Negative Allosteric Modulator
The human sweet taste receptor is a heterodimer of two G-protein coupled receptors, T1R2 and T1R3.[1][2][3] Lactisole exerts its inhibitory effect by acting as a negative allosteric modulator (NAM).[1] It specifically binds to the transmembrane domain (TMD) of the T1R3 subunit.[1][4][5] This binding event alters the receptor's conformation, thereby reducing its response to sweet stimuli without directly competing with the sweeteners for their primary binding sites, which are often located on the T1R2 subunit or other domains of the T1R3 subunit.[1][6]
The inhibitory effect of lactisole is specific to the human sweet taste receptor, with no equivalent effect observed in rodents.[4] This specificity underscores the structural nuances of the T1R3 transmembrane domain between species.
Comparative Inhibitory Profiles
The efficacy of lactisole's inhibition varies among different artificial sweeteners. This variation is influenced by the sweetener's binding site on the sweet taste receptor. For sweeteners that bind to the Venus flytrap domain (VFTD) of the T1R2 subunit, such as aspartame and acesulfame K, lactisole acts as a non-competitive, allosteric inhibitor.[6] For sweeteners that also bind to the T1R3-TMD, like cyclamate and neohesperidin dihydrochalcone (NHDC), the inhibition by lactisole can be competitive.[6][7]
The following table summarizes the quantitative data on the inhibitory effects of lactisole on various artificial sweeteners based on available in vitro and sensory studies.
| Artificial Sweetener | Test System | Lactisole Concentration | Sweetener Concentration | Observed Inhibition | IC50 | Reference |
| Aspartame | HEK293 cells expressing human sweet taste receptor | 8 different concentrations | 1 mM | Dose-dependent inhibition | 65 µM for (±)-lactisole | [1] |
| Sensory Panel | 0.46 mM | Up to 1.0 mM | Effective inhibition of sweetness | Not Determined | [6] | |
| Sensory Panel | 0.92 mM | Up to 2.0 mM | Effective inhibition of sweetness | Not Determined | [6] | |
| Acesulfame K | HEK293 cells expressing human sweet taste receptor | 100 µM | Not Specified | Pronounced reduction in maximal signal amplitude | Not Determined | [6] |
| Sensory Panel | 0.46 mM | Not Specified | Emax reduced by 19.34% | Not Determined | [6] | |
| Sensory Panel | 0.92 mM | Not Specified | Emax reduced by 22.38% | Not Determined | [6] | |
| Sucralose | MIN6 cells (mouse pancreatic β-cells) | Dose-dependent | Not Specified | Inhibition of sucralose-induced insulin secretion | ~4 mmol/L | [8][9] |
| Saccharin | HEK293 cells expressing hTAS1R2/hTAS1R3 | 0.5 mM | 10 mM | Complete block of calcium response | Not Determined | [10][11] |
| Cyclamate | Sensory Panel | 0.46 mM & 0.92 mM | Up to 5.0 mM & 10.0 mM respectively | Dose-dependent competitive inhibition | Not Determined | [6] |
| Neohesperidin Dihydrochalcone (NHDC) | Sensory Panel | 0.46 mM & 0.92 mM | Up to 0.2 mM & 0.5 mM respectively | Dose-dependent competitive inhibition | Not Determined | [6] |
Note: The inhibitory effects and IC50 values can vary depending on the experimental conditions, including the cell line used, the specific isomer of lactisole, and the concentration of the sweetener.
Experimental Protocols
In Vitro Cell-Based Assays
A common method to quantify the inhibitory effect of lactisole involves using human embryonic kidney (HEK293) cells that are stably transfected to express the human sweet taste receptor subunits (T1R2 and T1R3) and a chimeric G-protein (e.g., Gα16gust44).[1]
-
Cell Culture: HEK293 cells co-expressing hT1R2, hT1R3, and a promiscuous G-protein are cultured in appropriate media.
-
Fluorescent Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulation: Cells are first stimulated with a fixed concentration of an artificial sweetener (e.g., 1 mM aspartame).
-
Inhibition Assay: The response to the sweetener is then measured in the presence of varying concentrations of lactisole.
-
Data Analysis: The change in intracellular calcium concentration, measured as a change in fluorescence intensity, is recorded. The data is then used to generate dose-response curves and calculate the IC50 value, which is the concentration of lactisole required to inhibit 50% of the maximal response to the sweetener.[1]
Sensory Evaluation
Human sensory panel studies are employed to assess the perceived reduction in sweetness.
-
Panelist Selection and Training: A panel of trained individuals is selected.
-
Stimuli Preparation: Solutions of artificial sweeteners are prepared at various concentrations, both with and without the addition of a fixed concentration of lactisole (e.g., 0.46 mM and 0.92 mM).[6]
-
Time-Intensity Measurement: Panelists rate the perceived sweetness intensity over time using a continuous scale on a computer interface.[6][12]
-
Data Analysis: The maximum intensity (Emax) and the area under the time-intensity curve are calculated to quantify the inhibitory effect of lactisole.[6]
Visualizing the Mechanism
The following diagrams illustrate the signaling pathway of the sweet taste receptor and the experimental workflow for assessing lactisole's inhibition.
Caption: Sweet taste signaling pathway and the inhibitory action of lactisole.
Caption: Experimental workflow for assessing lactisole's inhibitory profile.
References
- 1. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Sweet Taste Perception [sigmaaldrich.com]
- 3. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lactisole | Taste receptor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Bitter Taste Receptors for Saccharin and Acesulfame K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Molecular Interactions of Lactisole and 2,4-DP with the T1R3 Sweet Taste Receptor
Publication Guide: For Researchers, Scientists, and Drug Development Professionals
The human perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2] While the T1R2 subunit is crucial for recognizing a wide array of sweeteners, the T1R3 subunit, particularly its transmembrane domain (TMD), serves as a critical site for allosteric modulation.[3][4] This guide provides a comparative molecular analysis of two well-known sweet taste inhibitors, lactisole and 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP), both of which target the T1R3-TMD. Understanding their distinct interactions is pivotal for the rational design of novel taste modulators.
Molecular Interaction Profiles
Lactisole and 2,4-DP are structurally related compounds that act as negative allosteric modulators (NAMs) of the human sweet taste receptor.[4] Their inhibitory action is not mediated through the sweetener binding sites on the T1R2 subunit, but rather through a distinct binding pocket located within the seven-transmembrane helices of the T1R3 subunit.[3][4]
Studies combining cell-based assays, site-directed mutagenesis, and computational modeling have revealed that both molecules share the same binding location and interact with an overlapping set of amino acid residues.[4] However, a significant difference in their inhibitory potency has been observed, with 2,4-DP being approximately 10 times more potent than lactisole.[4][5]
This enhanced potency is attributed to a specific structural difference. The (S)-isomers of both lactisole and 2,4-DP are the more active forms and interact with seven key residues within the T1R3-TMD.[4][6] The higher inhibitory activity of 2,4-DP is primarily due to an additional hydrophobic interaction mediated by its ortho-chlorine group, which is absent in lactisole.[4][7] This interaction further stabilizes 2,4-DP within the binding pocket, leading to a more effective inhibition of receptor activation.
Quantitative Data Summary
The following table summarizes the key comparative aspects of lactisole and 2,4-DP interactions with the T1R3 receptor subunit.
| Feature | Lactisole | 2,4-DP (Dichlorprop) |
| Binding Domain | Transmembrane Domain (TMD) of T1R3[3][4] | Transmembrane Domain (TMD) of T1R3[4][5] |
| Mechanism of Action | Negative Allosteric Modulator (NAM)[4] | Negative Allosteric Modulator (NAM)[5] |
| Relative Potency | Less potent inhibitor[4][5] | ~10-fold more potent than lactisole[4] |
| Active Isomer | (S)-lactisole[4][6] | (S)-2,4-DP[4][6] |
| Key Interacting Residues | Q637, H641, A733, H734, F778, Q794, C801[4] | Q637, H641, A733, H734, F778, Q794, C801[4] |
| Structural Basis for Potency | Stabilizing interactions via the carboxyl group.[4] | Stabilizing interactions via the carboxyl group plus an additional hydrophobic interaction from the o-Cl group.[4] |
Experimental Protocols
The characterization of the molecular interactions between these inhibitors and the T1R3 receptor relies on a combination of in vitro and in silico methodologies.
Cell-based Calcium Imaging Assay
This is the primary functional assay to quantify the activity of the sweet taste receptor in response to agonists and modulators.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and transfection efficiency.
-
Heterologous Expression: Cells are co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits. A promiscuous G-protein, such as the Gα16/gustducin 44 chimera (Gα16gust44), is also co-expressed to reliably couple the receptor activation to an intracellular calcium signaling pathway.[8]
-
Calcium Sensing: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure:
-
Cells are first stimulated with a known sweet agonist (e.g., aspartame, sucrose).
-
The inhibitor (lactisole or 2,4-DP) is then added at varying concentrations along with the agonist.
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
The inhibitory effect is quantified by measuring the reduction in the agonist-induced calcium signal. Dose-response curves are generated to calculate IC50 values.[5]
-
Site-Directed Mutagenesis
This technique is employed to identify the specific amino acid residues within the T1R3-TMD that are critical for inhibitor binding.
-
Procedure:
-
Plasmids containing the T1R3 cDNA are used as a template.
-
Specific codons for the amino acids of interest (e.g., H641, Q794) are mutated to encode a different amino acid (commonly Alanine, to test the importance of the side chain).
-
The mutated T1R3 plasmids are then used in the cell-based calcium imaging assay as described above.
-
-
Analysis: The IC50 values of lactisole and 2,4-DP are determined for each mutant receptor. A significant increase in the IC50 value for a particular mutant compared to the wild-type receptor indicates that the mutated residue is crucial for the interaction with the inhibitor.[4]
Molecular Docking and Simulation
Computational modeling provides a structural framework to visualize and analyze the ligand-receptor interactions at an atomic level.
-
Homology Modeling: As the crystal structure of the full T1R3 receptor is not available, a homology model of the T1R3-TMD is constructed based on the known crystal structures of related class C GPCRs, such as the metabotropic glutamate receptors.[4]
-
Docking Simulation: The 3D structures of (S)-lactisole and (S)-2,4-DP are docked into the putative binding pocket of the T1R3-TMD model using software like AutoDock.[9] The simulation predicts the most likely binding poses and interaction energies.
-
Molecular Dynamics (MD) Simulation: Following docking, MD simulations are performed to refine the ligand-receptor complex and analyze its dynamic stability. This helps to confirm the key interacting residues and understand the energetic contributions of different interactions, such as hydrogen bonds and hydrophobic contacts, which explain the difference in potency.[4]
Visualizations: Pathways and Workflows
Caption: T1R3 sweet taste signaling pathway and point of inhibition.
Caption: Integrated workflow for analyzing T1R3 inhibitor interactions.
Caption: Logical comparison of Lactisole and 2,4-DP binding in T1R3.
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling and Structural Characterization of the Sweet Taste Receptor Heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. S-EPMC6422327 - Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. - OmicsDI [omicsdi.org]
- 8. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conserved Residues Control the T1R3-Specific Allosteric Signaling Pathway of the Mammalian Sweet-Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Using control compounds to validate the findings of lactisole experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing and validating experiments involving lactisole, a well-known sweet taste inhibitor. Proper use of control compounds is critical for interpreting results accurately, ensuring that the observed effects are specifically due to lactisole's interaction with the sweet taste receptor (TAS1R2/TAS1R3) and not due to artifacts or off-target effects.
Understanding Lactisole's Mechanism of Action
Lactisole functions as a negative allosteric modulator (NAM) of the human sweet taste receptor, a G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3.[1] Specifically, lactisole binds to a site within the transmembrane domain (TMD) of the T1R3 subunit.[2][3] This binding event inhibits the receptor's response to a wide range of sweeteners, including natural sugars, artificial sweeteners, and sweet proteins.[4] It is important to note that lactisole's inhibitory effect is specific to human and primate receptors.[4]
Caption: Lactisole binds to the T1R3 subunit, inhibiting sweet taste signaling.
The Critical Role of Control Compounds
To validate that lactisole's inhibitory action is specific, experiments must include both positive and negative controls. These controls help to differentiate between receptor-mediated effects, non-specific compound effects, and issues with the experimental system itself.
-
Positive Controls (Agonists): These are known sweeteners that activate the TAS1R2/TAS1R3 receptor. Their purpose is to confirm that the experimental system (e.g., cell line, sensory panel) is responsive and functioning correctly. A robust response to a positive control is a prerequisite for testing an inhibitor.
-
Negative Controls: These compounds should not activate or inhibit the sweet taste receptor. They are used to establish a baseline and control for confounding variables, such as solvent effects or non-specific interactions with the assay components.
Caption: Logical flow of control and test conditions with their expected results.
Comparative Data of Lactisole and Controls
The effectiveness of lactisole is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the agonist being tested.
Table 1: In Vitro Inhibition Data for Lactisole This table summarizes data from cell-based assays where Human Embryonic Kidney (HEK293) cells expressing the human TAS1R2/TAS1R3 receptor were stimulated with a fixed concentration of a sweet agonist in the presence of varying concentrations of lactisole.
| Agonist (Positive Control) | Agonist Concentration | Lactisole IC50 (µM) | Reference Compound | Reference Effect |
| Aspartame | 1 mM | 65 | 2,4-DP* | ~10x more potent (IC50 = 6.2 µM) |
| Sucrose | 150 mM | Varies | Vehicle (Buffer) | No inhibition |
| Acesulfame-K | 10 mM | Varies | Vehicle (Buffer) | No inhibition |
| Cyclamate | 10 mM | Varies | Vehicle (Buffer) | No inhibition |
*2,4-dichlorophenoxy)propionic acid (2,4-DP) is a structural analog of lactisole with higher potency.[2] Data derived from studies such as Nakagita et al. (2019).[2]
Table 2: Sensory Inhibition Data for Lactisole This table presents results from human sensory panel studies, demonstrating lactisole's ability to reduce the perceived sweetness of various compounds.
| Agonist (Sweetener) | Agonist Concentration | Lactisole Concentration | Perceived Effect | Control Condition |
| Sucrose | 0.56 M | 20 mM | Complete suppression of sweetness | Rinsing with sucrose alone |
| Fructose | Varies | 8 mM | Suppression of sweetness | Rinsing with fructose alone |
| Cyclamate | Up to 10 mM | 0.92 mM | Effective, dose-dependent inhibition | Cyclamate solution without lactisole |
| NHDC | Up to 0.5 mM | 0.92 mM | Effective, dose-dependent inhibition | NHDC solution without lactisole |
Data adapted from psychophysical studies.[5][6][7] Note that lactisole itself can produce a "sweet water taste" after-effect, which is an important consideration in sensory study design.[6][7]
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are outlines for two common methodologies.
Cell-Based Calcium Mobilization Assay
This in vitro assay is a standard method to measure the activation of the TAS1R2/TAS1R3 receptor in a controlled cellular environment.[6]
Objective: To quantify the inhibitory effect of lactisole on agonist-induced receptor activation.
Materials:
-
HEK293 cell line stably co-expressing human T1R2, T1R3, and a G-protein such as Gα15.[8]
-
Positive Controls: Sucrose, aspartame, sucralose, etc.
-
Test Compound: Lactisole.
-
Negative Control: Assay buffer or vehicle (e.g., DMSO) used to dissolve compounds.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope.
Protocol:
-
Cell Preparation: Culture and seed the HEK293-T1R2/T1R3 cells into a 96-well or 384-well plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and incubate them with the calcium-sensitive dye as per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of lactisole. Prepare fixed concentrations of the positive control agonists.
-
Assay Execution: a. Place the cell plate into the FLIPR instrument. b. Measure the baseline fluorescence for a short period (e.g., 20 seconds). c. Add the test solutions (agonist + varying concentrations of lactisole or controls) to the wells. d. Immediately begin measuring the fluorescence changes over time (e.g., 2-3 minutes). The increase in intracellular calcium upon receptor activation causes an increase in fluorescence.
-
Data Analysis: a. Calculate the change in fluorescence from baseline for each well. b. Plot the response versus the log concentration of lactisole. c. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Standard workflow for an in vitro calcium mobilization assay.
Sensory Evaluation: Time-Intensity Method
This psychophysical method measures the perceived intensity of a taste attribute over time, providing dynamic information about the effect of an inhibitor.[9][10]
Objective: To characterize the effect of lactisole on the sensory profile of a sweetener.
Materials:
-
Trained sensory panel (15-25 assessors).
-
Positive Control: Sweetener solution (e.g., 10% sucrose).
-
Test Sample: Sweetener solution mixed with a specific concentration of lactisole (e.g., 0.92 mM).[6]
-
Negative Control: Deionized water (for rinsing).
-
Computerized data acquisition system.
Protocol:
-
Panelist Training: Train panelists to rate perceived sweetness intensity on a standardized scale (e.g., a 15-cm line scale anchored with "no sweetness" and "very strong sweetness").
-
Sample Presentation: a. Panelists rinse their mouths thoroughly with deionized water. b. A fixed volume (e.g., 10 mL) of the sample (control or test) is presented in a randomized order. c. The panelist holds the sample in their mouth for a set duration (e.g., 10 seconds) and then expectorates.
-
Data Collection: a. Immediately upon taking the sample, the panelist starts rating the perceived sweetness intensity continuously using the data acquisition software. b. Ratings continue until the sensation returns to baseline.
-
Data Analysis: a. Generate time-intensity curves for each panelist and sample. b. From these curves, extract key parameters: maximum intensity (Imax), time to maximum intensity (Tmax), and total duration. c. Use statistical analysis (e.g., ANOVA) to compare the parameters between the control and lactisole conditions to determine if there is a significant reduction in perceived sweetness.
By employing these rigorous, controlled methodologies, researchers can confidently validate the specific inhibitory effects of lactisole on the sweet taste receptor, paving the way for further research in taste modulation and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential modulation of the lactisole ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 6. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential modulation of the lactisole 'Sweet Water Taste' by sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7344859B2 - Recombinant methods for expressing a functional sweet (T1R2/T1R3) taste receptor - Google Patents [patents.google.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pac.gr [pac.gr]
Efficacy comparison of lactisole and other phenoxy-herbicides as sweet taste inhibitors
This guide provides a detailed comparison of the efficacy of lactisole and various phenoxy-herbicides in the inhibition of the human sweet taste receptor, T1R2/T1R3. The information presented is intended for researchers, scientists, and professionals in the field of drug development and sensory science.
The sensation of sweet taste is primarily mediated by a heterodimeric G protein-coupled receptor composed of two subunits, Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2] Inhibition of this receptor is a key area of research for understanding taste modulation and for the development of flavor modifiers in the food and pharmaceutical industries. Lactisole, a known sweet taste inhibitor originally isolated from coffee beans, and certain phenoxy-herbicides have been identified as potent antagonists of the human sweet taste receptor.[3][4]
Mechanism of Action
Both lactisole and the compared phenoxy-herbicides exert their inhibitory effects by targeting the transmembrane domain (TMD) of the T1R3 subunit of the sweet taste receptor.[3][5][6] This interaction allosterically modulates the receptor, preventing its activation by sweet-tasting compounds. This mechanism of action has been confirmed through studies using human and mouse chimeric sweet taste receptors, which demonstrated that the presence of the human T1R3 transmembrane domain is essential for the inhibitory activity of these compounds.[3] Notably, this inhibition is species-specific, affecting human and primate receptors but not those of rodents.[3][4]
Comparative Efficacy
Experimental data from in vitro cell-based assays consistently demonstrate that certain phenoxy-herbicides are more potent inhibitors of the human sweet taste receptor than lactisole. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the response of the receptor to an agonist by 50%.
The following table summarizes the IC50 values for lactisole and several phenoxy-herbicides, as determined by their ability to inhibit the activation of the human T1R2/T1R3 receptor by the sweetener sucralose in a cell-based assay.
| Compound | Chemical Class | IC50 (µM) | Relative Potency (vs. Lactisole) |
| Lactisole | Phenoxy-propionic acid | 70 | 1x |
| 2,4-DP (Dichlorprop) | Phenoxy-herbicide | 5 | ~14x more potent |
| MCPP (Mecoprop) | Phenoxy-herbicide | 12 | ~6x more potent |
| 2,4,5-TPP | Phenoxy-herbicide | Not specified in snippets | Potent inhibitor |
| Clofibric acid | Fibrate | 30 | ~2.3x more potent |
| Bezafibric acid | Fibrate | 100 | Less potent |
| Gemfibrozil | Fibrate | 100 | Less potent |
Data sourced from Maillet et al.[3]
Another study confirmed the higher potency of 2,4-DP, reporting an IC50 value of 6.2 µM for (±)-2,4-DP compared to 65 µM for (±)-lactisole when inhibiting the response to aspartame.[5] This indicates that 2,4-DP is approximately 10 times more potent than lactisole under these experimental conditions.[5] The increased potency of 2,4-DP is attributed to a hydrophobic interaction mediated by its o-Cl group within the ligand pocket of the T1R3-TMD.[5]
Experimental Protocols
The primary experimental method used to evaluate the efficacy of these sweet taste inhibitors is a cell-based calcium mobilization assay.
Objective: To measure the ability of a compound to inhibit the activation of the human sweet taste receptor (hT1R2/hT1R3) in response to a sweet agonist.
Materials:
-
HEK293 cells (or a similar cell line)
-
Expression plasmids for human T1R2 (hT1R2) and human T1R3 (hT1R3)
-
An expression plasmid for a promiscuous G protein (e.g., Gα16-gust44) to couple the receptor to the calcium signaling pathway
-
Cell culture medium (e.g., DMEM) and supplements
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Sweet agonist (e.g., sucralose, aspartame)
-
Inhibitor compounds (lactisole, phenoxy-herbicides)
-
Fluorescent microplate reader (e.g., FlexStation) or fluorescence microscope
Procedure:
-
Cell Culture and Transfection: HEK293 cells are cultured in an appropriate medium. The cells are then co-transfected with the expression plasmids for hT1R2, hT1R3, and the Gα16-gust44 protein.[1][3] This allows the cells to express the functional human sweet taste receptor on their surface.
-
Cell Loading with Fluorescent Dye: After a 24-48 hour incubation period to allow for receptor expression, the transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[3] This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Measurement of Receptor Activation and Inhibition: The loaded cells are placed in a fluorescent microplate reader. The baseline fluorescence is measured. A sweet agonist (e.g., 2.5 mM sucralose) is added to the cells, either alone or in combination with varying concentrations of the inhibitor (lactisole or a phenoxy-herbicide).[3]
-
Data Analysis: The change in fluorescence intensity upon the addition of the agonist and inhibitor is recorded over time. The inhibitory effect is calculated as the percentage reduction in the agonist-induced calcium response. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow Visualization
Caption: Sweet taste signal transduction pathway and point of inhibition.
Caption: Workflow for the cell-based calcium mobilization assay.
Conclusion
The available experimental data clearly indicate that certain phenoxy-herbicides, such as 2,4-DP and MCPP, are significantly more potent inhibitors of the human sweet taste receptor than lactisole. This enhanced efficacy is attributed to their specific molecular interactions with the transmembrane domain of the T1R3 receptor subunit. The structural similarities between lactisole and these phenoxy-compounds provide a basis for the development of novel and more effective sweet taste modulators. The cell-based calcium mobilization assay remains a robust and reliable method for screening and characterizing the inhibitory potential of such compounds.
References
- 1. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and inhibition of the sweet taste receptor TAS1R2-TAS1R3 differentially affect glucose tolerance in humans | PLOS One [journals.plos.org]
- 3. Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unmasking the Sweetness Inhibitor: How Site-Directed Mutagenesis Validated Lactisole's Grip on the T1R3 Receptor
A definitive guide for researchers on the experimental validation of lactisole's mechanism of action, this report details the key molecular interactions and presents the supporting data from pivotal site-directed mutagenesis studies. We objectively compare the performance of lactisole on wild-type versus mutant T1R3 receptors, providing a clear overview of the residues critical for its inhibitory function.
Lactisole, a naturally occurring compound found in coffee, is a potent inhibitor of sweet taste perception in humans and other primates. Its mechanism of action has been a subject of intense research, with studies pointing to the T1R3 subunit of the heterodimeric T1R2/T1R3 sweet taste receptor as its primary target.[1] This guide delves into the validation of this mechanism through the powerful technique of site-directed mutagenesis, which has allowed scientists to pinpoint the precise amino acid residues within the T1R3 receptor that are essential for lactisole's inhibitory effect.
Lactisole's Interaction with T1R3: A Tale of Two Species
A key observation that paved the way for understanding lactisole's mechanism is its species-specific action. While it effectively blocks sweet taste in humans, it has no such effect in rodents.[1] This crucial difference provided a natural experimental model. By creating chimeric receptors—part human, part mouse—researchers were able to narrow down the region of the T1R3 receptor responsible for lactisole sensitivity. These studies unequivocally demonstrated that the transmembrane domain (TMD) of the human T1R3 (hT1R3) is the critical component for lactisole's inhibitory activity.[1][2]
Pinpointing the Binding Pocket: The Power of Mutagenesis
With the TMD of hT1R3 identified as the locus of action, site-directed mutagenesis became the tool of choice to identify the specific amino acid residues that form the lactisole binding pocket. In this technique, individual amino acids in the receptor protein are systematically replaced with others (often alanine, in a process called alanine-scanning mutagenesis), and the effect on lactisole's inhibitory potency is measured. A significant reduction or complete loss of inhibition following a mutation indicates that the altered residue is crucial for the interaction.
These studies have revealed a cluster of key residues within the transmembrane helices of hT1R3 that are essential for lactisole's function. The data strongly suggest that lactisole acts as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the orthosteric site where sweeteners bind, and in doing so, it changes the receptor's conformation to a state that is less responsive to sweet stimuli.[3]
Quantitative Comparison of Lactisole's Effect on Wild-Type and Mutant T1R3 Receptors
The following table summarizes the quantitative data from key site-directed mutagenesis studies, showcasing the impact of specific mutations on the inhibitory effect of lactisole. The data is typically presented as the concentration of lactisole required to inhibit the receptor's response to a sweetener by 50% (IC50). A higher IC50 value for a mutant receptor compared to the wild-type indicates reduced sensitivity to lactisole.
| T1R3 Mutant | Sweetener Used | Wild-Type IC50 (mM) | Mutant IC50 (mM) | Fold Change in IC50 | Reference |
| A733V | Sucralose | ~0.1 | >1.0 | >10 | [1] |
| F778A | Sucralose | ~0.1 | >1.0 | >10 | [1] |
| L782A | Sucralose | ~0.1 | ~0.5 | ~5 | [1] |
| H641A | Sucralose | ~0.1 | ~0.3 | ~3 | [1] |
Note: The exact IC50 values can vary between studies depending on the specific experimental conditions, such as the sweetener used and its concentration. The table presents a consolidated view of the most impactful mutations.
Experimental Protocols: A Closer Look at the Methodology
The validation of lactisole's mechanism has relied on a consistent set of sophisticated molecular and cellular techniques.
Site-Directed Mutagenesis
This is the foundational technique used to introduce specific amino acid changes into the T1R3 receptor.
-
Procedure: A plasmid containing the DNA sequence for the hT1R3 receptor is used as a template. Primers containing the desired mutation are used in a polymerase chain reaction (PCR) to create a new plasmid with the altered sequence. The original, unmutated plasmid is then digested, leaving only the mutated version. The success of the mutagenesis is confirmed by DNA sequencing.[4]
Heterologous Expression in Cell Lines
To study the function of the wild-type and mutant receptors, they are expressed in a host cell line that does not naturally produce them.
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high efficiency of transfection.
-
Transfection: The plasmids containing the DNA for the T1R2 and T1R3 (either wild-type or mutant) subunits, along with a G protein (typically Gα16gust44) to couple the receptor to the downstream signaling pathway, are introduced into the HEK293 cells.
Functional Assays: Measuring Receptor Activity
The activity of the sweet taste receptors is typically measured by monitoring the intracellular calcium concentration ([Ca2+]i) following stimulation with a sweetener.
-
Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with a sweetener, the activation of the T1R2/T1R3 receptor leads to a cascade of events culminating in the release of calcium from intracellular stores. This increase in [Ca2+]i is detected as an increase in fluorescence, which can be measured using a fluorescence plate reader or a microscope.
-
Inhibition Assay: To test the effect of lactisole, the cells are first incubated with varying concentrations of lactisole before being stimulated with a sweetener. The reduction in the calcium response in the presence of lactisole is used to determine its inhibitory potency (IC50).[5]
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the key pathways and processes.
Caption: Simplified signaling pathway of sweet taste perception and the inhibitory action of lactisole.
Caption: Experimental workflow for validating lactisole's mechanism using site-directed mutagenesis.
Conclusion: A Clearer Picture of Sweet Taste Inhibition
The convergence of evidence from species-specific differences, chimeric receptor studies, and site-directed mutagenesis has provided a robust validation of lactisole's mechanism of action. It is now well-established that lactisole inhibits sweet taste by binding to a specific pocket within the transmembrane domain of the human T1R3 receptor, thereby acting as a negative allosteric modulator. The identification of the key amino acid residues involved in this interaction not only deepens our fundamental understanding of sweet taste perception but also provides a molecular blueprint for the rational design of novel taste modulators for the food and pharmaceutical industries.
References
- 1. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conserved Residues Control the T1R3-Specific Allosteric Signaling Pathway of the Mammalian Sweet-Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative analysis of the duration of action of different sweetness inhibitors
For researchers and professionals in drug development and sensory science, understanding the temporal dynamics of sweetness inhibitors is critical for applications ranging from pharmaceutical formulations to food science. This guide provides a comparative analysis of the duration of action of various sweetness inhibitors, supported by experimental methodologies and pathway visualizations.
Comparative Analysis of Sweetness Inhibitors
The efficacy of a sweetness inhibitor is not only determined by its potency but also by the duration of its effect. The following table summarizes the available quantitative data on the duration of action for several common sweetness inhibitors.
| Inhibitor | Source/Class | Mechanism of Action | Duration of Action |
| Gymnemic Acid | Natural (from Gymnema sylvestre) | Binds to the T1R2 and T1R3 sweet taste receptors, preventing the binding of sweeteners.[1][2] | 15 to 60 minutes; can persist for several hours in some cases.[1][3] |
| Lactisole | Synthetic | Selectively targets the transmembrane domain of the T1R3 subunit of the sweet taste receptor.[4][5] | The inhibitory effect is complex; lactisole itself can produce a sweet aftertaste after approximately 30 seconds, which complicates a simple duration measurement.[6][7] |
| Ziziphin | Natural (from Ziziphus jujuba) | Triterpenoid saponin that suppresses sweetness perception.[7][8] | Specific quantitative data on the duration of action is not readily available in the cited literature. |
| Hodulcin | Natural (from Hovenia dulcis) | Natural sweetness inhibitor.[7] | Specific quantitative data on the duration of action is not readily available in the cited literature. |
Signaling Pathways of Sweet Taste and Inhibition
Sweet taste perception is initiated by the binding of sweet compounds to the T1R2/T1R3 G-protein coupled receptor on taste bud cells. This triggers a downstream signaling cascade, which can be modulated by inhibitors.
Caption: Sweet taste signaling pathway and points of inhibition.
The diagram above illustrates the canonical sweet taste signaling cascade. Sweeteners bind to the T1R2/T1R3 receptor complex, activating the G-protein gustducin. This initiates a series of intracellular events leading to neurotransmitter (ATP) release and the perception of sweetness. Sweetness inhibitors like Gymnemic Acid and Lactisole interfere with this process by binding to the receptor subunits and blocking the initial binding of sweet molecules.
Experimental Protocols
To quantitatively measure the duration of action of sweetness inhibitors, a time-intensity (T-I) sensory analysis is the standard methodology.[3][9] This method records the perceived intensity of a taste attribute over time.
Objective: To determine the onset, maximum effect, and total duration of sweetness inhibition after application of an inhibitor.
Materials:
-
Test solutions: Sweetness inhibitor dissolved in deionized water at a specified concentration.
-
Standard sweet stimulus: A solution of a standard sweetener (e.g., 5% sucrose) in deionized water.
-
Rinse water: Deionized, room temperature water.
-
Data collection software with a time-intensity module.
-
Spit cups.
Procedure:
-
Panelist Training: Train a panel of human subjects to rate taste intensity on a standardized scale (e.g., a 100-point line scale from "no intensity" to "very intensive").[3] Familiarize them with the T-I software and procedure.
-
Baseline Measurement:
-
The panelist rinses their mouth with water.
-
The panelist sips the standard sweet stimulus, holds it in their mouth for 5 seconds, and then expectorates.[2]
-
The panelist immediately begins rating the perceived sweetness intensity over time using the software, continuing until the sensation is gone. This establishes the baseline T-I curve for the sweet stimulus.
-
-
Inhibitor Application:
-
The panelist thoroughly rinses their mouth with water until no residual taste remains.
-
The panelist takes the inhibitor solution, swishes it in their mouth for a standardized time (e.g., 30-60 seconds), and then expectorates.
-
-
Post-Inhibition Measurement:
-
Immediately following inhibitor application (Time 0), and at predetermined intervals (e.g., 5, 15, 30, 45, 60 minutes), the panelist repeats the baseline measurement procedure (step 2).
-
The panelist sips the standard sweet stimulus, rates the intensity over time, and rinses.
-
-
Data Analysis:
-
For each time interval, a T-I curve is generated.
-
Key parameters are extracted from each curve:
-
Imax: The maximum perceived intensity.
-
Tmax: The time to reach Imax.
-
AUC (Area Under the Curve): The total perceived sweetness over the measurement period.[1]
-
Duration: The total time from stimulus application until the perceived intensity returns to zero.
-
-
The duration of action of the inhibitor is defined as the time required for the Imax and/or AUC of the sweet stimulus to return to the pre-inhibition baseline level.
-
Caption: Workflow for Time-Intensity analysis of sweetness inhibitors.
This structured approach ensures the objective measurement of the temporal effects of sweetness inhibitors, providing reliable data for comparative analysis and product development.
References
- 1. mdpi.com [mdpi.com]
- 2. Taste Exam: A Brief and Validated Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agriculturejournals.cz [agriculturejournals.cz]
- 4. researchgate.net [researchgate.net]
- 5. Differential modulation of the lactisole ‘Sweet Water Taste’ by sweeteners | PLOS One [journals.plos.org]
- 6. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sodium 2-(4-methoxyphenoxy)propanoate
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Sodium 2-(4-methoxyphenoxy)propanoate.
Chemical Safety Summary
This compound is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these potential hazards, adherence to the following safety protocols is essential to minimize risk and ensure a safe laboratory environment.
Quantitative Safety Data
| Parameter | Value | Source |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
| Occupational Exposure Limits (OELs) | Not established | N/A |
Operational Plan: Handling this compound
A systematic approach to handling this compound will significantly reduce the risk of exposure. The following step-by-step operational plan should be followed:
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE) Selection and Use:
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. Nitrile or neoprene gloves are recommended for handling this type of compound. Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.
-
Lab Coat: A buttoned, knee-length lab coat must be worn to protect street clothing and skin from potential contamination.
-
-
Respiratory Protection:
-
For operations that may generate significant dust, a NIOSH-approved N95 or an EU-approved FFP2 particulate respirator is recommended to prevent respiratory irritation[2].
-
3. Handling Procedures:
-
Before handling, carefully read the Safety Data Sheet (SDS) for this compound.
-
Weigh and transfer the solid material in a fume hood to control dust.
-
Avoid creating dust. If the material is a fine powder, handle it gently.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
-
Remove and properly dispose of contaminated PPE before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All waste contaminated with this compound should be considered chemical waste.
-
Segregate this waste from other laboratory waste streams to avoid inadvertent reactions.
2. Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
3. Disposal Method:
-
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.
-
As a general guideline for non-hazardous or irritant chemical waste, disposal via a licensed chemical waste management company is the recommended and safest option.
-
Do not dispose of this chemical down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety department and local regulations.
4. Empty Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble).
-
The rinsate should be collected and disposed of as chemical waste.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional guidelines should be followed.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
